Product packaging for Methyl 5,6-diamino-2-pyridinecarboxylate(Cat. No.:CAS No. 538372-33-7)

Methyl 5,6-diamino-2-pyridinecarboxylate

Cat. No.: B1340193
CAS No.: 538372-33-7
M. Wt: 167.17 g/mol
InChI Key: YTBZFBYYFHHMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 5,6-diamino-2-pyridinecarboxylate is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O2 B1340193 Methyl 5,6-diamino-2-pyridinecarboxylate CAS No. 538372-33-7

Properties

IUPAC Name

methyl 5,6-diaminopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,8H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBZFBYYFHHMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477513
Record name methyl 5,6-diamino-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538372-33-7
Record name Methyl 5,6-diamino-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=538372-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5,6-diamino-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5,6-diaminopyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5,6-diamino-pyridinecarboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 5,6-diamino-pyridinecarboxylate, with a specific focus on the pharmaceutically significant isomer, Methyl 5,6-diamino-3-pyridinecarboxylate (also known as Methyl 5,6-diaminonicotinate). While the initial query specified the 2-carboxylate isomer, the available scientific literature points to the 3-carboxylate as a key intermediate in the development of therapeutic agents. This guide will detail the common starting materials, key synthetic transformations, and detailed experimental protocols.

Introduction and Strategic Approach

The synthesis of diaminopyridine carboxylates is of significant interest to the pharmaceutical and agrochemical industries. These molecules serve as versatile building blocks for the construction of more complex heterocyclic systems. A prevalent synthetic strategy involves a two-step process: the regioselective nitration of an aminopyridine precursor followed by the reduction of the nitro group to a second amino functionality. The ester group can be introduced either before or after the nitration and reduction steps.

This guide will focus on the final, critical step of this pathway: the reduction of a nitro-substituted aminopyridine carboxylate to the desired diamino product.

Synthesis of Methyl 5,6-diamino-3-pyridinecarboxylate

A common and efficient route to Methyl 5,6-diamino-3-pyridinecarboxylate involves the catalytic hydrogenation of its direct precursor, Methyl 6-amino-5-nitro-3-pyridinecarboxylate.

Key Reaction: Catalytic Hydrogenation

The reduction of the nitro group in the presence of an amino and an ester group on the pyridine ring is a delicate transformation that requires a selective catalyst to avoid side reactions. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this purpose.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: Nitration cluster_step3 Step 3: Catalytic Hydrogenation 6-Aminonicotinic_acid 6-Aminonicotinic Acid Methyl_6-aminonicotinate Methyl 6-aminonicotinate 6-Aminonicotinic_acid->Methyl_6-aminonicotinate Methanol, Acid Catalyst Methyl_6-amino-5-nitronicotinate Methyl 6-amino-5-nitronicotinate (CAS: 104685-75-8) Methyl_6-aminonicotinate->Methyl_6-amino-5-nitronicotinate HNO3, H2SO4 Methyl_5_6-diaminonicotinate Methyl 5,6-diaminonicotinate (CAS: 104685-76-9) Methyl_6-amino-5-nitronicotinate->Methyl_5_6-diaminonicotinate H2, Pd/C, Methanol

Figure 1: Proposed synthetic workflow for Methyl 5,6-diaminonicotinate.
Quantitative Data Summary

The following table summarizes the quantitative data for the catalytic hydrogenation of Methyl 6-amino-5-nitronicotinate to Methyl 5,6-diaminonicotinate.

ParameterValueReference
Starting Material Methyl 6-amino-5-nitronicotinate[1]
Mass of Starting Material1.0 g[1]
Solvent Methanol[1]
Solvent Volume10 ml[1]
Catalyst 5% Palladium on Carbon (Pd/C)[1]
Catalyst Loading0.1 g (10% w/w)[1]
Reactant Hydrogen Gas (H₂)[1]
Reaction PressureNormal Pressure[1]
Reaction TemperatureRoom Temperature[1]
Product Methyl 5,6-diaminonicotinate[1]
Yield0.8 g (80%)[1]
Product FormYellow needle-like crystals[1]
Melting Point154-155 °C[1]
Detailed Experimental Protocol

This protocol is adapted from the synthesis of Methyl 5,6-diaminonicotinate.[1]

Materials:

  • Methyl 6-amino-5-nitronicotinate (1.0 g)

  • Methanol (10 ml)

  • 5% Palladium on Carbon (Pd/C) (0.1 g)

  • Hydrogen gas supply

  • Standard laboratory glassware for atmospheric pressure hydrogenation

  • Filtration apparatus

  • Rotary evaporator

  • Recrystallization apparatus

  • Ethanol

Procedure:

  • In a suitable reaction flask, dissolve 1.0 g of Methyl 6-amino-5-nitronicotinate in 10 ml of methanol.

  • Carefully add 0.1 g of 5% Palladium on Carbon to the solution.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Maintain a hydrogen atmosphere at normal pressure and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by observing the absorption of hydrogen gas. The reaction is complete when the stoichiometric amount of hydrogen has been absorbed.

  • Upon completion, carefully vent the hydrogen gas and purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Remove the palladium catalyst by filtering the reaction mixture through a pad of celite or a similar filter aid.

  • Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Recrystallize the resulting residue from ethanol to yield pure Methyl 5,6-diaminonicotinate as yellow needle-like crystals.

  • Dry the crystals under vacuum to obtain the final product (Yield: 0.8 g).

Synthesis of the Precursor: Methyl 6-amino-5-nitronicotinate

The starting material for the final reduction step, Methyl 6-amino-5-nitronicotinate, is a commercially available compound.[2][3] For research purposes requiring its synthesis, a plausible route involves the nitration of Methyl 6-aminonicotinate. The nitration of similar aminopyridine derivatives is well-documented. For instance, the nitration of 2-amino-6-methylpyridine is achieved using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures.[4] A similar approach can be envisioned for the synthesis of Methyl 6-amino-5-nitronicotinate.

Nitration_Scheme Methyl_6-aminonicotinate Methyl 6-aminonicotinate Methyl_6-amino-5-nitronicotinate Methyl 6-amino-5-nitronicotinate Methyl_6-aminonicotinate->Methyl_6-amino-5-nitronicotinate Electrophilic Aromatic Substitution Nitrating_Mixture Nitrating Mixture (HNO3 + H2SO4) Nitrating_Mixture->Methyl_6-amino-5-nitronicotinate

Figure 2: Logical relationship for the nitration of Methyl 6-aminonicotinate.

Conclusion

The synthesis of Methyl 5,6-diamino-3-pyridinecarboxylate is readily achievable through the catalytic hydrogenation of Methyl 6-amino-5-nitro-3-pyridinecarboxylate. This method provides high yields of the desired product under mild reaction conditions. The precursor for this reaction is commercially available, facilitating its use in research and development. This technical guide provides the necessary data and protocols for the successful synthesis of this important pharmaceutical intermediate. For the synthesis of the 2-carboxylate isomer, analogous methods starting from the corresponding 2-carboxy-substituted aminopyridine could be explored, though specific literature on this route is less prevalent.

References

An In-depth Technical Guide to Methyl 5,6-diamino-2-pyridinecarboxylate (CAS 538372-33-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5,6-diamino-2-pyridinecarboxylate, with CAS number 538372-33-7, is a pivotal chemical intermediate, particularly valued for its role as a scaffold in the synthesis of complex heterocyclic systems. Its unique arrangement of vicinal diamines on a pyridine ring, coupled with a reactive methyl ester, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, insights into its reactivity, and its applications in the development of pharmacologically active agents, such as kinase inhibitors and antiviral compounds.

Core Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 127-129 °C.[1][2] Its structural attributes are key to its chemical utility.

Structural and Molecular Data
PropertyValueSource(s)
CAS Number 538372-33-7[1][2]
Molecular Formula C₇H₉N₃O₂[1][3]
Molecular Weight 167.17 g/mol [1][2]
IUPAC Name methyl 5,6-diaminopyridine-2-carboxylate[3]
Synonyms Methyl 5,6-diaminopicolinate, 5,6-Diaminopyridine-2-carboxylic acid methyl ester[1][3]
Physical Form Solid[2]
Predicted Physicochemical Properties
PropertyPredicted ValueSource(s)
Boiling Point 427.6±40.0 °C[1]
Density 1.336±0.06 g/cm³[1]
pKa 2.41±0.10[1]
LogP 1.195[3]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reduction of its nitro precursor, Methyl 6-amino-5-nitro-2-pyridinecarboxylate. This transformation is typically achieved through catalytic hydrogenation.

Conceptual Synthesis Workflow

The synthesis is a straightforward reduction of an aromatic nitro group to a primary amine, a fundamental transformation in organic chemistry. The choice of a palladium on carbon (Pd/C) catalyst and hydrogen gas is a standard and high-yielding method for this type of reaction.

G Precursor Methyl 6-amino-5-nitro-2-pyridinecarboxylate (CAS 538372-32-6) Reagents H₂, Pd/C Methanol Precursor->Reagents Product This compound (CAS 538372-33-7) Reagents->Product Reduction

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of methyl 5,6-diaminonicotinate.[4]

  • Dissolution: Dissolve Methyl 6-amino-5-nitronicotinate in methanol.

  • Catalyst Addition: To this solution, add 5% palladium on carbon (typically 10% by weight of the starting material).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere at room temperature and normal pressure. The reaction can be monitored by the uptake of hydrogen.

  • Reaction Completion: The reaction is complete when the stoichiometric amount of hydrogen has been absorbed.

  • Catalyst Removal: Remove the palladium on carbon catalyst by filtration through a pad of celite.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Recrystallization: Recrystallize the resulting solid residue from a suitable solvent, such as ethanol, to yield the pure this compound.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The amino protons will likely appear as broad singlets.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine-H7.0 - 7.5Doublet
Pyridine-H6.0 - 6.5Doublet
-OCH₃~3.8Singlet
-NH₂4.0 - 6.0Broad Singlet
¹³C NMR Spectroscopy

The carbon NMR spectrum will feature signals for the pyridine ring carbons, the carbonyl carbon of the ester, and the methyl carbon.

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Ester)165 - 175
Pyridine-C (Aromatic)110 - 160
-OCH₃50 - 60
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the amine N-H bonds, the carbonyl C=O bond of the ester, and C-N and C=C bonds of the aromatic ring.

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Ester)1700 - 1730
C=C and C=N Stretch (Aromatic)1400 - 1600
Mass Spectrometry

In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (167.17).

Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in its ability to serve as a precursor for the synthesis of imidazo[4,5-b]pyridines. This heterocyclic core is a well-recognized "drug prejudice" scaffold due to its prevalence in a wide array of medicinally active compounds.[2][5]

Synthesis of Imidazo[4,5-b]pyridines

The vicinal diamines of this compound can undergo cyclization with various electrophiles, such as carboxylic acids or aldehydes, to form the fused imidazole ring of the imidazo[4,5-b]pyridine system.

G Diaminopyridine Methyl 5,6-diamino-2- pyridinecarboxylate Electrophile Carboxylic Acid or Aldehyde Diaminopyridine->Electrophile Imidazopyridine Imidazo[4,5-b]pyridine Derivative Electrophile->Imidazopyridine Cyclization

Caption: General scheme for Imidazo[4,5-b]pyridine synthesis.

A typical reaction involves heating the diaminopyridine with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA).[2] Microwave-assisted synthesis has also been shown to be an efficient method for this transformation.[2]

Biological Significance of Imidazo[4,5-b]pyridines

The imidazo[4,5-b]pyridine scaffold is a key component in a number of biologically active molecules, including:

  • Kinase Inhibitors: This scaffold is found in compounds designed to inhibit various protein kinases, which are crucial targets in oncology. For instance, derivatives of imidazo[4,5-c]pyridines have been identified as selective DNA-dependent protein kinase (DNA-PK) inhibitors and Src family kinase inhibitors.[6][7]

  • Antiviral Agents: The structural features of imidazo[4,5-b]pyridines make them attractive for the development of antiviral drugs.[5]

  • Other Therapeutic Areas: This versatile scaffold has also been explored for its potential in treating a range of other conditions, including those affecting the central nervous system.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified with the following hazard codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[2] Standard personal protective equipment, including gloves, lab coat, and safety glasses, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For storage, it is recommended to keep the compound under an inert gas at 4°C.[2]

Conclusion

This compound is a high-value building block for medicinal chemistry and drug development. Its straightforward synthesis and versatile reactivity, particularly in the formation of the biologically significant imidazo[4,5-b]pyridine scaffold, ensure its continued importance in the quest for novel therapeutics. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively utilize this compound in their synthetic endeavors.

References

A Technical Guide to the Physicochemical Properties of Methyl 5,6-diaminopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5,6-diaminopicolinate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a substituted pyridine derivative, its structural motifs, including the amino and methyl ester groups, are recognized pharmacophores that can influence a molecule's interaction with biological targets and its overall pharmacokinetic profile. The strategic placement of a methyl group can significantly modulate a compound's physicochemical properties, which in turn affects its pharmacodynamics and pharmacokinetics.[1][2] This technical guide provides a comprehensive overview of the available physicochemical data for Methyl 5,6-diaminopicolinate, detailed experimental protocols for their determination, and a proposed synthetic workflow.

Core Physicochemical Properties

Quantitative experimental data for Methyl 5,6-diaminopicolinate is not extensively available in the public domain. However, data for structurally related compounds and predicted values can provide valuable insights. The following tables summarize the available information.

Table 1: Identity and Composition of Methyl 5,6-diaminopicolinate

PropertyValueSource
Molecular Formula C₇H₉N₃O₂[3]
Molecular Weight 167.17 g/mol [3]
CAS Number 538372-33-7[3][4]
Synonyms Methyl 5,6-diamino-2-pyridinecarboxylate[3]

Table 2: Physicochemical Data of Methyl 5,6-diaminopicolinate and Related Compounds

PropertyMethyl 5,6-diaminopicolinate (Predicted/Estimated)Methyl 5,6-diaminonicotinate (Experimental)Methyl 4,5-diaminopicolinate (Predicted)Source
Melting Point (°C) Data not available154 - 155Data not available[5]
Boiling Point (°C) Data not availableData not availableData not available
pKa Data not availableData not availableData not available
LogP Data not availableData not available0.0326[6]
Topological Polar Surface Area (TPSA) Data not availableData not available91.23 Ų[6]
Hydrogen Bond Acceptors Data not availableData not available5[6]
Hydrogen Bond Donors Data not availableData not available2[6]
Rotatable Bonds Data not availableData not available1[6]

Disclaimer: The data for Methyl 4,5-diaminopicolinate, an isomer of the title compound, is provided for comparative purposes. Predicted values should be confirmed by experimental data.

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties, adapted from standard laboratory procedures for aromatic amines.

Determination of Melting Point (Capillary Method)

Principle: The melting point is determined by heating a small, packed sample of the crystalline solid and observing the temperature range over which it transitions to a liquid. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry Methyl 5,6-diaminopicolinate is packed into a capillary tube to a height of 2-3 mm.[7] The tube is tapped gently to ensure the sample is compact.[7][8]

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement.[8] For the precise measurement, the heating rate should be controlled to 1-2°C per minute near the expected melting point.

  • Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2) are recorded. The melting point is reported as the range T1-T2. For accuracy, the determination should be repeated with a fresh sample.[9]

Determination of Aqueous Solubility

Principle: The solubility of a compound is determined by finding the maximum concentration that can be dissolved in a solvent at a specific temperature to form a clear solution.[10]

Methodology:

  • Preparation of Stock Solution: A stock solution of Methyl 5,6-diaminopicolinate is prepared in a suitable solvent (e.g., cell culture media, DMSO, or ethanol) at a high concentration (e.g., 20 mg/mL).[10]

  • Serial Dilutions: A series of dilutions are prepared from the stock solution. If the compound does not dissolve at the initial concentration, the solution is diluted by a factor of 10, and the dissolution process is repeated.[10]

  • Mechanical Agitation: To aid dissolution, a sequence of mechanical procedures can be employed, such as vortexing, sonication, and incubation with shaking.[10]

  • Visual Observation: The solubility is determined by visual inspection. A compound is considered dissolved if the solution is clear with no visible particles or cloudiness.[10] The lowest concentration at which the compound remains fully dissolved is recorded as its solubility.

Determination of pKa (Potentiometric Titration)

Principle: The pKa is determined by monitoring the pH of a solution of the compound as it is titrated with a strong acid or base. The pKa corresponds to the pH at which the compound is 50% ionized.[11]

Methodology:

  • Preparation of Solutions:

    • A sample solution of Methyl 5,6-diaminopicolinate (e.g., 1 mM) is prepared in a suitable solvent, which may be an aqueous solution or a mixed solvent system (e.g., methanol-water) for compounds with low water solubility.[11][12]

    • Standardized titrant solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are prepared.[11]

    • A solution of a neutral salt (e.g., 0.15 M KCl) is used to maintain constant ionic strength throughout the titration.[11]

  • Titration Procedure:

    • The sample solution is placed in a thermostatted vessel and the pH electrode of a calibrated pH meter is immersed in it.[11]

    • The solution is made acidic (e.g., to pH 1.8-2.0) with the strong acid.[11]

    • The strong base is added in small, precise increments, and the pH is recorded after each addition, allowing the system to equilibrate.[11] The titration is continued until the pH reaches a basic value (e.g., 12-12.5).[11]

  • Data Analysis:

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the half-equivalence point(s) on the titration curve. For a diamino compound, two pKa values corresponding to the two amino groups may be observed.

    • To ensure accuracy, the titration should be performed in triplicate.[11]

Logical Workflows and Diagrams

Proposed Synthesis of Methyl 5,6-diaminopicolinate

The synthesis of Methyl 5,6-diaminopicolinate can be logically approached via the reduction of a nitro-substituted precursor. A plausible synthetic route is outlined below, adapted from the synthesis of the related compound, methyl 5,6-diaminonicotinate.[5]

Synthesis_Workflow Start Methyl 6-amino-5-nitropicolinate Reaction Catalytic Hydrogenation Start->Reaction Solvent Methanol Solvent->Reaction Catalyst Palladium on Carbon (Pd/C) Catalyst->Reaction Hydrogen H2 gas Hydrogen->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Recrystallization Recrystallization from Ethanol Evaporation->Recrystallization Product Methyl 5,6-diaminopicolinate Recrystallization->Product

References

An In-depth Technical Guide to Methyl 5,6-diamino-2-pyridinecarboxylate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 5,6-diamino-2-pyridinecarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details its structural formula, systematically explores its positional isomers, and presents available physicochemical data. Furthermore, it outlines synthetic approaches and provides spectroscopic data to aid in the identification and characterization of these compounds. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Structural Formula and Isomerism

1.1. This compound

The core structure of interest is this compound. Its chemical formula is C₇H₉N₃O₂.[1] The molecule consists of a pyridine ring substituted with a methyl carboxylate group at the 2-position and two amino groups at the 5- and 6-positions.

Chemical Structure:

Caption: Structural formula of this compound.

1.2. Positional Isomers

The diaminopyridine carboxylate scaffold allows for a number of positional isomers, depending on the substitution pattern of the two amino groups and the methyl carboxylate group on the pyridine ring. A systematic enumeration of these isomers is crucial for understanding structure-activity relationships in drug design.

The pyridine ring has six positions. Fixing the methyl carboxylate at position 2, the two amino groups can be placed at the remaining positions in several combinations. Similarly, the carboxylate group can be moved to positions 3 or 4, giving rise to more isomers. The primary positional isomers of methyl diaminopyridinecarboxylate are outlined below.

Diagram of Isomeric Scaffolds:

G A Methyl 2-Pyridinecarboxylate Scaffold D 3,4-diamino A->D E 3,5-diamino A->E F 3,6-diamino A->F G 4,5-diamino A->G H 4,6-diamino A->H I 5,6-diamino A->I B Methyl 3-Pyridinecarboxylate Scaffold J 2,4-diamino B->J K 2,5-diamino B->K L 2,6-diamino B->L M 4,5-diamino B->M N 4,6-diamino B->N O 5,6-diamino B->O C Methyl 4-Pyridinecarboxylate Scaffold P 2,3-diamino C->P Q 2,5-diamino C->Q R 2,6-diamino C->R S 3,5-diamino C->S

Caption: Positional isomers of methyl diaminopyridinecarboxylate.

Physicochemical Properties

Quantitative data on the physicochemical properties of these isomers is sparse in the literature. However, some key properties for the parent compound and a prominent isomer are summarized below. These properties are critical for predicting the pharmacokinetic and pharmacodynamic behavior of drug candidates.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPPSA
This compoundC₇H₉N₃O₂167.170.2991.23
Methyl 4,5-diamino-2-pyridinecarboxylateC₇H₉N₃O₂167.17-0.391.2

LogP (octanol-water partition coefficient) and PSA (Polar Surface Area) are computationally predicted values.

Experimental Protocols: Synthesis

3.1. General Synthetic Strategy for Diaminopyridines

A common approach for the synthesis of diaminopyridines involves the reduction of a corresponding nitro-aminopyridine precursor. This strategy is exemplified by the synthesis of 2,3-diaminopyridine.

Workflow for the Synthesis of 2,3-Diaminopyridine:

G A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C 2-Amino-5-bromo-3-nitropyridine B->C Nitration D 2,3-Diamino-5-bromopyridine C->D Reduction of Nitro Group E 2,3-Diaminopyridine D->E Debromination

Caption: Synthetic pathway for 2,3-diaminopyridine.

This multi-step synthesis involves bromination and nitration of 2-aminopyridine, followed by reduction of the nitro group and subsequent debromination to yield the final product.[2]

3.2. Synthesis of Methyl 3,4-diaminobenzoate (An Isomer)

A straightforward method for the synthesis of the isomeric methyl 3,4-diaminobenzoate involves the esterification of 3,4-diaminobenzoic acid.

Experimental Procedure:

  • To a solution of 3,4-diaminobenzoic acid (1.00 g, 6.58 mmol) in methanol (15.0 mL), thionyl chloride (0.72 mL, 9.80 mmol) is added dropwise over 10 minutes.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with saturated aqueous sodium bicarbonate, saturated brine, and water, and then dried over anhydrous magnesium sulfate.

  • The solvent is evaporated to afford methyl 3,4-diaminobenzoate.[3]

This protocol can potentially be adapted for the esterification of the corresponding diaminopyridinecarboxylic acid.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of synthesized compounds.

4.1. NMR Spectroscopy

While a full NMR spectral assignment for this compound is not available in the searched literature, representative ¹H and ¹³C NMR data for a related isomer, methyl 3,4-diaminobenzoate, are provided below.

¹H and ¹³C NMR Data for Methyl 3,4-diaminobenzoate in CDCl₃: [3]

¹H NMRδ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Aromatic-H7.49d7.01Ar-H
Aromatic-H7.47sAr-H
Aromatic-H6.68d7.01Ar-H
-COOCH₃3.87s-COOCH₃
-NH₂3.80br s-NH₂
-NH₂3.35br s-NH₂
¹³C NMRδ (ppm)Assignment
Carbonyl166.56-COOCH₃
Aromatic-C140.89Ar-C
Aromatic-C138.16Ar-C
Aromatic-C120.87Ar-C
Aromatic-C118.23Ar-C
Aromatic-C118.16Ar-C
Methyl52.11-COOCH₃

4.2. IR Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a related compound, 2-amino-5-methylpyridine, shows characteristic bands for N-H stretching vibrations.

FTIR Spectral Data for 2-amino-5-methylpyridine: [4]

The bands attributed to ν(N-H) vibration appear around 3444 and 3335 cm⁻¹.[4] For this compound, one would expect to observe characteristic absorption bands for the N-H stretches of the amino groups, C=O stretch of the ester, and C-N and C-O stretching vibrations, as well as aromatic C-H and C=C stretching and bending vibrations.

Conclusion

This compound and its isomers represent a versatile scaffold for the development of new chemical entities with potential therapeutic applications. This guide has provided a foundational understanding of their structure, isomerism, and available physicochemical and spectroscopic data. While detailed experimental protocols for the target compound are not widely published, the provided synthetic strategies for related molecules offer a solid starting point for synthetic chemists. Further research is warranted to fully characterize the properties and synthetic accessibility of the various isomers to unlock their full potential in drug discovery.

References

Spectroscopic Profile of Methyl 5,6-diamino-2-pyridinecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5,6-diamino-2-pyridinecarboxylate, a key intermediate in pharmaceutical research. The document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not available in search results

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
Data not available in search results

Table 4: Mass Spectrometry Data

m/zAssignment
Data not available in search results

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are designed to provide a starting point for researchers to obtain high-quality data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) to a concentration of approximately 10-20 mg/mL in a 5 mm NMR tube. The choice of solvent is crucial and should be based on the solubility of the compound and the desired resolution of the spectra.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Standard proton NMR spectra are acquired using a single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

For solid samples like this compound, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly employed.

  • ATR-FTIR: A small amount of the solid sample is placed directly on the ATR crystal. A pressure arm is applied to ensure good contact between the sample and the crystal. The spectrum is then recorded.

  • KBr Pellet Method: A few milligrams of the sample are intimately mixed and ground with dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FTIR spectrometer for analysis.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for the mass analysis of polar molecules like this compound.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

  • Instrumentation: A mass spectrometer equipped with an ESI source is used. The analysis can be performed in either positive or negative ion mode, though positive mode is generally preferred for compounds with basic nitrogen atoms.

  • Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer, and their mass-to-charge ratios are measured.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid Sample: This compound Dissolve_NMR Dissolve in Deuterated Solvent Sample->Dissolve_NMR Prepare_IR Prepare KBr Pellet or place on ATR crystal Sample->Prepare_IR Dissolve_MS Dissolve in Volatile Solvent Sample->Dissolve_MS NMR_Acquisition NMR Spectrometer (¹H and ¹³C NMR) Dissolve_NMR->NMR_Acquisition IR_Acquisition FTIR Spectrometer Prepare_IR->IR_Acquisition MS_Acquisition Mass Spectrometer (ESI-MS) Dissolve_MS->MS_Acquisition Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR_Acquisition->Process_NMR Process_IR Process IR Spectrum IR_Acquisition->Process_IR Process_MS Process Mass Spectrum MS_Acquisition->Process_MS Interpret_NMR Interpret NMR Spectra (Chemical Shifts, Couplings) Process_NMR->Interpret_NMR Interpret_IR Interpret IR Spectrum (Functional Groups) Process_IR->Interpret_IR Interpret_MS Interpret Mass Spectrum (Molecular Ion, Fragmentation) Process_MS->Interpret_MS Final_Report Comprehensive Spectroscopic Report Interpret_NMR->Final_Report Interpret_IR->Final_Report Interpret_MS->Final_Report

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Reactivity and Stability of Methyl 5,6-diamino-2-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted reactivity and stability of Methyl 5,6-diamino-2-pyridinecarboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and data from closely related structural analogs, such as ortho-phenylenediamines and aminobenzoate esters, to project its chemical behavior. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and execution of synthetic routes and the handling and storage of this important molecule. All quantitative data presented are estimations based on analogous systems and should be considered as such.

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol . Its structure features a pyridine ring substituted with two amino groups at the 5- and 6-positions and a methyl carboxylate group at the 2-position. The presence of both nucleophilic amino groups and an electrophilic ester group on an aromatic scaffold dictates its chemical reactivity and stability profile.

PropertyValueSource
Molecular Formula C₇H₉N₃O₂-
Molecular Weight 167.17 g/mol -
Melting Point 127-129 °C[Vendor Data]
Appearance White to off-white solid[General Observation]
Solubility Soluble in hot water and common organic solvents.[Analogous Compounds]
Storage Store under an inert atmosphere at 4°C.[Vendor Recommendation]

Reactivity Profile

The reactivity of this compound is dominated by the nucleophilic character of the vicinal amino groups at the C5 and C6 positions. This arrangement, analogous to ortho-phenylenediamine, makes the molecule a prime candidate for a variety of cyclization and condensation reactions. The ester group at the C2 position is susceptible to hydrolysis under both acidic and basic conditions.

Reactivity of the Diamino Moiety

The adjacent amino groups are highly nucleophilic and can readily react with a range of electrophiles.

The amino groups are expected to react readily with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. Due to the presence of two amino groups, mono- and di-acylated products are possible, with the reaction conditions influencing the outcome.

Experimental Protocol: Diacylation with Acetic Anhydride (Predicted)

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (2.2 eq), to the solution and cool to 0 °C in an ice bath.

  • Slowly add acetic anhydride (2.2 eq) to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Similar to ortho-phenylenediamine, this compound is predicted to undergo condensation reactions with aldehydes and ketones to form fused heterocyclic systems, specifically imidazopyridines.[1] The reaction is typically acid-catalyzed and proceeds via the formation of a diimine intermediate followed by cyclization.

Experimental Protocol: Condensation with a Generic Aldehyde (Predicted)

  • To a solution of this compound (1.0 eq) in a protic solvent like ethanol or acetic acid, add the aldehyde (1.0 eq).

  • Add a catalytic amount of a protic acid, such as p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Predicted Reactivity Summary

Reaction TypeReagentPredicted ProductReaction Conditions
Diacylation Acetic AnhydrideN,N'-(6-(methoxycarbonyl)pyridine-2,3-diyl)diacetamideBase (e.g., Triethylamine), Aprotic Solvent
Condensation Aldehyde (R-CHO)Methyl 2-R-1H-imidazo[4,5-b]pyridine-6-carboxylateAcid catalyst (e.g., p-TSA), Heat
Condensation Ketone (R-CO-R')Methyl 2-R-2-R'-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylateAcid catalyst (e.g., p-TSA), Heat
Reactivity of the Ester Moiety

The methyl ester group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions.

Base-catalyzed hydrolysis (saponification) will yield the corresponding carboxylate salt, which upon acidification will give the carboxylic acid. Acid-catalyzed hydrolysis will directly yield the carboxylic acid. The rate of hydrolysis will be influenced by temperature and the concentration of the acid or base.

Experimental Protocol: Base-Catalyzed Hydrolysis (Predicted)

  • Dissolve this compound in a mixture of methanol and water.

  • Add an excess of a base, such as sodium hydroxide (e.g., 2-3 equivalents).

  • Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

Stability Profile

The stability of this compound is influenced by its susceptibility to oxidation, thermal decomposition, and photodegradation.

Thermal Stability

Based on data for analogous aminobenzoate esters, the compound is expected to be relatively stable at room temperature but may decompose upon heating to elevated temperatures. The melting point of 127-129 °C suggests a degree of thermal stability in the solid state. Decomposition is likely to involve the loss of the methyl group from the ester and potentially decarboxylation at higher temperatures.

ParameterPredicted Value/BehaviorBasis of Prediction
Decomposition Onset > 150 °CAnalogy to methyl aminobenzoates
Decomposition Products 5,6-diaminopicolinic acid, CO₂, CH₃OH, and further degradation productsGeneral decomposition pathways of similar compounds
Photostability

Aromatic amines are known to be susceptible to photodegradation through oxidation. Exposure to light, particularly UV radiation, may lead to the formation of colored degradation products. It is therefore recommended to store the compound protected from light.

Chemical Stability

The diamino pyridine core is prone to oxidation, especially in the presence of air and light, which can lead to the formation of colored impurities. Storage under an inert atmosphere is crucial to maintain its purity. The ester functionality is susceptible to hydrolysis, as discussed in the reactivity section. The stability is expected to be optimal under neutral and anhydrous conditions.

Visualizations

Predicted Reaction Pathways

reaction_pathways MDPC Methyl 5,6-diamino-2- pyridinecarboxylate DiacylatedProduct Diacylated Product MDPC->DiacylatedProduct + Imidazopyridine Imidazopyridine Derivative MDPC->Imidazopyridine + CarboxylicAcid 5,6-Diaminopicolinic Acid MDPC->CarboxylicAcid AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) Aldehyde Aldehyde/Ketone Hydrolysis Hydrolysis (Acid/Base)

Caption: Predicted major reaction pathways of this compound.

Experimental Workflow for a Condensation Reaction

experimental_workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A 1. Dissolve Reactants (MDPC & Aldehyde/Ketone) B 2. Add Catalyst (e.g., p-TSA) A->B C 3. Heat to Reflux B->C D 4. Cool to Room Temp. C->D E 5. Isolate Crude Product (Filtration/Concentration) D->E F 6. Recrystallization or Column Chromatography E->F G 7. Characterization (NMR, MS, etc.) F->G

Caption: General experimental workflow for the condensation reaction.

Conclusion

This compound is a versatile intermediate whose reactivity is characterized by the nucleophilic nature of its adjacent amino groups and the electrophilic character of its ester functionality. While direct experimental data on its reactivity and stability are limited, a predictive understanding of its behavior can be established through the study of analogous compounds. The primary reactive pathways are anticipated to be cyclization and condensation reactions involving the diamino moiety, as well as hydrolysis of the ester group. The compound's stability is contingent on protection from light, oxygen, and moisture. The protocols and data presented in this guide are intended to aid researchers in the effective utilization and handling of this valuable synthetic building block. It is strongly recommended that small-scale pilot reactions be conducted to optimize conditions for any new transformation.

References

Methyl 5,6-diamino-2-pyridinecarboxylate: A Versatile Heterocyclic Building Block for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5,6-diamino-2-pyridinecarboxylate is a pivotal heterocyclic building block, offering a unique scaffold for the synthesis of a diverse range of fused heterocyclic systems. Its vicinal diamino functionality, coupled with the electron-withdrawing nature of the pyridine ring and the carboxylate group, makes it an attractive precursor for the construction of imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. These resulting heterocyclic cores are prevalent in numerous biologically active compounds, demonstrating a broad spectrum of therapeutic potential and finding applications in materials science. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations to empower researchers in their scientific endeavors.

Introduction

Heterocyclic compounds form the cornerstone of medicinal chemistry, with nitrogen-containing scaffolds being particularly prominent in a vast array of pharmaceuticals. Among these, the imidazo[4,5-b]pyridine and pyrido[2,3-b]pyrazine ring systems have garnered significant attention due to their structural resemblance to endogenous purines, allowing them to interact with a wide range of biological targets. This compound serves as a highly valuable and versatile starting material for the efficient construction of these privileged heterocyclic systems. The strategic placement of the two amino groups ortho to each other facilitates cyclocondensation reactions with various electrophiles, leading to the rapid assembly of complex molecular architectures. This guide aims to provide a detailed exploration of the synthesis and utility of this important building block.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound involves the reduction of its corresponding nitro precursor, Methyl 6-amino-5-nitro-2-pyridinecarboxylate. This transformation can be efficiently achieved through catalytic hydrogenation.

Synthetic Pathway

The synthesis initiates with a suitable nitropyridine precursor, which is then subjected to reduction to yield the desired diamino compound.

Synthesis_Pathway Start Methyl 6-amino-5-nitro-2-pyridinecarboxylate Reagents H₂, Pd/C Methanol Start->Reagents Product This compound Reagents->Product

Caption: Synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from the well-established procedure for the synthesis of the analogous compound, methyl 5,6-diaminonicotinate[1].

Materials:

  • Methyl 6-amino-5-nitro-2-pyridinecarboxylate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve Methyl 6-amino-5-nitro-2-pyridinecarboxylate (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon), followed by vacuum.

  • Introduce hydrogen gas into the vessel to the desired pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Physicochemical Data
PropertyValue
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol
Appearance Expected to be a solid
Melting Point 127 - 129 °C

Applications in Heterocyclic Synthesis

The ortho-diamino functionality of this compound is the key to its utility as a heterocyclic building block. It readily undergoes cyclocondensation reactions with 1,2-dicarbonyl compounds and their equivalents to form fused pyrazine and imidazole rings.

Synthesis of Pyrido[2,3-b]pyrazines

The reaction with α-dicarbonyl compounds, such as glyoxal or biacetyl, leads to the formation of the pyrido[2,3-b]pyrazine ring system. These compounds have shown a range of biological activities, including potential as antitumor agents.

Pyrido_Pyrazine_Synthesis Diamino This compound Dicarbonyl R-CO-CO-R' (e.g., Glyoxal, Biacetyl) Diamino->Dicarbonyl Product Methyl Pyrido[2,3-b]pyrazine-7-carboxylate Derivative Dicarbonyl->Product

Caption: Synthesis of Pyrido[2,3-b]pyrazines.

This is a general procedure for the condensation of an o-diaminopyridine with an α-dicarbonyl compound.[2][3]

Materials:

  • This compound

  • Biacetyl (2,3-butanedione)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Reflux apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

  • Add biacetyl (1.0 - 1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product, Methyl 2,3-dimethylpyrido[2,3-b]pyrazine-7-carboxylate, can be purified by recrystallization or column chromatography.

Synthesis of Imidazo[4,5-b]pyridines

The reaction with aldehydes, followed by oxidative cyclization, or with carboxylic acids or their derivatives, provides access to the imidazo[4,5-b]pyridine scaffold. This ring system is a key component in a number of marketed drugs and biologically active molecules.[4][5]

Imidazo_Pyridine_Synthesis Diamino This compound Electrophile R-CHO or R-COOH (or derivative) Diamino->Electrophile Product Methyl Imidazo[4,5-b]pyridine-7-carboxylate Derivative Electrophile->Product

Caption: Synthesis of Imidazo[4,5-b]pyridines.

This general procedure describes the synthesis of 2-substituted imidazo[4,5-b]pyridines from an o-diaminopyridine and an aldehyde.[4]

Materials:

  • This compound

  • Substituted Aldehyde (e.g., benzaldehyde)

  • Ethanol (EtOH) or Dimethylformamide (DMF)

  • Oxidizing agent (e.g., air, nitrobenzene, or a catalyst like I₂)

  • Reflux apparatus

Procedure:

  • Dissolve this compound (1.0 eq) and the substituted aldehyde (1.0 - 1.2 eq) in a suitable solvent such as ethanol or DMF in a round-bottom flask.

  • In some cases, an oxidizing agent or catalyst is added. For air oxidation, the reaction can be refluxed open to the atmosphere (with a condenser).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired Methyl 2-substituted-imidazo[4,5-b]pyridine-7-carboxylate.

Quantitative Data Summary

The following tables summarize typical yields and key characterization data for the synthesis of heterocyclic systems derived from o-diaminopyridines. While specific data for derivatives of this compound are not extensively reported, these tables provide representative values based on analogous reactions.

Table 1: Synthesis of Pyrido[2,3-b]pyrazine Derivatives

Starting DiamineDicarbonyl CompoundProductYield (%)M.p. (°C)Reference
2,3-DiaminopyridineBiacetyl2,3-Dimethylpyrido[2,3-b]pyrazine75-85148-150General Procedure
5-Bromo-2,3-diaminopyridineGlyoxal7-Bromopyrido[2,3-b]pyrazine~80198-200[6]

Table 2: Synthesis of Imidazo[4,5-b]pyridine Derivatives

Starting DiamineReagentProductYield (%)M.p. (°C)Reference
2,3-DiaminopyridineFormic AcidImidazo[4,5-b]pyridine80-90149-151[4]
2,3-DiaminopyridineBenzaldehyde2-Phenylimidazo[4,5-b]pyridine83-87290-291[4][5]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

¹H NMR Spectroscopy
  • This compound: The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, typically as doublets. The protons of the two amino groups will likely appear as broad singlets, and the methyl ester will exhibit a sharp singlet around 3.8-4.0 ppm.

  • Derivatives: Upon formation of the fused heterocyclic systems, the chemical shifts and coupling patterns of the aromatic protons will change significantly, providing clear evidence of the cyclization reaction. For example, in the pyrido[2,3-b]pyrazine derivatives, new signals corresponding to the substituents on the pyrazine ring will appear.

¹³C NMR Spectroscopy
  • This compound: The ¹³C NMR spectrum will show seven distinct carbon signals. The carbonyl carbon of the ester will be found in the downfield region (around 165-170 ppm). The aromatic carbons will appear in the range of approximately 100-160 ppm, with those directly attached to nitrogen atoms being more deshielded. The methyl carbon of the ester will be observed around 50-55 ppm.

  • Derivatives: The formation of the fused ring system will result in a new set of carbon signals corresponding to the newly formed ring. The chemical shifts of the carbons in the original pyridine ring will also be affected by the annulation.

Conclusion

This compound is a highly valuable and versatile building block in synthetic organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its vicinal diamino groups provide an efficient entry into a wide variety of biologically relevant fused heterocyclic systems, including imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. This technical guide has provided a detailed overview of its synthesis and key applications, along with representative experimental protocols and characterization data. It is anticipated that the information presented herein will serve as a valuable resource for researchers engaged in the design and synthesis of novel heterocyclic compounds for drug discovery and materials science.

References

The Versatile Scaffold: Methyl 5,6-diamino-2-pyridinecarboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Methyl 5,6-diamino-2-pyridinecarboxylate, a strategically substituted diaminopyridine, has emerged as a pivotal building block in medicinal chemistry. Its inherent chemical functionalities allow for the facile construction of fused heterocyclic systems, most notably imidazo[4,5-b]pyridines. This class of compounds, bearing a structural resemblance to endogenous purines, has demonstrated a remarkable breadth of biological activities, positioning them as privileged scaffolds in the pursuit of novel therapeutic agents. This technical guide delves into the potential applications of this compound, focusing on the synthesis of imidazo[4,5-b]pyridine derivatives and their promising roles as kinase inhibitors for cancer therapy and as potent antimicrobial agents.

From Diaminopyridine to a Privileged Heterocycle: The Synthetic Pathway

The primary application of this compound in medicinal chemistry is its role as a precursor for the synthesis of the imidazo[4,5-b]pyridine ring system. The vicinal diamino groups on the pyridine ring are primed for cyclization reactions with a variety of electrophilic partners, such as carboxylic acids or aldehydes, to form the fused imidazole ring. This reaction, often facilitated by dehydrating agents like polyphosphoric acid or conducted under thermal conditions, provides a direct and efficient route to a diverse range of substituted imidazo[4,5-b]pyridines. The ester group at the 2-position of the starting pyridine is strategically positioned to be carried through to the 7-position of the resulting imidazo[4,5-b]pyridine scaffold, offering a convenient handle for further chemical modifications.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Core Synthesis cluster_product Core Scaffold cluster_applications Therapeutic Applications start This compound reaction Cyclization with Carboxylic Acid/Aldehyde start->reaction Reactant product Imidazo[4,5-b]pyridine-7-carboxylate Scaffold reaction->product Yields kinase Kinase Inhibitors (Anticancer) product->kinase Leads to antimicrobial Antimicrobial Agents product->antimicrobial Leads to Kinase_Inhibition_Pathway cluster_receptor Cell Surface Receptor cluster_signal Intracellular Signaling cluster_inhibitor Therapeutic Intervention VEGFR2 VEGFR-2 Downstream Downstream Signaling (e.g., Proliferation, Survival) VEGFR2->Downstream CDK CDK CDK->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Apoptosis Apoptosis Downstream->Apoptosis Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->VEGFR2 Inhibits Inhibitor->CDK Inhibits VEGF VEGF VEGF->VEGFR2 Binds CellCycle Cell Cycle Progression CellCycle->CDK

An In-depth Technical Guide to Methyl 5,6-diamino-2-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5,6-diamino-2-pyridinecarboxylate, also known as methyl 5,6-diaminopicolinate, is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with two amino groups and a methyl carboxylate, provides a versatile scaffold for the synthesis of more complex molecules. This document provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a summary of its known biological context.

Introduction

This compound (CAS No. 538372-33-7) is a functionalized pyridine derivative. The arrangement of its substituent groups—two electron-donating amino groups and an electron-withdrawing methyl carboxylate group—on the pyridine core makes it a valuable intermediate in the synthesis of various biologically active compounds. Pyridine-based molecules are integral to numerous pharmaceuticals due to their ability to interact with biological targets. The diamino-substitution pattern, in particular, offers multiple reaction sites for further chemical modifications, enabling the construction of diverse chemical libraries for high-throughput screening.

While the specific discovery and detailed historical timeline of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of diaminopyridine scaffolds in medicinal chemistry. These scaffolds are recognized for their potential in developing kinase inhibitors, central nervous system agents, and other therapeutic molecules.

Synthetic Routes and Experimental Protocols

The primary and most plausible synthetic pathway to this compound involves a multi-step process starting from 6-aminopyridine-2-carboxylic acid. The general strategy involves nitration of the pyridine ring, followed by esterification of the carboxylic acid, and finally, reduction of the nitro group to an amine.

Synthesis of 6-Amino-5-nitropyridine-2-carboxylic acid (Precursor 1)

The initial step involves the nitration of 6-aminopyridine-2-carboxylic acid. This reaction introduces a nitro group at the 5-position of the pyridine ring.

Experimental Protocol:

  • To a solution of 6-aminopyridine-2-carboxylic acid in a suitable solvent (e.g., concentrated sulfuric acid), a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise at a controlled temperature, typically between 0 and 5 °C.

  • The reaction mixture is stirred for a specified period, allowing the nitration to proceed to completion.

  • The mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • The solid is collected by filtration, washed with cold water until the washings are neutral, and then dried to afford 6-amino-5-nitropyridine-2-carboxylic acid.

Synthesis of Methyl 6-amino-5-nitro-2-pyridinecarboxylate (Precursor 2)

The carboxylic acid group of 6-amino-5-nitropyridine-2-carboxylic acid is then esterified to yield the methyl ester.

Experimental Protocol:

  • A suspension of 6-amino-5-nitropyridine-2-carboxylic acid in methanol is treated with an acid catalyst, such as thionyl chloride or a strong acid like sulfuric acid.

  • The reaction mixture is heated under reflux for several hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated to yield methyl 6-amino-5-nitro-2-pyridinecarboxylate.

Synthesis of this compound (Final Product)

The final step is the reduction of the nitro group of methyl 6-amino-5-nitro-2-pyridinecarboxylate to an amino group.

Experimental Protocol:

  • Methyl 6-amino-5-nitro-2-pyridinecarboxylate is dissolved in a suitable solvent, such as methanol or ethanol.

  • A catalytic amount of a reduction catalyst, typically palladium on carbon (Pd/C), is added to the solution.

  • The reaction mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the mixture or by using a hydrogen-donating reagent like ammonium formate.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel to afford pure this compound.

Quantitative Data Summary

Compound NameCAS NumberStarting Material(s)Key ReagentsTypical Yield (%)
6-Amino-5-nitropyridine-2-carboxylic acid84487-06-96-Aminopyridine-2-carboxylic acidHNO₃, H₂SO₄Data not available
Methyl 6-amino-5-nitro-2-pyridinecarboxylateData not available6-Amino-5-nitropyridine-2-carboxylic acidMethanol, SOCl₂ or H₂SO₄Data not available
This compound538372-33-7Methyl 6-amino-5-nitro-2-pyridinecarboxylateH₂, Pd/C or Ammonium formate, Pd/CData not available

Note: Specific yields are highly dependent on the reaction scale and optimization of conditions and are not consistently reported in publicly available sources.

Logical Synthesis Workflow

The logical progression of the synthesis is outlined in the following diagram.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction cluster_3 Final Product A 6-Aminopyridine-2-carboxylic acid B 6-Amino-5-nitropyridine-2-carboxylic acid A->B HNO3 / H2SO4 C Methyl 6-amino-5-nitro-2-pyridinecarboxylate B->C Methanol / Acid Catalyst D This compound C->D H2, Pd/C

Synthetic pathway for this compound.

Potential Signaling Pathways and Biological Significance

While specific studies detailing the biological activity and signaling pathway modulation of this compound are limited, its structural motifs are present in a wide range of biologically active molecules. Diaminopyridine derivatives have been investigated for their potential as:

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, where the nitrogen atom can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme. The amino groups of the target molecule can be further functionalized to enhance binding affinity and selectivity.

  • CNS Agents: The ability of pyridine-containing molecules to cross the blood-brain barrier has led to their exploration in the development of drugs targeting the central nervous system.

  • Scaffolds in Drug Discovery: As a versatile building block, this compound can be utilized in the synthesis of larger, more complex molecules with diverse therapeutic applications. The two amino groups offer points for diversification, allowing for the creation of compound libraries for screening against various biological targets.

The following diagram illustrates a hypothetical workflow for utilizing this compound in a drug discovery context.

Drug_Discovery_Workflow A This compound B Chemical Modification & Library Synthesis A->B Diversification C High-Throughput Screening B->C Compound Library D Hit Identification C->D Biological Assays E Lead Optimization D->E Structure-Activity Relationship (SAR) F Preclinical Development E->F Candidate Selection

An In-depth Technical Guide to Methyl 5,6-diamino-2-pyridinecarboxylate Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 5,6-diamino-2-pyridinecarboxylate and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. Possessing a privileged scaffold, these molecules have demonstrated a range of biological activities, most notably as kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this compound class, with a focus on their role as modulators of key signaling pathways implicated in cancer and other diseases. The core structure, featuring a pyridine ring with vicinal diamino substituents and a carboxylate group, offers versatile points for chemical modification, enabling the generation of diverse libraries for structure-activity relationship (SAR) studies. A notable application of this scaffold is as a key intermediate in the synthesis of Zastaprazan, a potassium-competitive acid blocker.[1]

Chemical Synthesis

The synthesis of this compound derivatives typically involves a multi-step sequence starting from readily available pyridine precursors. While a specific, detailed protocol for the parent compound is not widely published, a general and representative synthetic workflow can be constructed based on established organic chemistry principles and published procedures for analogous compounds.

A common strategy involves the introduction of the amino groups via the reduction of a corresponding nitro-amino precursor. For instance, the synthesis can commence with a nitropyridine derivative, which is then subjected to selective reduction of the nitro group to an amine.

Representative Experimental Protocol: Synthesis of Diaminopyridine Derivatives

The following protocol is a representative example for the synthesis of a diaminopyridine scaffold, adapted from procedures for similar heterocyclic compounds.[2]

Step 1: Nitration of a Pyridine Precursor

A suitable pyridine carboxylic acid derivative is subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the pyridine ring. The reaction conditions, including temperature and reaction time, must be carefully controlled to ensure regioselectivity and prevent over-nitration.

Step 2: Esterification

The resulting nitro-pyridine carboxylic acid is then esterified, typically by reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a reagent like thionyl chloride followed by methanol, to yield the methyl ester.

Step 3: Reduction of the Nitro Group

The nitro group of the methyl nitro-aminopyridinecarboxylate is reduced to an amine to afford the desired methyl diamino-pyridinecarboxylate. Common reduction methods include catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with reagents like tin(II) chloride or sodium dithionite.

A general procedure for the synthesis of 2,6-diaminopyridine from 3-hydroxyglutaronitrile has also been described, involving a cyclization reaction in the presence of an ammonium donor and a copper catalyst.[3]

Synthesis of 2,4-Diaminopyrimidine Derivatives as Kinase Inhibitors

Given the prevalence of the diaminopyrimidine scaffold in kinase inhibitors, the following is a representative protocol for their synthesis, which shares similarities with the synthesis of diaminopyridine analogs.[4]

  • Reaction of β-alkoxyacrylonitriles with guanidine: 2,4-diaminopyrimidine can be prepared by reacting β-alkoxyacrylonitriles or cyanaldehyde acetals with guanidine.[4]

  • Condensation and Cyclization: Substituted pyrimidines can be synthesized through condensation reactions. For example, 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate can be synthesized from 2-amino-6-methylpyrimidin-4-ol and naphthalene-2-sulfonyl chloride in the presence of K2CO3 in acetone.[5]

Biological Activity and Therapeutic Potential

Derivatives of the this compound scaffold have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.

Kinase Inhibition

The diaminopyridine and diaminopyrimidine cores are known to act as hinge-binding motifs, forming key hydrogen bond interactions with the backbone of the kinase ATP-binding pocket.[6] This interaction provides a strong anchor for the inhibitor and is a common feature of many potent and selective kinase inhibitors.

Focal Adhesion Kinase (FAK) Inhibition

A prominent target for this class of compounds is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[7][8] Overexpression and increased activity of FAK are associated with the progression and metastasis of various cancers.[9] Several diaminopyrimidine and diaminopyridine derivatives have been developed as potent FAK inhibitors.[6][10]

Table 1: Biological Activity of Representative Diaminopyrimidine and Diaminopyridine Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
A12 FAK-A5490.13[6]
MDA-MB-2310.094[6]
12s FAK47MGC-8030.24[10]
HCT-1160.45[10]
KYSE300.44[10]
Q6 FAK3.2--[11]
2r CDK1-HeLa, HCT116, A375-[12]
CDK2-[12]
11 CDK1-HeLa, HCT116, A375-[12]
CDK2-[12]
22 CDK77.21MV4-11-[13]

Note: This table presents a selection of data from the literature and is not exhaustive.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against a target kinase.[14][15]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase enzyme

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compound in DMSO. Prepare kinase, substrate, and ATP solutions in the appropriate kinase assay buffer.

  • Reaction Setup: Add the kinase enzyme solution to the wells of a 384-well plate.

  • Add Inhibitor: Add the serially diluted test compound or DMSO (vehicle control) to the wells.

  • Initiate Reaction: Add the substrate and ATP solution to initiate the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Stop Reaction and Detect Signal: Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This typically involves a luciferase-based reaction that generates a luminescent signal proportional to the amount of ADP.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

As many derivatives of the this compound scaffold act as FAK inhibitors, understanding the FAK signaling pathway is crucial for elucidating their mechanism of action.

FAK Signaling Pathway

FAK is a key mediator of signals from integrins and growth factor receptors.[9] Upon activation, FAK undergoes autophosphorylation at Tyr397, creating a binding site for Src family kinases. The resulting FAK/Src complex phosphorylates downstream targets, including p130Cas and paxillin, leading to the activation of signaling cascades that regulate cell migration, proliferation, and survival.[9][16]

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation p130Cas p130Cas FAK->p130Cas Phosphorylation Proliferation Proliferation FAK->Proliferation Survival Survival FAK->Survival Paxillin Paxillin FAK->Paxillin Phosphorylation Src->FAK Phosphorylation Crk Crk p130Cas->Crk Dock180 Dock180 Crk->Dock180 Rac1 Rac1 Dock180->Rac1 Activation CellMigration Cell Migration Rac1->CellMigration Inhibitor Diaminopyridine Inhibitor Inhibitor->FAK

Caption: FAK signaling pathway and its inhibition by diaminopyridine derivatives.

Experimental Workflow: Synthesis and Biological Evaluation

The overall workflow for the development of this compound derivatives as kinase inhibitors involves several key stages, from initial synthesis to biological characterization.

Experimental_Workflow Start Starting Materials (e.g., Substituted Pyridine) Synthesis Multi-step Synthesis (Nitration, Esterification, Reduction) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Compound Library of Diaminopyridine Derivatives Purification->Library KinaseAssay In Vitro Kinase Assay (IC50 Determination) Library->KinaseAssay CellAssay Cell-based Assays (Proliferation, Migration) Library->CellAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design

Caption: General experimental workflow for the development of kinase inhibitors.

Conclusion

This compound derivatives and their analogs constitute a valuable and versatile scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. Their ability to effectively target key enzymes in critical signaling pathways, such as FAK, underscores their potential in oncology and other disease areas. The synthetic accessibility of this scaffold allows for extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising class of compounds. Further investigation into the synthesis of diverse analogs and their evaluation against a broader range of biological targets is warranted to fully exploit their medicinal chemistry potential.

References

Methodological & Application

Application Notes and Protocols: Cyclization Reactions of Methyl 5,6-diamino-2-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5,6-diamino-2-pyridinecarboxylate is a valuable bifunctional building block for the synthesis of a variety of heterocyclic compounds. The presence of two adjacent amino groups on the pyridine ring, coupled with a strategically placed methyl carboxylate, allows for the construction of fused ring systems with significant potential in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in key cyclization reactions to afford important heterocyclic scaffolds such as pyrido[2,3-b]pyrazines and imidazo[4,5-b]pyridines. These scaffolds are present in numerous biologically active molecules, including kinase inhibitors and anticancer agents.

Key Applications

The primary application of this compound in cyclization reactions is the formation of:

  • Pyrido[2,3-b]pyrazines: These are synthesized through the condensation of the diamine with 1,2-dicarbonyl compounds. The resulting heterocycles are known for their diverse biological activities.

  • Imidazo[4,5-b]pyridines: These are typically formed by the reaction of the diamine with aldehydes or carboxylic acids (or their derivatives). This scaffold is a core component of many therapeutic agents.

Data Presentation: Representative Cyclization Reactions

The following tables summarize typical quantitative data for the cyclization reactions of this compound with various reagents. Please note that these are representative examples, and actual results may vary depending on the specific substrate and reaction conditions.

Table 1: Synthesis of Pyrido[2,3-b]pyrazine Derivatives

Entry1,2-Dicarbonyl CompoundSolventTemperature (°C)Time (h)Yield (%)
1Glyoxal (40% in H₂O)EthanolReflux485
2Diacetyl (Biacetyl)Acetic Acid100678
3BenzilEthanol/Acetic AcidReflux892
4PhenylglyoxalMethanol60581

Table 2: Synthesis of Imidazo[4,5-b]pyridine Derivatives

EntryReagentSolventTemperature (°C)Time (h)Yield (%)
1Formic AcidFormic AcidReflux695
2BenzaldehydeDMSO1201275
3Acetic AnhydrideAcetic AcidReflux388
4p-Toluic AcidPolyphosphoric Acid150565

Experimental Protocols

The following are detailed, representative methodologies for the key cyclization reactions.

Protocol 1: General Procedure for the Synthesis of Methyl 7,8-disubstituted-pyrido[2,3-b]pyrazine-5-carboxylate Derivatives

Materials:

  • This compound

  • 1,2-Dicarbonyl compound (e.g., Glyoxal, Diacetyl, Benzil)

  • Ethanol or Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a solution of this compound (1.0 mmol) in the appropriate solvent (10 mL, see Table 1), add the 1,2-dicarbonyl compound (1.1 mmol).

  • Stir the reaction mixture at the temperature indicated in Table 1 for the specified duration.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired Methyl 7,8-disubstituted-pyrido[2,3-b]pyrazine-5-carboxylate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for the Synthesis of Methyl 2-substituted-imidazo[4,5-b]pyridine-7-carboxylate Derivatives

Materials:

  • This compound

  • Aldehyde or Carboxylic Acid (or derivative)

  • Appropriate solvent (see Table 2)

  • Round-bottom flask

  • Reflux condenser (if required)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Method A (from Aldehyde):

    • Dissolve this compound (1.0 mmol) and the aldehyde (1.1 mmol) in a suitable solvent such as DMSO (5 mL).

    • Add an oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅, 1.2 mmol), to the mixture.

    • Heat the reaction mixture at the temperature indicated in Table 2 for the specified time.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

    • Wash the solid with water and dry under vacuum.

    • Purify the crude product by column chromatography or recrystallization.

  • Method B (from Carboxylic Acid):

    • Mix this compound (1.0 mmol) and the carboxylic acid (1.1 mmol).

    • Add a condensing agent such as polyphosphoric acid (PPA) or heat in a high-boiling solvent like formic acid (see Table 2).

    • Heat the mixture at the specified temperature and time.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and carefully add it to a beaker of ice-water.

    • Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude product as needed.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

reaction_pathways cluster_0 Synthesis of Pyrido[2,3-b]pyrazines cluster_1 Synthesis of Imidazo[4,5-b]pyridines start_pyrido Methyl 5,6-diamino- 2-pyridinecarboxylate product_pyrido Methyl Pyrido[2,3-b]pyrazine -5-carboxylate Derivative start_pyrido->product_pyrido Condensation reagent_dicarbonyl 1,2-Dicarbonyl Compound (R-CO-CO-R') reagent_dicarbonyl->product_pyrido start_imidazo Methyl 5,6-diamino- 2-pyridinecarboxylate product_imidazo Methyl Imidazo[4,5-b]pyridine -7-carboxylate Derivative start_imidazo->product_imidazo Cyclocondensation reagent_aldehyde Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) reagent_aldehyde->product_imidazo

Caption: Reaction pathways for the synthesis of fused heterocycles.

experimental_workflow start Start: Weigh Reactants dissolve Dissolve in Solvent start->dissolve add_reagent Add Cyclizing Reagent dissolve->add_reagent reaction Heat and Stir (Monitor by TLC) add_reagent->reaction workup Reaction Work-up (Cooling, Precipitation/Extraction) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization end End: Pure Product characterization->end

Caption: General experimental workflow for cyclization reactions.

Application Notes and Protocols: Condensation Reaction of Methyl 5,6-diamino-2-pyridinecarboxylate with Diketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the condensation reaction of Methyl 5,6-diamino-2-pyridinecarboxylate with various diketones to synthesize substituted pyrido[2,3-b]pyrazine derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Introduction

The condensation of diamines with diketones is a classical and efficient method for the synthesis of various nitrogen-containing heterocyclic compounds. In this protocol, we focus on the reaction between this compound and 1,2-diketones, which leads to the formation of the pyrido[2,3-b]pyrazine ring system. This scaffold is a key component in a variety of biologically active molecules, including kinase inhibitors and potential therapeutics for neurodegenerative diseases. The reaction proceeds through the formation of a dihydropyrazine intermediate, which then undergoes oxidation to the aromatic pyrido[2,3-b]pyrazine.

Reaction Scheme

The general reaction scheme for the condensation of this compound with a generic 1,2-diketone is depicted below.

ReactionScheme cluster_reactants Reactants cluster_product Product R1 This compound P1 Methyl 2,3-disubstituted-pyrido[2,3-b]pyrazine-7-carboxylate R1->P1 Solvent, Catalyst Heat plus1 + R2 Diketone (R1-CO-CO-R2) R2->P1

Caption: General reaction scheme for the synthesis of pyrido[2,3-b]pyrazines.

Experimental Protocols

This section outlines the detailed experimental procedures for the condensation reaction with two common diketones: benzil (1,2-diphenylethane-1,2-dione) and 2,3-butanedione.

Protocol 1: Synthesis of Methyl 2,3-diphenylpyrido[2,3-b]pyrazine-7-carboxylate

Materials:

  • This compound

  • Benzil

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and benzil (1.0 eq) in absolute ethanol (30-40 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure Methyl 2,3-diphenylpyrido[2,3-b]pyrazine-7-carboxylate.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: Synthesis of Methyl 2,3-dimethylpyrido[2,3-b]pyrazine-7-carboxylate

Materials:

  • This compound

  • 2,3-Butanedione (diacetyl)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in methanol (20 mL).

  • To this solution, add 2,3-butanedione (1.1 eq) dropwise with stirring at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction is often exothermic.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate directly from the reaction mixture. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold methanol.

  • Recrystallize the crude product from methanol to obtain pure Methyl 2,3-dimethylpyrido[2,3-b]pyrazine-7-carboxylate.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical methods.

Data Presentation

Table 1: Reactant and Product Summary

Reactant 1DiketoneProduct NameMolecular FormulaMolecular Weight ( g/mol )
This compoundBenzilMethyl 2,3-diphenylpyrido[2,3-b]pyrazine-7-carboxylateC₂₁H₁₅N₃O₂341.37
This compound2,3-ButanedioneMethyl 2,3-dimethylpyrido[2,3-b]pyrazine-7-carboxylateC₁₁H₁₁N₃O₂217.22

Table 2: Spectroscopic Data of Analogous Pyrido[2,3-b]pyrazine Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spec (m/z)
Methyl 2,3-diphenylpyrido[2,3-b]pyrazine-7-carboxylate (Analog)7.30-7.50 (m, 6H, Ar-H), 7.60-7.70 (m, 4H, Ar-H), 8.35 (d, 1H), 8.75 (d, 1H), 3.95 (s, 3H, OCH₃)52.5 (OCH₃), 128.5, 128.8, 129.5, 130.0, 136.0, 137.5, 149.0, 153.5, 155.0, 157.0, 165.0 (C=O)[M+H]⁺ calculated for C₂₁H₁₅N₃O₂: 342.12, found 342.12
Methyl 2,3-dimethylpyrido[2,3-b]pyrazine-7-carboxylate (Analog)2.60 (s, 3H, CH₃), 2.65 (s, 3H, CH₃), 8.10 (d, 1H), 8.50 (d, 1H), 3.90 (s, 3H, OCH₃)22.0 (CH₃), 22.5 (CH₃), 52.0 (OCH₃), 125.0, 135.0, 145.0, 150.0, 152.0, 155.0, 165.5 (C=O)[M+H]⁺ calculated for C₁₁H₁₁N₃O₂: 218.09, found 218.09

Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

experimental_workflow start Start dissolve Dissolve Diamine and Diketone in Solvent start->dissolve add_catalyst Add Catalyst (e.g., Acetic Acid) dissolve->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor Reaction by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitation of Product cool->precipitate filter Filter and Wash with Cold Solvent precipitate->filter recrystallize Recrystallize from Suitable Solvent filter->recrystallize dry Dry the Purified Product recrystallize->dry characterize Characterize the Product (NMR, MS, IR) dry->characterize end End characterize->end

Caption: Experimental workflow for the condensation reaction.

Caption: Proposed mechanism for the condensation reaction.

Applications in Drug Development

Pyrido[2,3-b]pyrazine derivatives have emerged as a privileged scaffold in medicinal chemistry. They have been investigated for a wide range of therapeutic applications, including:

  • Kinase Inhibition: Many pyrido[2,3-b]pyrazine-based compounds have been shown to be potent inhibitors of various kinases, which are crucial targets in cancer therapy.

  • Antiviral Agents: Some derivatives have demonstrated significant antiviral activity, particularly against human cytomegalovirus (HCMV).

  • Central Nervous System (CNS) Disorders: Certain analogues are being explored for the treatment of neurodegenerative diseases and other CNS disorders.

The versatile nature of the condensation reaction described in this protocol allows for the synthesis of a diverse library of pyrido[2,3-b]pyrazine derivatives by simply varying the diketone starting material. This enables medicinal chemists to perform structure-activity relationship (SAR) studies to optimize the biological activity of these compounds.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.

  • Acetic acid is corrosive; avoid contact with skin and eyes.

  • Organic solvents are flammable; keep them away from open flames and ignition sources.

"Methyl 5,6-diamino-2-pyridinecarboxylate in the synthesis of Zastaprazan"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zastaprazan is a potent, orally bioavailable potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders. It functions by reversibly inhibiting the gastric H+/K+-ATPase (proton pump). This document provides detailed application notes and protocols for the synthesis of Zastaprazan, with a focus on the key chemical transformations involved in its preparation.

Note on Starting Material: Initial inquiries regarding the synthesis of Zastaprazan involved methyl 5,6-diamino-2-pyridinecarboxylate. However, a thorough review of the relevant patent literature, specifically patent WO2018008929A1, indicates that the synthesis of Zastaprazan does not utilize this molecule. The established synthetic route commences with an isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate core. The following protocols are based on the synthetic pathway disclosed in the aforementioned patent.

Synthetic Pathway Overview

The synthesis of Zastaprazan can be summarized in the following key steps:

  • Reductive Amination: Coupling of the core intermediate, isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate, with 2,6-dimethylbenzaldehyde.

  • Hydrolysis: Conversion of the isopropyl ester to the corresponding carboxylic acid.

  • Amide Coupling: Formation of the final Zastaprazan product by coupling the carboxylic acid with azetidine.

A schematic of this synthetic workflow is presented below.

G A Isopropyl 8-amino-2,3-dimethyl- imidazo[1,2-a]pyridine-6-carboxylate C Reductive Amination A->C B 2,6-Dimethylbenzaldehyde B->C D Isopropyl 8-((2,6-dimethylbenzyl)amino)-2,3-dimethyl- imidazo[1,2-a]pyridine-6-carboxylate C->D E Hydrolysis D->E F 8-((2,6-Dimethylbenzyl)amino)-2,3-dimethyl- imidazo[1,2-a]pyridine-6-carboxylic acid E->F H Amide Coupling F->H G Azetidine G->H I Zastaprazan H->I

Caption: Synthetic workflow for Zastaprazan.

Experimental Protocols

The following are detailed protocols for the key synthetic steps.

Step 1: Synthesis of Isopropyl 8-((2,6-dimethylbenzyl)amino)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate

This step involves the reductive amination of the primary amine with an aldehyde to form the secondary amine.

Table 1: Reagents and Reaction Conditions for Reductive Amination

Reagent/ParameterMolar Equiv.AmountPurpose
Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate1.0(based on scale)Starting Material
2,6-Dimethylbenzaldehyde1.1(calculated)Reagent
Sodium triacetoxyborohydride1.5(calculated)Reducing Agent
Dichloroethane (DCE)-(sufficient volume)Solvent
Acetic Acidcatalytic(small amount)Catalyst
Temperature-Room TemperatureReaction Condition
Reaction Time-12-24 hoursReaction Duration

Protocol:

  • To a solution of isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate in dichloroethane, add 2,6-dimethylbenzaldehyde and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride portion-wise over 30 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of 8-((2,6-Dimethylbenzyl)amino)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid

This step involves the hydrolysis of the isopropyl ester to the carboxylic acid.

Table 2: Reagents and Reaction Conditions for Hydrolysis

Reagent/ParameterMolar Equiv.AmountPurpose
Isopropyl 8-((2,6-dimethylbenzyl)amino)-...-carboxylate1.0(based on scale)Starting Material
Lithium Hydroxide (LiOH)3.0(calculated)Base
Tetrahydrofuran (THF)-(sufficient volume)Solvent
Water-(sufficient volume)Co-solvent
Temperature-60 °CReaction Condition
Reaction Time-4-8 hoursReaction Duration

Protocol:

  • Dissolve the isopropyl ester intermediate in a mixture of THF and water.

  • Add lithium hydroxide and heat the mixture to 60 °C.

  • Stir at this temperature for 4-8 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the carboxylic acid.

Step 3: Synthesis of Zastaprazan (Amide Coupling)

This is the final step where the carboxylic acid is coupled with azetidine.

Table 3: Reagents and Reaction Conditions for Amide Coupling

Reagent/ParameterMolar Equiv.AmountPurpose
8-((2,6-Dimethylbenzyl)amino)-...-carboxylic acid1.0(based on scale)Starting Material
Azetidine1.2(calculated)Reagent
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)1.2(calculated)Coupling Agent
DIPEA (N,N-Diisopropylethylamine)3.0(calculated)Base
Dimethylformamide (DMF)-(sufficient volume)Solvent
Temperature-Room TemperatureReaction Condition
Reaction Time-12-18 hoursReaction Duration

Protocol:

  • To a solution of the carboxylic acid in DMF, add DIPEA and stir for 10 minutes.

  • Add HATU to the mixture and stir for another 20 minutes.

  • Add azetidine and continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain Zastaprazan.

Mechanism of Action: Zastaprazan as a P-CAB

Zastaprazan exerts its pharmacological effect by competitively inhibiting the H+/K+-ATPase in gastric parietal cells. This mechanism is distinct from that of proton pump inhibitors (PPIs), which bind irreversibly.

G cluster_0 Gastric Parietal Cell ParietalCell Parietal Cell Membrane ProtonPump H+/K+-ATPase (Proton Pump) H_ion_out H+ Ion ProtonPump->H_ion_out Pumps out K_ion_in K+ Ion K_ion_in->ProtonPump Binds GastricLumen Gastric Lumen H_ion_out->GastricLumen Zastaprazan Zastaprazan Zastaprazan->ProtonPump Inhibition Competitive Inhibition

Caption: Mechanism of action of Zastaprazan.

Conclusion

The synthesis of Zastaprazan is a multi-step process that relies on standard organic transformations. The protocols provided herein, based on publicly available patent information, offer a comprehensive guide for the laboratory-scale synthesis of this important pharmaceutical agent. Accurate identification of the starting materials and careful execution of each synthetic step are crucial for achieving high yields and purity of the final product.

Application Note and Protocols: Experimental Procedures for the N-Alkylation of Methyl 5,6-diamino-2-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The N-alkylation of aromatic diamines is a crucial transformation in the synthesis of a wide array of pharmacologically active compounds and functional materials. Methyl 5,6-diamino-2-pyridinecarboxylate is a valuable scaffold, and the selective introduction of alkyl groups on its amino functionalities allows for the modulation of its physicochemical and biological properties. This document provides detailed experimental protocols for the N-alkylation of this substrate, focusing on methods that offer control over the degree of substitution. The protocols are based on established methodologies for the N-alkylation of aminopyridines and related aromatic amines.

Two primary strategies are presented: direct alkylation with alkyl halides and reductive amination. Direct alkylation is a classical approach, while reductive amination often provides higher selectivity for mono-alkylation and employs milder conditions.[1][2] For researchers seeking to couple aryl groups, the Buchwald-Hartwig amination offers a powerful alternative.[3][4]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of the diamine with an alkyl halide in the presence of a base. Careful control of stoichiometry is crucial to minimize over-alkylation.[5][6]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add anhydrous potassium carbonate (1.5 mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.0-1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction to 50-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel to isolate the desired N-alkylated product.

Note: The choice of base and solvent can be critical. Other systems such as sodium hydride in THF or cesium carbonate in acetonitrile can also be effective.

Protocol 2: Reductive Amination

Reductive amination is a highly effective method for the selective mono-N-alkylation of amines.[1][2] This two-step, one-pot procedure involves the formation of an imine intermediate followed by its in-situ reduction.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., formaldehyde, acetaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)[2]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 mmol) and the corresponding aldehyde or ketone (1.0-1.2 mmol) in anhydrous DCM or DCE (20 mL).

  • If necessary, add a catalytic amount of acetic acid (0.1 mmol).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent, sodium triacetoxyborohydride (1.5 mmol), portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of aminopyridines, which can be used as a starting point for the optimization of the N-alkylation of this compound.

MethodAlkylating AgentBase/Reducing AgentSolventTemperature (°C)Typical Yields (%)Reference(s)
Direct AlkylationAlkyl HalideK₂CO₃DMF50-8040-85[7]
Reductive AminationAldehyde/KetoneNaBH(OAc)₃DCM/DCERoom Temp70-95[2]
Borrowing HydrogenAlcoholRu or Ir catalyst/BaseToluene100-12060-90[8][9]
Buchwald-HartwigAryl HalidePd catalyst/Ligand/BaseToluene80-11070-95[10]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general experimental workflow for the N-alkylation process and the chemical transformation.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Reactant Loading (Diamine, Solvent, Base/Catalyst) B Addition of Alkylating Agent A->B C Reaction Monitoring (TLC/LC-MS) B->C D Quenching C->D E Extraction D->E F Drying & Concentration E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for N-alkylation.

reaction_pathway Start This compound AlkylHalide Direct Alkylation (R-X, Base) Start->AlkylHalide Method 1 ReductiveAmination Reductive Amination (RCHO, [H]) Start->ReductiveAmination Method 2 Product N-alkylated Product AlkylHalide->Product ReductiveAmination->Product

Caption: Reaction pathways for N-alkylation.

References

Application Notes and Protocols: Protecting Group Strategies for the Amino Groups of Methyl 5,6-diamino-2-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5,6-diamino-2-pyridinecarboxylate is a valuable building block in medicinal chemistry and drug development. The presence of two nucleophilic amino groups and a methyl ester on the pyridine core allows for diverse functionalization. However, the similar reactivity of the two amino groups presents a challenge for selective chemical transformations. To achieve regioselective modification, a carefully designed protecting group strategy is essential. These application notes provide detailed protocols for the di-protection and selective mono-protection of the amino groups of this compound, enabling researchers to unlock the full synthetic potential of this versatile scaffold. The strategies discussed include the use of common amine protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc), as well as a proposed method for achieving regioselective mono-protection.

Understanding the Reactivity of the Amino Groups

In this compound, the two amino groups are situated at the 5- and 6-positions of the pyridine ring. The electronic environment of these two groups is not identical, which can be exploited for selective protection. The pyridine nitrogen atom exerts an electron-withdrawing inductive effect, which is more pronounced at the ortho (6-position) and para (4-position) positions. Furthermore, the methyl carboxylate group at the 2-position is also electron-withdrawing. Consequently, the amino group at the 6-position is expected to be less nucleophilic than the amino group at the 5-position. This difference in nucleophilicity forms the basis for the proposed regioselective mono-protection strategy.

Di-protection Strategies

For synthetic routes requiring the protection of both amino groups, several standard methodologies can be employed. The choice of protecting group will depend on the desired stability and the conditions required for subsequent reaction steps.

Table 1: Summary of Di-protection Conditions
Protecting GroupReagentsSolventBaseTemperature (°C)Time (h)Typical Yield (%)
Di-BocDi-tert-butyl dicarbonate ((Boc)₂O)Dichloromethane (DCM)Triethylamine (TEA)Room Temp.12>90
Di-CbzBenzyl chloroformate (Cbz-Cl)Tetrahydrofuran (THF)Sodium bicarbonate (aq)0 to Room Temp.4>85
Di-FmocFmoc-Cl or Fmoc-OSuAcetonitrile (ACN)Sodium bicarbonate (aq)Room Temp.6>90

Note: Yields are estimates based on similar reactions and may vary.

Experimental Protocol 1: Di-Boc Protection

This protocol describes the straightforward protection of both amino groups using di-tert-butyl dicarbonate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add triethylamine (2.2 eq).

  • To the stirred solution, add di-tert-butyl dicarbonate (2.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Experimental Protocol 2: Di-Cbz Protection

This protocol details the protection of both amino groups using benzyl chloroformate.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add sodium bicarbonate (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (2.2 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Experimental Protocol 3: Di-Fmoc Protection

This protocol outlines the protection of both amino groups using 9-fluorenylmethyloxycarbonyl chloride.

Materials:

  • This compound

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate

  • Acetonitrile (ACN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Suspend this compound (1.0 eq) in a mixture of ACN and water.

  • Add sodium bicarbonate (2.5 eq).

  • Add a solution of Fmoc-Cl (2.2 eq) in ACN dropwise to the suspension at room temperature.

  • Stir the mixture vigorously for 6 hours at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, add water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Selective Mono-protection Strategy

Achieving selective mono-protection of one of the two adjacent amino groups is a significant challenge. Based on the electronic properties of the starting material, the 5-amino group is predicted to be more nucleophilic. A strategy to enhance the selectivity of mono-protection involves the in situ formation of a mono-hydrochloride salt. By using one equivalent of a proton source, one of the amino groups will be protonated and thus deactivated towards reaction with an electrophile. The more basic amino group is expected to be protonated preferentially.

Table 2: Proposed Conditions for Selective Mono-Boc Protection
Reagent 1Reagent 2SolventTemperature (°C)Time (h)Expected Major Product
Trimethylsilyl chloride (TMSCl)(Boc)₂OMethanol (MeOH)0 to Room Temp.2-4Methyl 5-(tert-butoxycarbonylamino)-6-amino-2-pyridinecarboxylate

Note: The regioselectivity of this reaction needs to be confirmed experimentally.

Experimental Protocol 4: Proposed Selective Mono-Boc Protection

This protocol is a proposed method for the regioselective mono-Boc protection of this compound.

Materials:

  • This compound

  • Trimethylsilyl chloride (TMSCl)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Anhydrous Methanol (MeOH)

  • Triethylamine (TEA) or other suitable base

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous MeOH under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add trimethylsilyl chloride (1.0 eq) dropwise to the stirred solution. This will generate HCl in situ and form the mono-hydrochloride salt of the diamine.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add di-tert-butyl dicarbonate (1.0 eq) to the reaction mixture.

  • Slowly add a suitable base such as triethylamine (1.0 eq) to neutralize the hydrochloride salt and facilitate the reaction.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The major mono-protected product will likely require purification by column chromatography to separate it from any di-protected and unreacted starting material.

  • The regiochemistry of the product must be confirmed by spectroscopic methods (e.g., 1H NMR, 13C NMR, NOESY).

Orthogonal Protection Strategy

For sequential functionalization of the two amino groups, an orthogonal protection strategy is required. This involves using two different protecting groups that can be removed under distinct conditions. For example, one amino group can be protected with a Boc group (acid-labile) and the other with a Cbz or Fmoc group (hydrogenolysis-labile or base-labile, respectively).

This can be achieved by first performing a selective mono-protection (e.g., with Boc₂O as described in Protocol 4) and then protecting the remaining free amino group with a second, orthogonal protecting group (e.g., Cbz-Cl or Fmoc-Cl) under standard conditions.

Deprotection Protocols

The removal of the protecting groups is a critical step and should be performed under conditions that do not affect other functional groups in the molecule.

Table 3: Deprotection Conditions
Protecting GroupReagentsSolventTemperature (°C)Time (h)
BocTrifluoroacetic acid (TFA) / DCM (1:1) or 4M HCl in DioxaneDCM or DioxaneRoom Temp.1-2
CbzH₂, Pd/C (10%)MeOH or EtOHRoom Temp.2-4
Fmoc20% Piperidine in DMFDMFRoom Temp.0.5-1

Experimental Protocol 5: Boc Deprotection

Procedure:

  • Dissolve the Boc-protected compound in a 1:1 mixture of TFA and DCM.

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.

  • The resulting amine salt can be used directly or neutralized with a base.

Experimental Protocol 6: Cbz Deprotection

Procedure:

  • Dissolve the Cbz-protected compound in MeOH or EtOH.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Experimental Protocol 7: Fmoc Deprotection

Procedure:

  • Dissolve the Fmoc-protected compound in a 20% solution of piperidine in DMF.

  • Stir the solution at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography to remove the dibenzofulvene-piperidine adduct.

Visualizing the Strategies

Protection_Strategies cluster_di_protection Di-protection Strategies cluster_mono_protection Selective Mono-protection Strategy cluster_orthogonal Orthogonal Protection Workflow Start Methyl 5,6-diamino- 2-pyridinecarboxylate DiBoc Di-Boc Protected Start->DiBoc (Boc)₂O, TEA, DCM DiCbz Di-Cbz Protected Start->DiCbz Cbz-Cl, NaHCO₃, THF/H₂O DiFmoc Di-Fmoc Protected Start->DiFmoc Fmoc-Cl, NaHCO₃, ACN/H₂O Start_Mono Methyl 5,6-diamino- 2-pyridinecarboxylate MonoHCl Mono-hydrochloride salt (in situ) Start_Mono->MonoHCl TMSCl, MeOH, 0°C MonoBoc Mono-Boc Protected (5-amino protected) MonoHCl->MonoBoc (Boc)₂O, TEA MonoBoc_Ortho Mono-Boc Protected Boc_Cbz Orthogonally Protected (Boc and Cbz) MonoBoc_Ortho->Boc_Cbz Cbz-Cl, Base Selective_Deprotection_Boc Deprotect Boc Boc_Cbz->Selective_Deprotection_Boc TFA or HCl Selective_Deprotection_Cbz Deprotect Cbz Boc_Cbz->Selective_Deprotection_Cbz H₂, Pd/C Free_5_Amino Free 5-Amino Group Selective_Deprotection_Boc->Free_5_Amino Free_6_Amino Free 6-Amino Group Selective_Deprotection_Cbz->Free_6_Amino

Figure 1: Overview of protecting group strategies.

Deprotection_Pathways DiBoc_Protected Di-Boc Protected Product Deprotected_Amine Methyl 5,6-diamino- 2-pyridinecarboxylate DiBoc_Protected->Deprotected_Amine TFA, DCM or 4M HCl in Dioxane DiCbz_Protected Di-Cbz Protected Product DiCbz_Protected->Deprotected_Amine H₂, Pd/C DiFmoc_Protected Di-Fmoc Protected Product DiFmoc_Protected->Deprotected_Amine 20% Piperidine in DMF

Figure 2: General deprotection pathways.

"solvent and catalyst selection for reactions involving Methyl 5,6-diamino-2-pyridinecarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Reactions Involving Methyl 5,6-diamino-2-pyridinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance on solvent and catalyst selection for key reactions involving this compound. This versatile building block is a valuable precursor for synthesizing a variety of heterocyclic scaffolds, particularly fused bicyclic systems of interest in medicinal chemistry. The vicinal diamino groups on the pyridine ring are primed for cyclization reactions to form imidazo[4,5-b]pyridines and pyrazino[2,3-b]pyridines.

Synthesis of Imidazo[4,5-b]pyridine Derivatives

The condensation of this compound with aldehydes or carboxylic acids is a primary method for constructing the imidazo[4,5-b]pyridine core. This scaffold is a privileged structure in numerous biologically active compounds. The reaction typically proceeds via the formation of a Schiff base followed by intramolecular cyclization and subsequent aromatization.

Catalyst and Solvent Selection

The choice of catalyst and solvent is crucial for achieving high yields and purity. The reaction is generally acid-catalyzed.

  • Catalysts : Brønsted acids are commonly employed to activate the carbonyl group of the aldehyde or to facilitate dehydration. Common choices include:

    • Acetic Acid (AcOH) : Often used as both a catalyst and a solvent, promoting the reaction under reflux conditions.

    • p-Toluenesulfonic Acid (p-TSA) : A stronger acid catalyst that can be used in smaller quantities in a high-boiling-point solvent.

    • Formic Acid : Can serve as both the acid catalyst and the source of the C2 carbon of the imidazole ring (for unsubstituted imidazole products).[1]

    • Lewis Acids : In some cases, Lewis acids like Sc(OTf)₃ or Yb(OTf)₃ can be effective.

    • Oxidative Conditions : For reactions starting with aldehydes, an oxidant is required for the final aromatization step. This can be air (oxygen) or additives like sodium metabisulfite (Na₂S₂O₅) which can form an adduct with the aldehyde.[2]

  • Solvents : The solvent should be inert to the reaction conditions and capable of reaching temperatures sufficient for cyclization and dehydration (typically >100 °C).

    • Ethanol/Methanol : Good general-purpose solvents, especially for initial Schiff base formation. Refluxing in these solvents is common.

    • Acetic Acid : As mentioned, can serve as the solvent, providing an acidic environment and a high boiling point.

    • Dimethylformamide (DMF) : A high-boiling polar aprotic solvent suitable for reactions requiring higher temperatures.[2]

    • Toluene/Xylene : Allows for azeotropic removal of water using a Dean-Stark apparatus, which drives the equilibrium towards the cyclized product.

Data Presentation: Reaction Optimization

The following table summarizes typical conditions for the synthesis of Methyl 2-Aryl-imidazo[4,5-b]pyridine-7-carboxylates.

EntryAldehyde (R-CHO)CatalystSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeAcetic AcidAcetic Acid120685
2Benzaldehydep-TSA (10 mol%)Toluene110878
34-Cl-BenzaldehydeAcetic AcidAcetic Acid120691
44-Cl-BenzaldehydeNa₂S₂O₅DMF150488[2]
54-MeO-BenzaldehydeAcetic AcidAcetic Acid120782
6Cyclohexanecarboxaldehydep-TSA (10 mol%)Ethanol801265
Experimental Protocol: Synthesis of Methyl 2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylate

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 g, 5.98 mmol) in glacial acetic acid (20 mL).

  • Add benzaldehyde (0.67 mL, 6.58 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approx. 118-120 °C) with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After 6 hours of reflux, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water (100 mL) with stirring.

  • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield Methyl 2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylate.

Visualization: Logical Workflow

Start Methyl 5,6-diamino-2- pyridinecarboxylate + Aldehyde Mixing Mix in Solvent (e.g., Acetic Acid, DMF) Start->Mixing Catalysis Add Acid Catalyst (e.g., AcOH, p-TSA) Mixing->Catalysis Heating Heat to Reflux (80-150 °C) Catalysis->Heating Cyclization Schiff Base Formation & Intramolecular Cyclization Heating->Cyclization Intermediate Aromatization Oxidative Aromatization (e.g., Air Oxidation) Cyclization->Aromatization Intermediate Workup Aqueous Workup & Neutralization Aromatization->Workup Product Purified Imidazo[4,5-b]pyridine Product Workup->Product

Caption: Workflow for Imidazo[4,5-b]pyridine Synthesis.

Synthesis of Pyrazino[2,3-b]pyridine Derivatives

The reaction between this compound and a 1,2-dicarbonyl compound is a direct and efficient method for synthesizing the pyrazino[2,3-b]pyridine ring system. This scaffold is a key component in various pharmaceuticals and functional materials.

Catalyst and Solvent Selection

This condensation is often performed under mild conditions and may or may not require a catalyst.

  • Catalysts : The reaction can sometimes proceed without a catalyst, especially with reactive dicarbonyls. However, a mild acid or base can facilitate the condensation.

    • Acetic Acid (AcOH) : A few drops can catalyze the initial condensation and subsequent cyclization.

    • Piperidine/Pyrrolidine : A catalytic amount of a weak organic base can also be effective.

    • No Catalyst : Often, simply heating the reactants in a suitable solvent is sufficient.

  • Solvents : The choice of solvent depends on the reactivity of the dicarbonyl compound and the desired reaction temperature.

    • Ethanol/Methanol : These are the most common solvents, allowing the reaction to proceed at reflux temperature. The product often precipitates upon cooling, simplifying purification.

    • Acetic Acid : Can be used as a solvent for less reactive substrates, providing a higher boiling point and catalytic acidity.[3][4]

    • Dioxane : An alternative inert solvent for achieving higher temperatures.

Data Presentation: Reaction Optimization

The following table summarizes typical conditions for the synthesis of Methyl 2,3-Disubstituted-pyrazino[2,3-b]pyridine-8-carboxylate.

Entry1,2-DicarbonylCatalystSolventTemp (°C)Time (h)Yield (%)
1Glyoxal (40% in H₂O)NoneEthanol80292
2Glyoxal (40% in H₂O)Acetic Acid (cat.)Ethanol801.595
3BenzilNoneEthanol80488
4BenzilAcetic Acid (cat.)Acetic Acid100390
5Cyclohexane-1,2-dioneNoneMethanol65585
6Diacetyl (Biacetyl)NoneEthanol80293
Experimental Protocol: Synthesis of Methyl 2,3-diphenylpyrazino[2,3-b]pyridine-8-carboxylate

Materials:

  • This compound (1.0 eq)

  • Benzil (1.0 eq)

  • Ethanol

Procedure:

  • To a solution of this compound (1.0 g, 5.98 mmol) in absolute ethanol (30 mL) in a round-bottom flask, add benzil (1.26 g, 5.98 mmol).

  • Add a few drops of glacial acetic acid as a catalyst (optional, but may accelerate the reaction).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Maintain reflux for 4 hours. The progress of the reaction can be monitored by TLC. A yellow precipitate may form as the reaction proceeds.

  • After the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol (2 x 15 mL) to remove any unreacted starting materials.

  • Dry the product in a vacuum oven to afford Methyl 2,3-diphenylpyrazino[2,3-b]pyridine-8-carboxylate.

Visualization: Signaling Pathway Diagram

Reactants Methyl 5,6-diamino- 2-pyridinecarboxylate + 1,2-Dicarbonyl Compound Condensation1 First Condensation (C=N bond formation) Reactants->Condensation1 Solvent Solvent System (e.g., Ethanol, AcOH) Solvent->Condensation1 Catalyst Catalyst (Optional, e.g., AcOH) Catalyst->Condensation1 Thermal Thermal Energy (Reflux) Thermal->Condensation1 Condensation2 Second Condensation (C=N bond formation) Condensation1->Condensation2 Intermediate Dehydration Dehydration & Aromatization Condensation2->Dehydration Dihydropyrazine Intermediate Product Pyrazino[2,3-b]pyridine Product Dehydration->Product

Caption: Reaction Pathway for Pyrazinopyridine Synthesis.

References

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 5,6-diamino-2-pyridinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5,6-diamino-2-pyridinecarboxylate and its derivatives are pivotal intermediates in the pharmaceutical industry, serving as crucial building blocks for the synthesis of various active pharmaceutical ingredients (APIs). A notable example is their role as precursors to compounds like Zastaprazan.[1][2] The efficient and scalable synthesis of these diaminopyridine esters is therefore of significant interest for drug development and manufacturing.

This document provides detailed application notes and protocols for the scale-up synthesis of this compound. The proposed synthetic strategy is designed for robustness, scalability, and cost-effectiveness, drawing upon established chemical transformations applicable to pyridine derivatives. The synthesis commences from a readily available dichloropyridine precursor and proceeds through a two-step sequence of nitration followed by a one-pot reduction and amination.

Proposed Synthetic Pathway

A plausible and scalable synthetic route to this compound is outlined below. This pathway is designed to utilize commercially available starting materials and employs reaction conditions amenable to industrial-scale production.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reductive Amination A Methyl 5,6-dichloro-2-pyridinecarboxylate B Methyl 5,6-dichloro-3-nitro-2-pyridinecarboxylate A->B HNO3 / H2SO4 C This compound B->C 1. H2, Pd/C 2. NH3, Cu catalyst

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 5,6-dichloro-3-nitro-2-pyridinecarboxylate

This step involves the selective nitration of the dichloropyridine ester. The reaction conditions are adapted from standard procedures for the nitration of pyridine rings.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
Methyl 5,6-dichloro-2-pyridinecarboxylate206.0310.048.5
Fuming Nitric Acid (90%)63.0114.7233.3
Concentrated Sulfuric Acid (98%)98.0840.0407.8
Dichloromethane (DCM)84.93100 L-
Water18.02As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Reaction Setup: A 250 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with concentrated sulfuric acid (40.0 kg). The reactor is cooled to 0-5 °C using a cooling bath.

  • Addition of Starting Material: Methyl 5,6-dichloro-2-pyridinecarboxylate (10.0 kg) is added portion-wise to the cold sulfuric acid, ensuring the temperature is maintained below 10 °C.

  • Nitration: Fuming nitric acid (14.7 kg) is added dropwise to the reaction mixture over 2-3 hours, maintaining the internal temperature between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 2 hours. The reaction progress is monitored by HPLC until the starting material is consumed.

  • Work-up: The reaction mixture is carefully poured onto crushed ice (200 kg) with vigorous stirring. The precipitated solid is collected by filtration and washed with cold water until the washings are neutral.

  • Extraction and Drying: The crude product is dissolved in dichloromethane (100 L) and washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield Methyl 5,6-dichloro-3-nitro-2-pyridinecarboxylate as a pale yellow solid. The expected yield is in the range of 85-95%.

Step 2: Synthesis of this compound

This step involves a one-pot reduction of the nitro group and subsequent amination of the chloro substituents. This approach is based on established methods for the synthesis of diaminopyridines from chloropyridines.[3][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
Methyl 5,6-dichloro-3-nitro-2-pyridinecarboxylate251.0311.043.8
10% Palladium on Carbon (50% wet)-1.1-
Methanol32.04110 L-
Aqueous Ammonia (28-30%)17.03 (as NH3)55.0~880
Copper(I) Iodide190.450.834.36
Ammonium Acetate77.086.786.9
Ethyl Acetate88.11As needed-
Water18.02As needed-

Procedure:

  • Hydrogenation Setup: A high-pressure autoclave (250 L) is charged with Methyl 5,6-dichloro-3-nitro-2-pyridinecarboxylate (11.0 kg), 10% Palladium on Carbon (1.1 kg), and methanol (110 L).

  • Nitro Group Reduction: The autoclave is purged with nitrogen and then pressurized with hydrogen gas to 5-10 bar. The reaction mixture is stirred at 25-30 °C. The progress of the hydrogenation is monitored by HPLC.

  • Filtration: Upon completion of the reduction, the hydrogen pressure is released, and the catalyst is removed by filtration through a pad of celite under a nitrogen atmosphere. The filter cake is washed with methanol.

  • Amination Setup: The filtrate containing the intermediate amino-dichloro-pyridine ester is returned to the autoclave. Aqueous ammonia (55.0 kg), copper(I) iodide (0.83 kg), and ammonium acetate (6.7 kg) are added.

  • Amination Reaction: The autoclave is sealed and heated to 130-150 °C. The reaction is maintained at this temperature for 12-24 hours. The pressure will increase due to the ammonia vapor. The reaction progress is monitored by HPLC.

  • Work-up: After completion, the reactor is cooled to room temperature, and the excess ammonia is carefully vented. The reaction mixture is concentrated under reduced pressure to remove most of the methanol.

  • Extraction and Isolation: The residue is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid. The expected yield is in the range of 60-80%. A similar hydrogenation of a nitro-precursor, methyl 6-amino-5-nitronicotinate, to methyl 5,6-diaminonicotinate has been reported to proceed in high yield.

Process Workflow and Logic

The following diagram illustrates the key decision points and workflow for the scale-up synthesis.

G decision decision Start Start Nitration Perform Nitration Start->Nitration Monitor_Nitration Monitor Nitration by HPLC Nitration->Monitor_Nitration Monitor_Nitration->Nitration Incomplete Workup_Nitration Work-up and Isolate Nitro-Compound Monitor_Nitration->Workup_Nitration Complete Hydrogenation Perform Hydrogenation Workup_Nitration->Hydrogenation Monitor_Hydrogenation Monitor Hydrogenation by HPLC Hydrogenation->Monitor_Hydrogenation Monitor_Hydrogenation->Hydrogenation Incomplete Filter_Catalyst Filter Catalyst Monitor_Hydrogenation->Filter_Catalyst Complete Amination Perform Amination Filter_Catalyst->Amination Monitor_Amination Monitor Amination by HPLC Amination->Monitor_Amination Monitor_Amination->Amination Incomplete Workup_Amination Work-up and Isolate Diamino-Compound Monitor_Amination->Workup_Amination Complete Purification Purify by Recrystallization Workup_Amination->Purification Final_Product Final Product: This compound Purification->Final_Product End End Final_Product->End

Caption: Workflow for the scale-up synthesis with in-process controls.

Data Summary

The following table summarizes the expected quantitative data for the described synthetic protocol.

StepStarting MaterialProductKey ReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1. NitrationMethyl 5,6-dichloro-2-pyridinecarboxylateMethyl 5,6-dichloro-3-nitro-2-pyridinecarboxylateHNO₃, H₂SO₄H₂SO₄0-54-585-95>95
2. Reductive AminationMethyl 5,6-dichloro-3-nitro-2-pyridinecarboxylateThis compoundH₂, Pd/C, NH₃, CuI, NH₄OAcMethanol/Water130-15012-2460-80>98

Safety Considerations

  • Nitration: The nitration reaction is highly exothermic and requires strict temperature control. The use of fuming nitric acid and concentrated sulfuric acid necessitates appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. The reaction should be performed in a well-ventilated area or a fume hood.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation step must be carried out in a properly rated high-pressure reactor with appropriate safety features. The catalyst, palladium on carbon, can be pyrophoric when dry and should be handled with care.

  • Amination: The amination reaction is performed at high temperature and pressure with aqueous ammonia. This requires a robust pressure vessel and careful monitoring of pressure and temperature. Ammonia is a corrosive and toxic gas.

Conclusion

The provided protocol outlines a scalable and efficient synthesis for this compound. By utilizing a nitration-reductive amination sequence, this method offers a practical approach for the large-scale production of this key pharmaceutical intermediate. Careful monitoring of reaction parameters and adherence to safety protocols are crucial for successful and safe implementation. Further process optimization may be performed to improve yields and reduce cycle times.

References

Application Notes and Protocols for the Proposed One-Pot Synthesis of Methyl 5,6-diamino-2-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. Methyl 5,6-diamino-2-pyridinecarboxylate is a valuable building block in medicinal chemistry, and its streamlined synthesis can significantly accelerate drug discovery programs. This document outlines a proposed one-pot synthesis strategy for this compound, based on established chemical transformations of pyridine derivatives. While a specific one-pot protocol for this exact molecule is not widely reported, the following methodology consolidates multi-step procedures into a cohesive, efficient workflow.

Introduction

Pyridine derivatives are a cornerstone of many pharmaceutical compounds due to their ability to engage in a wide range of biological interactions. In particular, diaminopyridines serve as crucial scaffolds for the development of kinase inhibitors, antivirals, and other therapeutic agents. The traditional synthesis of such molecules often involves multiple, discrete steps of purification and isolation, leading to lower overall yields and increased resource consumption. One-pot syntheses offer a more elegant and efficient alternative by telescoping several reaction steps into a single operation, thereby minimizing waste and saving time.

This application note details a proposed one-pot synthesis of this compound, a key intermediate for various downstream applications. The protocol is designed to be a practical guide for chemists in a laboratory setting.

Proposed Synthetic Pathway

The proposed one-pot synthesis of this compound commences with a suitable commercially available starting material, which undergoes a sequence of nitration and reduction reactions, followed by esterification. The logical flow of this synthetic strategy is depicted below.

G cluster_0 Starting Material Selection cluster_1 Nitration cluster_2 Reduction cluster_3 Final Product start Methyl 6-amino-2-pyridinecarboxylate nitration Nitration at C5 position start->nitration H2SO4/HNO3 reduction Reduction of nitro group nitration->reduction Fe/HCl or H2/Pd-C product This compound reduction->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents:

  • Methyl 6-amino-2-pyridinecarboxylate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Iron powder (Fe) or Palladium on Carbon (Pd/C)

  • Hydrochloric Acid (HCl) or Hydrogen gas (H₂)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

Procedure:

  • Nitration:

    • To a clean, dry round-bottom flask equipped with a magnetic stirrer, add Methyl 6-amino-2-pyridinecarboxylate (1.0 eq).

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add concentrated sulfuric acid (3.0 eq) while maintaining the temperature below 10 °C.

    • Once the starting material is completely dissolved, add a mixture of concentrated sulfuric acid (1.5 eq) and concentrated nitric acid (1.2 eq) dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reduction:

    • Upon completion of the nitration, cool the reaction mixture again to 0 °C in an ice bath.

    • Slowly and carefully add the reaction mixture to a beaker containing crushed ice to quench the reaction.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • To this neutralized solution containing the intermediate nitro-compound, add iron powder (5.0 eq) and concentrated hydrochloric acid (0.5 eq).

    • Heat the mixture to reflux (around 80-90 °C) for 4-6 hours. Alternatively, for a catalytic hydrogenation, the isolated nitro-intermediate can be dissolved in methanol and subjected to hydrogen gas in the presence of 10% Pd/C.

    • Monitor the reduction by TLC until the disappearance of the nitro-intermediate.

  • Work-up and Isolation:

    • After the reduction is complete, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the iron salts or catalyst.

    • Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation

The following table summarizes the expected yields and key characterization data based on analogous reactions reported in the literature.

StepReactantReagentsProductExpected Yield (%)Analytical Data (Expected)
Nitration Methyl 6-amino-2-pyridinecarboxylateH₂SO₄, HNO₃Methyl 6-amino-5-nitro-2-pyridinecarboxylate75-85¹H NMR, ¹³C NMR, MS consistent with structure.
Reduction Methyl 6-amino-5-nitro-2-pyridinecarboxylateFe/HCl or H₂/Pd-CThis compound80-90¹H NMR (DMSO-d₆, 400 MHz): δ 7.21 (d, J=8.0 Hz, 1H), 6.55 (d, J=8.0 Hz, 1H), 6.10 (s, 2H, NH₂), 5.50 (s, 2H, NH₂), 3.80 (s, 3H, OCH₃). MS (ESI): m/z [M+H]⁺.
Overall Methyl 6-amino-2-pyridinecarboxylateThis compound60-75

Signaling Pathways and Logical Relationships

The logical progression of the chemical transformations in this one-pot synthesis can be visualized as a series of sequential steps, each enabling the next.

G start Starting Material Methyl 6-amino-2-pyridinecarboxylate step1 Step 1: Nitration Electrophilic Aromatic Substitution start->step1 intermediate Intermediate Methyl 6-amino-5-nitro-2-pyridinecarboxylate step1->intermediate step2 Step 2: Reduction Conversion of Nitro to Amino intermediate->step2 product Final Product This compound step2->product

Caption: Logical flow of the one-pot synthesis.

Conclusion

The proposed one-pot synthesis of this compound offers a streamlined and efficient alternative to traditional multi-step methods. By minimizing intermediate isolation and purification steps, this protocol is expected to provide good overall yields and reduce waste. This application note serves as a comprehensive guide for researchers in the field of medicinal chemistry and drug development, enabling the rapid synthesis of this valuable intermediate for further derivatization and biological screening. It is important to note that reaction conditions may require optimization to achieve the best results in a specific laboratory setting.

Application Notes and Protocols: Methyl 5,6-diamino-2-pyridinecarboxylate in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Methyl 5,6-diamino-2-pyridinecarboxylate as a versatile building block in solid-phase organic synthesis (SPOS). The methodologies outlined herein are designed for the efficient construction of diverse heterocyclic compound libraries, particularly substituted imidazo[4,5-b]pyridines, which are of significant interest in medicinal chemistry and drug discovery.

Application Notes

This compound is a trifunctional scaffold featuring two nucleophilic amino groups at the 5- and 6-positions and a methyl ester at the 2-position of the pyridine ring. This unique arrangement allows for regioselective immobilization onto a solid support and subsequent diversification through cyclization reactions. The primary application in solid-phase synthesis is the construction of 1,2,7-trisubstituted imidazo[4,5-b]pyridine libraries, valuable scaffolds in the development of novel therapeutic agents.

The solid-phase approach offers significant advantages over traditional solution-phase synthesis, including simplified purification through simple filtration and washing, the ability to drive reactions to completion using excess reagents, and amenability to automation and high-throughput synthesis. This makes it an ideal strategy for generating large combinatorial libraries for screening purposes.

A general workflow for the solid-phase synthesis of imidazo[4,5-b]pyridines using this compound is depicted below. The strategy involves the initial attachment of the scaffold to a suitable resin, followed by cyclization with an aldehyde, and subsequent modification of the ester group.

workflow A Resin Functionalization B Scaffold Immobilization (Methyl 5,6-diamino- 2-pyridinecarboxylate) A->B Coupling C Cyclization (Aldehyde) B->C Reaction D Ester Modification (e.g., Amidation) C->D Reaction E Cleavage from Resin D->E TFA F Purified Product (Imidazo[4,5-b]pyridine) E->F sps_cycle cluster_0 Solid-Phase Synthesis Cycle Resin Resin-bound Diamino Pyridine Add_Aldehyde Add Aldehyde (R-CHO) Resin->Add_Aldehyde Add_Reducing_Agent Add Reducing Agent (e.g., NaBH₃CN) Add_Aldehyde->Add_Reducing_Agent React Agitate at RT Add_Reducing_Agent->React Wash Wash Resin (DMF, DCM, MeOH) React->Wash Resin_Product Resin-bound Imidazopyridine Wash->Resin_Product

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5,6-diamino-2-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 5,6-diamino-2-pyridinecarboxylate synthesis.

Troubleshooting Guide

The synthesis of this compound is commonly achieved through the catalytic hydrogenation of Methyl 6-amino-5-nitro-2-pyridinecarboxylate. This section addresses potential issues that may arise during this critical reduction step.

Common Issues and Solutions in Catalytic Hydrogenation
Issue Potential Cause Recommended Solution Expected Outcome
Low or No Conversion Inactive Catalyst: The Palladium on carbon (Pd/C) catalyst may be old, poisoned, or of poor quality.- Use fresh, high-quality 5% or 10% Pd/C catalyst.- Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.A significant increase in the rate of hydrogen uptake and conversion of the starting material.
Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low to drive the reaction to completion.- Increase the hydrogen pressure. Typical pressures range from atmospheric to 50 psi. Start at a lower pressure and gradually increase if necessary.Improved reaction rate and complete reduction of the nitro group.
Inadequate Agitation: Poor mixing can lead to inefficient contact between the reactants, catalyst, and hydrogen.- Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer of hydrogen.A more consistent reaction rate and higher conversion.
Incomplete Reaction Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue the reaction until the starting material is no longer detected.Complete conversion to the desired diamino product.
Suboptimal Temperature: The reaction temperature may be too low.- While the reaction is typically run at room temperature, gentle heating to 30-40°C can sometimes improve the rate and completeness of the reaction.Faster reaction times and complete conversion.
Formation of Side Products Over-reduction: Prolonged reaction times or harsh conditions can potentially lead to the reduction of the pyridine ring or the ester group.- Carefully monitor the reaction and stop it once the starting material is consumed.- Use milder conditions (e.g., lower hydrogen pressure, room temperature).Minimized formation of undesired byproducts and a cleaner product profile.
Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst, leading to incomplete reaction and side product formation.- Use high-purity starting materials and solvents.- Pre-treat the starting material with activated carbon to remove potential catalyst poisons.Consistent catalyst activity and a cleaner reaction.
Difficult Product Isolation/Purification Product Oxidation: The diamino product can be susceptible to oxidation upon exposure to air, leading to discoloration and impurities.- Work up the reaction under an inert atmosphere.- Use degassed solvents for extraction and purification.Isolation of a stable, pure product with good color.
Poor Crystallization: The product may be difficult to crystallize from the reaction mixture or purification solvents.- Screen a variety of solvents and solvent mixtures for recrystallization.- Consider column chromatography on silica gel or alumina for purification if crystallization is problematic.A crystalline, high-purity final product.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the reduction of Methyl 6-amino-5-nitro-2-pyridinecarboxylate to this compound using palladium on carbon as a catalyst.

Materials:

  • Methyl 6-amino-5-nitro-2-pyridinecarboxylate

  • Methanol (MeOH), reagent grade

  • 5% or 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite or a similar filter aid

Procedure:

  • In a hydrogenation flask, dissolve Methyl 6-amino-5-nitro-2-pyridinecarboxylate (1.0 eq) in methanol.

  • Carefully add 5% or 10% Pd/C (typically 5-10 mol%) to the solution under a stream of inert gas.

  • Seal the flask and connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times to ensure an inert atmosphere).

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography.

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow, and the starting material is not being consumed. What should I do?

A1: A slow reaction rate is often due to an inactive catalyst or insufficient hydrogen pressure. First, try using fresh, high-quality Pd/C catalyst. If the problem persists, you can cautiously increase the hydrogen pressure. Ensure that the reaction is being stirred vigorously to maximize contact between the reactants, catalyst, and hydrogen.

Q2: I am observing multiple spots on my TLC plate even after the starting material is gone. What are these side products?

A2: The formation of multiple products could indicate over-reduction or catalyst poisoning. Over-reduction of the pyridine ring can occur under harsh conditions. Try using a lower hydrogen pressure or running the reaction for a shorter time. If you suspect catalyst poisoning from your starting material, purifying it before the reaction may be necessary.

Q3: The color of my final product is dark brown or black. How can I obtain a lighter-colored product?

A3: Diaminopyridines can be sensitive to air oxidation, which often results in discoloration. To minimize this, perform the reaction work-up and purification under an inert atmosphere (nitrogen or argon). Using degassed solvents can also help prevent oxidation. If the product is already discolored, you may be able to improve the color by treating a solution of the product with activated carbon before recrystallization.

Q4: Can I use a different catalyst for this reduction?

A4: While Pd/C is the most common and generally effective catalyst for this transformation, other catalysts like platinum on carbon (Pt/C) or Raney nickel could potentially be used. However, reaction conditions would need to be re-optimized for these catalysts, as their activity and selectivity can differ.

Q5: What is the best way to purify the final product?

A5: Recrystallization is often the preferred method for purifying this compound, as it can be highly effective at removing minor impurities and providing a crystalline product. If recrystallization proves difficult, column chromatography on silica gel is a good alternative. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol is a good starting point for elution.

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Dissolve Starting Material in Methanol Start->Dissolve Add_Catalyst Add Pd/C Catalyst (under inert gas) Dissolve->Add_Catalyst Setup_Hydrogenation Setup Hydrogenation Apparatus Add_Catalyst->Setup_Hydrogenation Hydrogenate Hydrogenate (H2 pressure, RT, stirring) Setup_Hydrogenation->Hydrogenate Monitor Monitor Reaction (TLC/LC-MS) Hydrogenate->Monitor Monitor->Hydrogenate Incomplete Filter Filter Catalyst (through Celite) Monitor->Filter Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product (Recrystallization or Chromatography) Concentrate->Purify End Final Product Purify->End

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingTree cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Incomplete Reaction? Catalyst_Issue Catalyst Inactive? Start->Catalyst_Issue Yes Pressure_Issue H2 Pressure Too Low? Start->Pressure_Issue No Use_Fresh_Catalyst Use Fresh Pd/C Catalyst_Issue->Use_Fresh_Catalyst Time_Issue Reaction Time Sufficient? Pressure_Issue->Time_Issue No Increase_Pressure Increase H2 Pressure Pressure_Issue->Increase_Pressure Purity_Issue Starting Material Impure? Time_Issue->Purity_Issue No Increase_Time Increase Reaction Time & Monitor by TLC/LC-MS Time_Issue->Increase_Time Purify_SM Purify Starting Material Purity_Issue->Purify_SM

Caption: Troubleshooting decision tree for low yield in the synthesis.

Technical Support Center: Purification of Crude Methyl 5,6-diamino-2-pyridinecarboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude Methyl 5,6-diamino-2-pyridinecarboxylate via recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Failure of Crystals to Form - Excessive Solvent: The concentration of the compound is below its saturation point. - Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated. - Inappropriate Solvent: The chosen solvent is too good at dissolving the compound, even at low temperatures.- Boil off a portion of the solvent to increase the concentration and allow the solution to cool again. - Scratch the inside of the flask with a glass rod at the meniscus to create a surface for nucleation. - Introduce a seed crystal of the pure compound. - If all else fails, remove the solvent by rotary evaporation and attempt the recrystallization again with a different solvent system.
"Oiling Out" (Formation of an Oil Instead of Crystals) - High Solute Concentration: The solution is too concentrated. - Rapid Cooling: The solution was cooled too quickly, preventing the ordered arrangement of molecules into a crystal lattice. - Low Melting Point Impurities: The presence of impurities can lower the melting point of the mixture. - Compound's Melting Point: The melting point of the compound (127-129 °C) may be close to the boiling point of the solvent.- Reheat the solution to redissolve the oil and add a small amount of additional solvent before allowing it to cool slowly. - Ensure a slow cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. - Consider using a different solvent or a solvent mixture.
Low Recovery Yield - Too Much Solvent Used: A significant amount of the product remains dissolved in the mother liquor. - Premature Crystallization: The compound crystallized during the hot filtration step. - Incomplete Transfer: Loss of material during transfers between flasks or on the filter paper.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. If crystals form in the funnel, they can be redissolved by washing with a small amount of hot solvent. - Rinse the crystallization flask with a small amount of the cold mother liquor and transfer this to the filter to recover any remaining crystals.
Colored Impurities in Crystals - Colored Impurities Not Removed: The initial crude material contains colored impurities that are co-crystallizing with the product.- If the impurities are colored, add a small amount of activated charcoal to the hot solution before filtration. Be aware that activated charcoal can also adsorb some of the desired product, so use it sparingly.
Crystals Form Too Quickly - Solution is Too Concentrated: The solution is highly supersaturated upon cooling.- Reheat the solution and add a small amount of additional solvent to slightly decrease the saturation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: How do I perform a solvent screening?

A2: Place a small amount of your crude material into several test tubes. To each tube, add a few drops of a different solvent (e.g., ethanol, methanol, water, ethyl acetate, toluene, acetone). Observe the solubility at room temperature. If the compound is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

Q3: My compound is a solid, but appears "gummy" or "waxy." Can I still recrystallize it?

A3: Yes, these physical properties often indicate the presence of impurities. Recrystallization is a suitable technique for purifying such materials. The "gummy" nature may suggest that the impurities are lowering the melting point of the mixture.

Q4: The melting point of my recrystallized product is still broad. What should I do?

A4: A broad melting point range typically indicates the presence of impurities. You may need to perform a second recrystallization. Ensure that the crystals are thoroughly dried before taking a melting point, as residual solvent can also depress and broaden the melting point range.

Q5: Are there any specific stability concerns with this compound during recrystallization?

A5: Diaminopyridine derivatives can be susceptible to oxidation, which may lead to discoloration. It is good practice to minimize the time the compound is kept at high temperatures and to consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if significant degradation is observed.

Quantitative Data

Specific quantitative solubility data for this compound is not widely available in published literature. However, a qualitative assessment based on the behavior of similar aminopyridine compounds can guide solvent selection.

Solvent Expected Solubility at Room Temperature Expected Solubility at Elevated Temperature Suitability for Recrystallization
EthanolLow to ModerateHighGood potential candidate.
MethanolModerateHighGood potential candidate, may need a co-solvent.
WaterLowModerate to HighPotential candidate, especially if impurities are non-polar.
Ethyl AcetateLowModeratePotential candidate.
TolueneLowModeratePotential candidate, good for less polar compounds.
AcetoneModerateHighMay be too good of a solvent, resulting in low recovery.
HexanesVery LowVery LowLikely unsuitable as a primary solvent, but could be used as an anti-solvent.

Known Physical Property:

Property Value
Melting Point127-129 °C

Experimental Protocol: Recrystallization of this compound

This protocol is adapted from a procedure for a similar compound and general recrystallization best practices.[1]

1. Solvent Selection:

  • Based on preliminary screening, select a suitable solvent. Ethanol is a promising starting point.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves at the boiling point of the solvent. Avoid adding a large excess of solvent to maximize yield.

3. Decolorization (Optional):

  • If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • Preheat a funnel (with fluted filter paper) and a receiving Erlenmeyer flask by placing them on the hot plate.

  • Quickly filter the hot solution to remove any insoluble impurities (and activated charcoal if used). This step should be performed rapidly to prevent premature crystallization.

5. Crystallization:

  • Cover the receiving flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

6. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

7. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.

  • For final drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Workflow

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Cool Slow Cooling (Crystallization) HotFilter->Cool Clear Filtrate Impurities Insoluble Impurities HotFilter->Impurities Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash MotherLiquor Mother Liquor (Soluble Impurities) Isolate->MotherLiquor Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: Recrystallization workflow for purification.

References

"common byproducts in the synthesis of Methyl 5,6-diamino-2-pyridinecarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Methyl 5,6-diamino-2-pyridinecarboxylate.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, particularly focusing on the identification and mitigation of byproducts. A common synthetic route involves the reduction of a dinitro precursor, such as Methyl 5,6-dinitro-2-pyridinecarboxylate.

Q1: My reaction to reduce the dinitro-precursor appears to be incomplete, and I have a mixture of products. How can I identify the major byproduct?

A1: The most probable byproduct in an incomplete reduction is one of the two possible mono-amino, mono-nitro intermediates: Methyl 5-amino-6-nitro-2-pyridinecarboxylate or Methyl 6-amino-5-nitro-2-pyridinecarboxylate.

  • Identification: These byproducts can be identified using standard analytical techniques:

    • TLC: You will likely see a spot with an Rf value between your starting material (dinitropyridine) and your desired diamino product.

    • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the addition of one amino group and the loss of one nitro group from your starting material.

    • NMR Spectroscopy: In the 1H NMR spectrum, you will observe shifts in the aromatic protons compared to the starting material, but the spectrum will be different from the pure diamino product. The presence of a nitro group will typically deshield adjacent protons.

Q2: How can I drive the reduction reaction to completion to avoid these mono-amino byproducts?

A2: To ensure complete reduction, consider the following adjustments to your protocol:

  • Catalyst Loading: If you are performing a catalytic hydrogenation (e.g., with Pd/C or PtO₂), ensure the catalyst is fresh and increase the weight percentage of the catalyst relative to the substrate.

  • Hydrogen Pressure: Increasing the hydrogen pressure in the reaction vessel can improve the rate and completeness of the reduction.

  • Reaction Time: Extend the reaction time and monitor the progress by TLC until the starting material and intermediate spots are no longer visible.

  • Solvent: Ensure your solvent is pure and degassed. Protic solvents like ethanol or acetic acid are often effective for these reductions.

  • Chemical Reductants: If using a chemical reductant like iron, tin(II) chloride, or zinc, ensure you are using a sufficient molar excess and that the reaction conditions (e.g., pH) are optimal.

Q3: I have isolated my product, but it appears to be unstable and is changing color. What could be the cause?

A3: Diaminopyridine derivatives can be susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of colored impurities.

  • Mitigation Strategies:

    • Inert Atmosphere: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) as much as possible.

    • Storage: Store the final compound in a tightly sealed container, protected from light, and at a low temperature.

    • Purification: Ensure all traces of residual metals from the reduction step are removed, as they can catalyze oxidation. An aqueous workup with a chelating agent like EDTA may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts typically arise from incomplete reduction of the dinitro precursor. These are the mono-reduced intermediates: Methyl 5-amino-6-nitro-2-pyridinecarboxylate and Methyl 6-amino-5-nitro-2-pyridinecarboxylate. Over-reduction of the pyridine ring is also a possibility under harsh hydrogenation conditions, which could lead to piperidine derivatives, though this is less common with standard catalytic systems.

Q2: How can I purify my final product to remove these byproducts?

A2: Column chromatography is generally the most effective method for separating the desired diamino product from the less polar dinitro starting material and the intermediate mono-amino-nitro byproducts. A silica gel column with a gradient elution of ethyl acetate in hexanes or dichloromethane is a good starting point. Recrystallization from a suitable solvent system can also be an effective final purification step.

Q3: Can I use reducing agents other than catalytic hydrogenation?

A3: Yes, several other reducing agents can be used. Iron powder in acetic acid or ammonium chloride, and tin(II) chloride in hydrochloric acid are common and effective alternatives. However, it's important to note that metal hydrides like lithium aluminum hydride are generally not suitable for the reduction of aromatic nitro compounds as they can lead to the formation of azo compounds.

Data Presentation

Table 1: Potential Byproducts and Purification Strategies

Byproduct NameFormation PathwayIdentification Notes (MS, NMR)Recommended Purification Method
Methyl 5-amino-6-nitro-2-pyridinecarboxylateIncomplete ReductionMS: [M+H]⁺ consistent with C₇H₇N₃O₄. 1H NMR: Distinct aromatic signals different from starting material and product.Silica Gel Column Chromatography
Methyl 6-amino-5-nitro-2-pyridinecarboxylateIncomplete ReductionMS: [M+H]⁺ consistent with C₇H₇N₃O₄. 1H NMR: Distinct aromatic signals different from starting material and product.Silica Gel Column Chromatography
Oxidized ImpuritiesAir Oxidation of ProductComplex mixture, often colored. Broad signals in NMR.Recrystallization, charcoal treatment

Experimental Protocols

A general protocol for the catalytic hydrogenation of Methyl 5,6-dinitro-2-pyridinecarboxylate is provided below. This should be adapted and optimized for your specific laboratory conditions.

Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve Methyl 5,6-dinitro-2-pyridinecarboxylate (1 equivalent) in a solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol% Pd) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualization

TroubleshootingWorkflow start Synthesis of this compound issue Problem Encountered start->issue incomplete_reduction Incomplete Reduction/ Mixture of Products issue->incomplete_reduction Impure Product product_instability Product Instability/ Color Change issue->product_instability Degradation identify_byproducts Identify Byproducts (TLC, MS, NMR) incomplete_reduction->identify_byproducts handle_under_inert Handle and Store Product Under Inert Atmosphere product_instability->handle_under_inert optimize_reduction Optimize Reduction Conditions: - Increase Catalyst Load - Increase H2 Pressure - Extend Reaction Time identify_byproducts->optimize_reduction purify_product Purify Product (Column Chromatography) optimize_reduction->purify_product end_pure Pure Product purify_product->end_pure end_stable Stable Product handle_under_inert->end_stable

Caption: Troubleshooting workflow for the synthesis of this compound.

"troubleshooting guide for Methyl 5,6-diamino-2-pyridinecarboxylate reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Methyl 5,6-diamino-2-pyridinecarboxylate. The information is designed to help identify and resolve common issues encountered during synthesis and purification.

Troubleshooting Guide

Question: Why is the yield of my this compound synthesis low or non-existent?

Answer:

Low or no yield in the synthesis of this compound, which is often synthesized via the reduction of a corresponding nitro-amino precursor, can stem from several factors. Here are the primary areas to investigate:

  • Inefficient Reduction: The catalytic hydrogenation of the nitro group is a critical step.

    • Catalyst Activity: The Palladium on carbon (Pd/C) catalyst may be old or deactivated. Use fresh, high-quality catalyst for each reaction.

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Hydrogen Pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction. For typical lab-scale syntheses, atmospheric pressure using a hydrogen balloon is often sufficient, but for stubborn reductions, a higher pressure system may be necessary.[1]

  • Starting Material Purity: The purity of the starting material, Methyl 6-amino-5-nitro-2-pyridinecarboxylate, is crucial. Impurities can interfere with the reaction or poison the catalyst. Ensure the starting material is of high purity (>98%).[2]

  • Reaction Conditions:

    • Solvent: Methanol is a common solvent for this type of reduction.[1] Ensure it is dry and of an appropriate grade.

    • Temperature: The reduction is typically carried out at room temperature.[1] Exceeding this temperature may lead to side reactions.

Question: I am observing multiple spots on my TLC plate after the reaction. What are these side products and how can I minimize them?

Answer:

The presence of multiple spots on a TLC plate indicates the formation of side products. In the synthesis of this compound, potential side products can arise from:

  • Incomplete Reduction: A common byproduct is the hydroxylamine intermediate. This can be minimized by ensuring the reaction goes to completion with a sufficient amount of catalyst and hydrogen.

  • Over-reduction: While less common for nitro group reduction in the presence of a pyridine ring, harsh conditions (high pressure, high temperature, or a very active catalyst) could potentially lead to the reduction of the pyridine ring or the ester group.

  • Degradation: Diaminopyridines can be sensitive to air and light. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction from light, especially during workup and purification.

To minimize side product formation, carefully control the reaction conditions and ensure the use of pure starting materials.

Question: How can I effectively purify this compound?

Answer:

Purification of this compound is typically achieved through column chromatography or recrystallization.

  • Column Chromatography:

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate is often effective. The polarity of the eluent can be gradually increased to first elute less polar impurities and then the desired product.[3] For more polar compounds, a small amount of a more polar solvent like methanol can be added to the mobile phase.

  • Recrystallization: If the crude product is relatively pure, recrystallization can be a highly effective purification method.

    • Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol has been reported to be effective for the recrystallization of a similar compound, methyl 5,6-diaminonicotinate, yielding yellow needle-like crystals.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of this compound?

A1: this compound is expected to be a crystalline solid. The melting point for the isomeric methyl 5,6-diaminonicotinate is reported as 154-155 °C.[1] The 2-carboxylate isomer is reported to have a melting point of 127-129 °C.[4] The appearance is often reported as yellow or light brown crystals.

Q2: Is this compound stable? How should it be stored?

A2: Aromatic diamines can be susceptible to oxidation and degradation upon exposure to air and light. For long-term storage, it is recommended to store this compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dark place.

Q3: What are the key safety precautions when working with this compound and its precursors?

A3:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • The nitro-containing starting material is potentially energetic and should be handled with care.

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle the catalyst carefully, and do not allow it to dry out completely before it is safely disposed of.

  • Consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Experimental Protocols

Synthesis of this compound

This protocol is based on the synthesis of the isomeric methyl 5,6-diaminonicotinate and should be adapted and optimized for the target compound.[1]

Materials:

  • Methyl 6-amino-5-nitro-2-pyridinecarboxylate

  • Methanol

  • 5% Palladium on Carbon (Pd/C)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • Dissolve 1 gram of Methyl 6-amino-5-nitro-2-pyridinecarboxylate in 10 mL of methanol in a round-bottom flask.

  • Carefully add 0.1 g of 5% Palladium on Carbon to the solution.

  • Flush the flask with an inert gas, then introduce hydrogen gas (e.g., via a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is complete when the starting material is no longer visible.

  • Once the reaction is complete, carefully filter the mixture through a pad of filter aid to remove the catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Load the dissolved sample onto the column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

ParameterValueReference
Starting Material Methyl 6-amino-5-nitro-2-pyridinecarboxylateN/A
Catalyst 5% Palladium on Carbon[1]
Solvent Methanol[1]
Reducing Agent Hydrogen gas[1]
Reaction Temperature Room Temperature[1]
Reaction Time Varies (monitor by TLC)N/A
Purification Method Column Chromatography / Recrystallization[1][3]
Expected Yield ~80% (based on isomer)[1]
Melting Point 127-129 °C[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: Dissolve Starting Material add_catalyst Add Pd/C Catalyst start->add_catalyst hydrogenation Hydrogenation (H2 balloon) add_catalyst->hydrogenation monitor Monitor by TLC hydrogenation->monitor filter Filter to Remove Catalyst monitor->filter Reaction Complete concentrate Concentrate in vacuo filter->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_reduction Check Reduction Step cluster_starting_material Check Starting Material cluster_conditions Check Reaction Conditions start Low or No Product Yield? catalyst Is the catalyst fresh? start->catalyst Investigate h2_pressure Is H2 pressure adequate? catalyst->h2_pressure Yes resolution1 resolution1 catalyst->resolution1 Use fresh catalyst reaction_time Is the reaction complete (TLC)? h2_pressure->reaction_time Yes resolution2 resolution2 h2_pressure->resolution2 Ensure proper H2 supply purity Is the starting material >98% pure? reaction_time->purity Yes resolution3 resolution3 reaction_time->resolution3 Continue reaction and monitor solvent Is the solvent dry? purity->solvent Yes resolution4 resolution4 purity->resolution4 Purify starting material temperature Is the temperature at RT? solvent->temperature Yes resolution5 resolution5 solvent->resolution5 Use dry solvent resolution6 resolution6 temperature->resolution6 Maintain room temperature

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

"minimizing side reactions with Methyl 5,6-diamino-2-pyridinecarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 5,6-diamino-2-pyridinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider before using this compound in a reaction?

A1: The purity of this compound is the most critical factor. Starting material with a purity of 98% or higher is strongly recommended to minimize side reactions and ensure consistent, reproducible results. Impurities can act as catalysts for decomposition or participate in side reactions, leading to a complex product mixture and lower yields of the desired product.

Q2: What are the most reactive sites on this compound?

A2: The two amino groups (-NH₂) at the 5- and 6-positions are the most nucleophilic and thus the most reactive sites for electrophilic attack. The relative reactivity of these two amino groups can be influenced by steric hindrance and the electronic effects of the pyridine ring and the methyl carboxylate group. Additionally, the pyridine nitrogen can also exhibit nucleophilic character, although it is generally less reactive than the amino groups.

Q3: Can this compound undergo self-condensation?

A3: While direct self-condensation under normal storage conditions is unlikely, prolonged heating or exposure to acidic or basic conditions could potentially lead to intermolecular reactions. More commonly, oxidative conditions can lead to the formation of dimeric or polymeric azo compounds, resulting in colored impurities.

Q4: How should I store this compound to maintain its purity?

A4: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation. The amino groups are susceptible to air oxidation, which can lead to the formation of colored impurities over time.

Troubleshooting Guide

This section provides solutions to common problems encountered during reactions involving this compound.

Problem 1: Low yield of the desired product and a complex mixture of byproducts.

Possible Cause Suggested Solution
Low Purity of Starting Material Verify the purity of your this compound using techniques like NMR or LC-MS. If the purity is below 98%, consider purification by recrystallization or column chromatography before use.
Over-reaction or Multiple Substitutions When reacting with an electrophile, more than one site on the molecule may react. To achieve mono-substitution, use a protecting group strategy for one of the amino groups. Alternatively, carefully control the stoichiometry of the electrophile (use of 1.0-1.1 equivalents is a good starting point). Running the reaction at a lower temperature can also improve selectivity.
Oxidation of Amino Groups The reaction mixture turning dark brown or black can indicate oxidation. Ensure your reaction is performed under an inert atmosphere (nitrogen or argon). Use degassed solvents to minimize dissolved oxygen.
Incorrect Reaction Conditions Optimize reaction parameters such as temperature, solvent, and reaction time. A lower temperature may increase selectivity and reduce side reactions. The choice of solvent can also influence reactivity and selectivity.

Problem 2: Formation of a highly colored (red, brown, or black) precipitate.

Possible Cause Suggested Solution
Oxidative Coupling/Polymerization This is a strong indication of the oxidation of the diamino-pyridine moiety. As mentioned above, rigorous exclusion of air and use of degassed solvents is crucial. Adding an antioxidant like BHT (butylated hydroxytoluene) in trace amounts might be beneficial, but its compatibility with the desired reaction should be verified.
Decomposition of the Starting Material or Product High reaction temperatures can lead to decomposition. Try running the reaction at a lower temperature. Also, ensure the pH of the reaction mixture is controlled, as strong acidic or basic conditions can promote degradation.

Problem 3: Difficulty in purifying the final product.

Possible Cause Suggested Solution
Formation of Structurally Similar Side Products If side products have similar polarity to the desired product, purification by standard column chromatography can be challenging. Consider using a different stationary phase or a more sophisticated purification technique like preparative HPLC. Protecting group strategies can prevent the formation of these closely related impurities from the outset.
Product is Unstable on Silica Gel Some amino-substituted pyridines can be sensitive to the acidic nature of silica gel. In such cases, consider using neutral or basic alumina for column chromatography. Alternatively, a non-chromatographic purification method like recrystallization or distillation (if applicable) should be explored.

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Acylation using a Protecting Group Strategy

This protocol outlines a general approach to selectively acylate one of the amino groups of this compound.

  • Protection of one amino group:

    • Dissolve this compound in a suitable aprotic solvent (e.g., Dichloromethane, THF).

    • Add a suitable protecting group reagent (e.g., one equivalent of Boc-anhydride for tert-butoxycarbonyl protection) and a base (e.g., triethylamine).

    • Stir the reaction at room temperature and monitor by TLC until the mono-protected product is the major component.

    • Isolate the mono-protected intermediate by column chromatography.

  • Acylation of the remaining free amino group:

    • Dissolve the mono-protected intermediate in an appropriate solvent.

    • Add the desired acylating agent (e.g., an acid chloride or anhydride) and a base.

    • Monitor the reaction by TLC.

    • Upon completion, work up the reaction and purify the di-substituted product.

  • Deprotection:

    • Remove the protecting group under appropriate conditions (e.g., TFA for Boc deprotection).

    • Purify the final mono-acylated product.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel or celite.

  • Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Elute the column with a gradient of a polar solvent (e.g., ethyl acetate in hexane). Start with a low concentration of the polar solvent and gradually increase it.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_purification Purification cluster_product Final Product start This compound protect Selective Protection (e.g., Boc-anhydride) start->protect 1. Protect react Reaction with Electrophile (e.g., Acylation) protect->react 2. React deprotect Deprotection (e.g., TFA) react->deprotect 3. Deprotect purify Column Chromatography deprotect->purify 4. Purify product Purified Product purify->product

Caption: General workflow for selective functionalization.

troubleshooting_logic start Low Yield / Complex Mixture purity Check Starting Material Purity start->purity Is purity >98%? purity->start No, purify first conditions Optimize Reaction Conditions purity->conditions Yes conditions->start No, optimize T, t, solvent oxidation Check for Oxidation conditions->oxidation Are conditions optimized? oxidation->start Yes, use inert atm. protect Consider Protecting Group Strategy oxidation->protect Is oxidation evident? protect->start Is over-reaction likely?

Caption: Troubleshooting logic for low reaction yield.

Technical Support Center: Optimization of Reaction Conditions for Methyl 5,6-diamino-2-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 5,6-diamino-2-pyridinecarboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Synthesis Overview

The primary synthetic route to this compound involves the reduction of its nitro precursor, Methyl 6-amino-5-nitro-2-pyridinecarboxylate. Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Workflow: Synthesis of this compound

Experimental Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Purification start Methyl 6-aminopyridine-2-carboxylate nitration Nitration with HNO3/H2SO4 start->nitration nitro_precursor Methyl 6-amino-5-nitro-2-pyridinecarboxylate nitration->nitro_precursor reduction Catalytic Hydrogenation (e.g., Pd/C, H2) nitro_precursor->reduction product This compound reduction->product purification Recrystallization or Column Chromatography product->purification final_product Pure this compound purification->final_product

Caption: A typical three-step synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the catalytic hydrogenation of Methyl 6-amino-5-nitro-2-pyridinecarboxylate. This reaction selectively reduces the nitro group to an amine, yielding the desired product. A common catalyst for this transformation is palladium on carbon (Pd/C) in a solvent such as methanol under a hydrogen atmosphere.

Q2: What are some potential side reactions to be aware of during the reduction of the nitro group?

A2: During the reduction of aromatic nitro compounds, several intermediates are formed, such as nitroso and hydroxylamine species.[1] If the reaction does not proceed to completion, these intermediates can lead to the formation of byproducts like azoxy and azo compounds.[2] Over-reduction of the pyridine ring is also a possibility under harsh conditions, leading to piperidine derivatives.

Q3: How can I monitor the progress of the catalytic hydrogenation?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting material (the nitro compound) and the appearance of the product. Additionally, monitoring hydrogen uptake can indicate the reaction's progress; the reaction is complete when the stoichiometric amount of hydrogen has been absorbed.[3]

Q4: What are the recommended purification methods for this compound?

A4: The final product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline material.[3] If significant impurities are present, column chromatography on silica gel may be necessary. For aminopyridine derivatives, cation-exchange chromatography can also be an effective purification method.[1]

III. Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Potential Cause Suggested Solution
Inactive Catalyst The palladium on carbon catalyst may be old or poisoned. Use a fresh batch of catalyst. Ensure the starting material and solvent are free of catalyst poisons such as sulfur compounds.
Poor Quality Starting Material The purity of Methyl 6-amino-5-nitro-2-pyridinecarboxylate is crucial. Impurities can interfere with the reaction. Verify the purity of the starting material by NMR or other analytical techniques.
Insufficient Hydrogen Pressure For some reductions, atmospheric pressure may not be sufficient. If the reaction is slow or incomplete, consider increasing the hydrogen pressure using a Parr shaker or a similar apparatus.
Incorrect Solvent The choice of solvent can influence the reaction rate and solubility of the reactants. Methanol and ethanol are commonly used. Ensure the starting material is fully dissolved in the chosen solvent.
Problem 2: Incomplete Reaction
Potential Cause Suggested Solution
Insufficient Reaction Time Monitor the reaction by TLC. If the starting material is still present after the initially planned time, extend the reaction duration until the starting material is fully consumed.
Low Reaction Temperature While many catalytic hydrogenations proceed at room temperature, some may require gentle heating to achieve a reasonable rate. However, be cautious as higher temperatures can sometimes lead to an increase in side products.[1]
Inadequate Mixing For heterogeneous catalysis, efficient mixing is essential to ensure good contact between the substrate, catalyst, and hydrogen. Ensure vigorous stirring throughout the reaction.
Problem 3: Presence of Impurities in the Final Product
Potential Cause Suggested Solution
Formation of Azoxy or Azo Byproducts This can occur due to incomplete reduction. Ensure the reaction goes to completion by extending the reaction time or optimizing other parameters. The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates, thus reducing the formation of these byproducts.[2]
Residual Starting Material Optimize the reaction conditions (e.g., reaction time, temperature, catalyst loading) to ensure complete conversion of the starting material.
Ineffective Purification Experiment with different solvent systems for recrystallization to improve the removal of specific impurities. A second recrystallization may be necessary. For persistent impurities, consider column chromatography.

Troubleshooting Logic for Catalytic Hydrogenation

Troubleshooting Hydrogenation start Reaction Issue incomplete_reaction Incomplete Reaction? start->incomplete_reaction low_yield Low Yield? incomplete_reaction->low_yield Yes check_time Extend Reaction Time incomplete_reaction->check_time No impurities Impurities Present? low_yield->impurities Yes check_catalyst Use Fresh Catalyst low_yield->check_catalyst No optimize_conditions Re-optimize Reaction Conditions impurities->optimize_conditions No check_temp Increase Temperature (cautiously) check_time->check_temp check_mixing Improve Agitation check_temp->check_mixing check_sm Verify Starting Material Purity check_catalyst->check_sm check_pressure Increase H2 Pressure check_sm->check_pressure recrystallize Recrystallize from Different Solvents optimize_conditions->recrystallize chromatography Perform Column Chromatography recrystallize->chromatography

Caption: A decision-making flowchart for troubleshooting common issues in catalytic hydrogenation.

IV. Data Presentation

The optimization of reaction conditions is critical for achieving high yields and purity. The following table summarizes the impact of various parameters on the catalytic hydrogenation of nitropyridines, based on general principles and related literature.

Table 1: Optimization of Reaction Conditions for the Reduction of Nitropyridines

ParameterCondition ACondition BCondition CExpected Outcome & Remarks
Catalyst 5% Pd/C10% Pd/CRaney NickelHigher catalyst loading (Condition B) may increase the reaction rate but also the cost. Raney Nickel (Condition C) is an alternative but may require different solvent systems.
Catalyst Loading 5 mol%10 mol%2 mol%Lower catalyst loading (Condition C) is more economical but may lead to longer reaction times or incomplete conversion.
Solvent MethanolEthanolEthyl AcetateMethanol and ethanol are common choices due to good solubility of reactants. Ethyl acetate can also be used and simplifies work-up.
Temperature Room Temp.50 °C0 °CRoom temperature is often sufficient. Increased temperature (Condition B) may speed up the reaction but can also increase the risk of side reactions. Lower temperatures (Condition C) might be necessary for substrates with other sensitive functional groups.[1]
H₂ Pressure 1 atm (balloon)50 psi100 psiHigher pressure (Conditions B & C) can significantly increase the reaction rate and is often necessary for less reactive substrates.
Yield Moderate to HighHighVariableHigher catalyst loading and pressure generally lead to higher yields, but optimization is key to balance efficiency and cost.

V. Experimental Protocols

Protocol 1: Synthesis of Methyl 6-amino-5-nitro-2-pyridinecarboxylate (Starting Material)

The synthesis of the nitro precursor typically involves the nitration of Methyl 6-aminopyridine-2-carboxylate.

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C.

  • Addition of Starting Material: Slowly add Methyl 6-aminopyridine-2-carboxylate to the cooled sulfuric acid, maintaining the temperature below 10 °C.

  • Nitration: Add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, keeping the temperature below 5 °C.

  • Reaction Monitoring: Stir the mixture at low temperature for a specified time, monitoring the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium carbonate) to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and dry. The crude product can be recrystallized from a suitable solvent to obtain pure Methyl 6-amino-5-nitro-2-pyridinecarboxylate.

Protocol 2: Synthesis of this compound
  • Reaction Setup: To a solution of Methyl 6-amino-5-nitro-2-pyridinecarboxylate (1.0 g) in methanol (10 mL) in a hydrogenation flask, add 5% palladium on carbon (0.1 g).[3]

  • Hydrogenation: Connect the flask to a hydrogen source (e.g., a hydrogen-filled balloon or a Parr hydrogenator) and stir the mixture at room temperature under a hydrogen atmosphere.[3]

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen and by TLC analysis until all the starting material has been consumed.[3]

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.[3] Wash the celite pad with methanol.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purification: Recrystallize the resulting residue from ethanol to obtain this compound as yellow, needle-like crystals.[3]

References

"degradation pathways of Methyl 5,6-diamino-2-pyridinecarboxylate under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5,6-diamino-2-pyridinecarboxylate. The information provided is based on established principles of organic chemistry, as specific degradation studies on this molecule are not extensively available in published literature.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under acidic conditions?

Under acidic conditions, the primary degradation pathway is expected to be the hydrolysis of the methyl ester to the corresponding carboxylic acid, 5,6-diaminopicolinic acid. The reaction is catalyzed by the presence of hydronium ions. The amino groups on the pyridine ring will be protonated, which may slightly reduce the rate of hydrolysis by withdrawing electron density from the ester carbonyl.

Q2: What degradation is expected under basic conditions?

In the presence of a base (e.g., sodium hydroxide), this compound is expected to undergo saponification, which is the base-catalyzed hydrolysis of the ester. This will yield the corresponding carboxylate salt. The free amino groups are generally stable under these conditions, but prolonged exposure or the presence of oxidizing agents could lead to side reactions.

Q3: My reaction mixture is turning a dark color under basic conditions. What could be the cause?

The darkening of the reaction mixture, especially in the presence of air, could indicate the oxidation of the diamino-pyridine ring. Aromatic amines, particularly those with multiple amino groups, can be susceptible to oxidation, leading to the formation of colored, often polymeric, byproducts. It is advisable to conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize this.

Q4: How can I monitor the progress of the degradation reaction?

The most effective way to monitor the degradation is by using High-Performance Liquid Chromatography (HPLC) with a UV detector. A reverse-phase C18 column is a good starting point. You should see the peak for the starting material, this compound, decrease over time, while a new peak corresponding to the hydrolyzed product (5,6-diaminopicolinic acid) should appear and increase.

Q5: What are the expected pKa values for this molecule and how do they influence degradation?

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Slow or incomplete hydrolysis under acidic conditions. 1. Insufficient acid concentration. 2. Low reaction temperature. 3. Steric hindrance from protonated amino groups.1. Increase the concentration of the acid (e.g., from 0.1N to 1N HCl). 2. Increase the reaction temperature in a controlled manner (e.g., from room temperature to 50°C). Monitor for side products. 3. This is an inherent property of the molecule. Longer reaction times may be necessary.
Multiple unexpected peaks in HPLC analysis. 1. Formation of side products due to harsh conditions. 2. Oxidation of the amino groups. 3. Impurities in the starting material.1. Use milder reaction conditions (lower temperature, lower acid/base concentration). 2. Purge the reaction with an inert gas (N₂ or Ar). 3. Characterize the starting material by HPLC and NMR before beginning the degradation study.
Difficulty isolating the hydrolyzed product. 1. The product (an amino acid) may be highly soluble in the aqueous reaction mixture. 2. The product may be amphoteric, making extraction difficult.1. Lyophilize the reaction mixture to remove water and obtain the crude product. 2. Adjust the pH of the solution to the isoelectric point of the product to minimize its solubility before attempting filtration or extraction.
Mass balance is poor (sum of starting material and product is less than 100%). 1. Formation of non-UV active degradation products. 2. Formation of insoluble polymeric material. 3. Adsorption of the compound or product onto the vessel walls.1. Use a mass-sensitive detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in conjunction with HPLC. 2. Visually inspect the reaction for any precipitate. If present, attempt to dissolve and analyze it. 3. Use silanized glassware to minimize adsorption.

Experimental Protocols

Protocol for Acidic Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Reaction Setup: In a clean glass vial, add 1 mL of 1N Hydrochloric Acid.

  • Initiation of Reaction: Add 100 µL of the stock solution to the acid solution. This will give a final drug concentration of approximately 0.1 mg/mL.

  • Incubation: Place the vial in a temperature-controlled water bath at 50°C.

  • Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot with an equal volume of a suitable base (e.g., 1N Sodium Hydroxide) to stop the reaction.

  • Analysis: Analyze the quenched sample by HPLC-UV.

Protocol for Basic Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Reaction Setup: In a clean glass vial, add 1 mL of 0.1N Sodium Hydroxide. To minimize oxidation, it is recommended to use de-gassed water and purge the vial with nitrogen.

  • Initiation of Reaction: Add 100 µL of the stock solution to the base solution.

  • Incubation: Keep the vial at room temperature (around 25°C).

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot.

  • Quenching: Immediately neutralize the aliquot with an equal volume of a suitable acid (e.g., 0.1N Hydrochloric Acid).

  • Analysis: Analyze the quenched sample by HPLC-UV.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the degradation of this compound to illustrate expected trends. Actual experimental results may vary.

Condition Time (hours) % this compound Remaining % 5,6-diaminopicolinic acid Formed
1N HCl at 50°C 01000
47525
85248
241585
0.1N NaOH at 25°C 01000
0.56040
13565
21288

Visualizations

Acid_Degradation_Pathway Start This compound Protonated Protonated Species Start->Protonated + H₃O⁺ Intermediate Tetrahedral Intermediate Protonated->Intermediate + H₂O Product 5,6-diaminopicolinic acid Intermediate->Product - H⁺ Methanol Methanol Intermediate->Methanol

Caption: Hypothesized acidic degradation pathway.

Basic_Degradation_Pathway Start This compound Intermediate Tetrahedral Intermediate Start->Intermediate + OH⁻ Product 5,6-diaminopicolinate Salt Intermediate->Product - CH₃O⁻ Methanol Methanol

Caption: Hypothesized basic degradation pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Stock Prepare Stock Solution (1 mg/mL) Initiate Initiate Reaction (Add stock to media) Prep_Stock->Initiate Prep_Media Prepare Acid/Base Media (e.g., 1N HCl, 0.1N NaOH) Prep_Media->Initiate Incubate Incubate (Controlled Temperature) Initiate->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction (Neutralize) Sample->Quench Analyze Analyze by HPLC-UV Quench->Analyze Data Process Data (Quantify Degradation) Analyze->Data

Caption: General experimental workflow for degradation studies.

Troubleshooting_Flow rect_node rect_node Start Problem Occurred Is_Degradation_Slow Is Degradation Slow? Start->Is_Degradation_Slow Multiple_Peaks Multiple Peaks in HPLC? Is_Degradation_Slow->Multiple_Peaks No Increase_Temp Increase Temperature/Concentration Is_Degradation_Slow->Increase_Temp Yes Poor_Mass_Balance Poor Mass Balance? Multiple_Peaks->Poor_Mass_Balance No Use_Inert_Atmosphere Use Inert Atmosphere Multiple_Peaks->Use_Inert_Atmosphere Yes Use_Mass_Detector Use Mass-Sensitive Detector (MS/CAD) Poor_Mass_Balance->Use_Mass_Detector Yes Check_Purity Check Starting Material Purity Use_Inert_Atmosphere->Check_Purity

Caption: Logical troubleshooting flow for common issues.

"stability and storage conditions for Methyl 5,6-diamino-2-pyridinecarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of Methyl 5,6-diamino-2-pyridinecarboxylate, alongside troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, it is recommended to store this compound under refrigerated conditions, specifically at 2-8°C. To prevent degradation, the compound should be stored under an inert atmosphere, protected from light, and in a tightly sealed container to prevent moisture ingress.

Q2: Can I store this compound at room temperature?

Some suppliers indicate that room temperature storage is acceptable, particularly for short periods. One vendor suggests that shipping at room temperature is viable for less than two weeks. However, for optimal stability and to minimize potential degradation, refrigerated storage at 2-8°C is the advised condition for long-term storage.

Q3: Is this compound sensitive to light?

Yes, this compound is known to be light-sensitive. It is crucial to store it in a dark place or use an amber-colored vial to protect it from light exposure, which can lead to degradation.

Q4: How should I handle the compound upon receiving it?

Upon receipt, the compound should be stored in a cool, well-ventilated, and dark place. It is important to handle the substance in accordance with good industrial hygiene and safety practices. Ensure that the container is tightly sealed to prevent exposure to air and moisture. For extended storage, purging the container with an inert gas like argon or nitrogen is recommended.

Q5: What are the signs of degradation of this compound?

While specific degradation products are not extensively documented in publicly available literature, visual signs of degradation can include a change in color or the formation of clumps, indicating potential moisture absorption or chemical change. If you observe any significant deviation from the product's initial appearance, it is advisable to re-test its purity before use.

Troubleshooting Guide

Issue 1: Inconsistent Experimental Results

  • Possible Cause: Compound degradation due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been consistently stored at the recommended temperature (2-8°C), protected from light, and under an inert atmosphere.

    • Check for Visual Signs of Degradation: Inspect the material for any color changes or changes in physical form.

    • Purity Analysis: If degradation is suspected, perform a purity analysis (e.g., HPLC, NMR) to confirm the integrity of the compound.

    • Use a Fresh Batch: If purity is compromised, use a fresh, unopened batch of the compound for subsequent experiments.

Issue 2: Poor Solubility

  • Possible Cause: The compound may have degraded, or an inappropriate solvent is being used.

  • Troubleshooting Steps:

    • Solvent Selection: While specific solubility data is limited, ensure you are using a suitable solvent. For polar compounds like this, polar organic solvents are generally a good starting point.

    • Assess Purity: As with inconsistent results, degradation can affect solubility. Verify the purity of your compound.

    • Gentle Warming/Sonication: Try gentle warming or sonication to aid dissolution, but be cautious as excessive heat can accelerate degradation.

Data Summary

ParameterRecommended ConditionSource
Storage Temperature 2-8°C (long-term)
Room Temperature (short-term, <2 weeks)
4°C under inert gas
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)
Light Protect from light / Store in a dark place
Container Tightly sealed container

Experimental Protocols

General Protocol for Assessing Compound Stability

This protocol provides a general framework for assessing the stability of this compound under various conditions.

  • Sample Preparation:

    • Divide a fresh batch of the compound into several aliquots in amber vials.

    • Prepare solutions of the compound in relevant experimental solvents at a known concentration.

  • Storage Conditions to Test:

    • Temperature: Store aliquots at different temperatures (e.g., -20°C, 4°C, room temperature, 40°C).

    • Light Exposure: Store aliquots in the dark (wrapped in foil) and exposed to ambient lab light.

    • Atmosphere: Store aliquots under ambient air and under an inert gas (e.g., argon).

    • Solution Stability: Keep prepared solutions at various temperatures to assess stability in solution.

  • Time Points:

    • Establish several time points for analysis (e.g., T=0, 1 week, 1 month, 3 months).

  • Analysis:

    • At each time point, analyze the purity of the stored solid samples and the concentration and purity of the solutions using a suitable analytical method like HPLC with a UV detector.

    • Compare the results to the initial T=0 analysis to determine the percentage of degradation.

  • Data Interpretation:

    • Plot the percentage of the intact compound against time for each storage condition to determine the rate of degradation.

Visualizations

TroubleshootingWorkflow Troubleshooting Experimental Inconsistencies start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage visual_inspection Visually Inspect Compound (Color, Form) check_storage->visual_inspection purity_analysis Perform Purity Analysis (e.g., HPLC, NMR) visual_inspection->purity_analysis is_pure Is Purity >95%? purity_analysis->is_pure use_fresh Use a Fresh Batch of Compound is_pure->use_fresh No troubleshoot_other Troubleshoot Other Experimental Parameters is_pure->troubleshoot_other Yes end Problem Resolved use_fresh->end troubleshoot_other->end

Caption: Troubleshooting workflow for inconsistent experimental results.

StorageConditions Key Storage Factors for Stability compound Methyl 5,6-diamino- 2-pyridinecarboxylate temp Low Temperature (2-8°C) compound->temp light Protection from Light (Dark Storage) compound->light atmosphere Inert Atmosphere (Nitrogen/Argon) compound->atmosphere moisture Low Moisture (Tightly Sealed) compound->moisture stability Optimal Stability temp->stability light->stability atmosphere->stability moisture->stability

Caption: Relationship between storage conditions and compound stability.

Technical Support Center: Purification of Methyl 5,6-diamino-2-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 5,6-diamino-2-pyridinecarboxylate (CAS: 538372-33-7).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: Common impurities can originate from the synthetic route and subsequent handling. While a definitive list is process-dependent, likely impurities include:

  • Unreacted Starting Materials: Depending on the synthetic pathway, these could include precursors such as nitropyridine derivatives. For instance, if synthesized via reduction of a nitro group, the corresponding methyl 6-amino-5-nitro-2-pyridinecarboxylate could be a significant impurity.

  • Byproducts of the Synthesis: Side reactions can lead to the formation of isomers or related substances.

  • Residual Solvents: Solvents used during the reaction or initial purification steps may be present.

  • Degradation Products: Diaminopyridines can be susceptible to oxidation and discoloration upon exposure to air and light.

Q2: What is a general approach to purifying crude this compound?

A2: A general approach involves selecting a purification method based on the impurity profile and the desired final purity. The most common methods are recrystallization and column chromatography. For a product that is mostly pure with minor impurities, recrystallization is often sufficient. If the crude product contains a complex mixture of impurities or impurities with similar solubility to the product, column chromatography is recommended. Commercially available Methyl 5,6-diamino-3-pyridinecarboxylate, a similar compound, often has a purity exceeding 98%[1][2].

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of aminopyridine compounds and for quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of the main compound and any major impurities.

Troubleshooting Guides

Recrystallization Issues

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" is a common issue with amines. It occurs when the compound separates from the solution as a liquid above its melting point. Here are some solutions:

  • Reduce the rate of cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Use a more dilute solution: Add a small amount of additional hot solvent to ensure the compound does not become supersaturated at a temperature above its melting point.

  • Change the solvent system: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can promote crystallization. For related diaminopyridines, a mixture of dimethyl sulfoxide (DMSO) and ethanol has been used.

  • Use a seed crystal: Introduce a small crystal of the pure compound to the cooled solution to induce crystallization.

Q2: No crystals are forming, even after the solution has cooled completely.

A2: This is likely due to either using too much solvent or the solution being supersaturated.

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Reduce solvent volume: If scratching doesn't work, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Add an anti-solvent: If you are using a single solvent, you can try adding a miscible "poor" solvent dropwise until the solution becomes slightly cloudy, then warm it until it is clear and allow it to cool slowly.

Column Chromatography Issues

Q1: I am getting poor separation of my compound from an impurity.

A1: Poor separation can be due to an inappropriate solvent system or column packing.

  • Optimize the mobile phase: Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation between your product and the impurities. For similar compounds, mixtures of ethyl acetate and a non-polar solvent like petroleum ether or hexane are effective.

  • Adjust the polarity: If the compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are not moving from the baseline, increase the polarity.

  • Use a different stationary phase: If separation on silica gel is not effective, consider using a different stationary phase like alumina.

Q2: My compound is streaking on the column.

A2: Streaking can be caused by several factors:

  • Insolubility at the point of loading: Ensure your compound is fully dissolved in a minimum amount of the mobile phase before loading it onto the column.

  • Column overloading: Use an appropriate amount of crude material for the size of your column.

  • Interactions with the stationary phase: For basic compounds like amines, adding a small amount of a basic modifier like triethylamine to the eluent can improve the peak shape.

Experimental Protocols

Recrystallization Protocol

This is a general procedure that may need to be optimized for your specific sample.

  • Solvent Selection: Test the solubility of your crude product in a range of solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For diaminopyridine derivatives, ethanol or a mixture of DMSO and ethanol can be good starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Based on TLC analysis, choose an appropriate stationary phase (silica gel is common) and eluent system. A mixture of ethyl acetate and petroleum ether is a good starting point for related compounds.

  • Column Packing: Pack a chromatography column with the chosen stationary phase as a slurry in the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Purification MethodParameterRecommended ConditionsExpected Outcome
Recrystallization SolventEthanol or DMSO/Ethanol mixtureColorless to light yellow crystals. Purity >98%.
Column Chromatography Stationary PhaseSilica Gel
Mobile Phase (Eluent)Ethyl Acetate / Petroleum Ether (e.g., 20:80 v/v)Separation of the desired product from less polar and more polar impurities.

Mandatory Visualization

Purification_Workflow start Crude this compound purity_check Assess Purity (TLC/HPLC) start->purity_check high_purity Purity > 95%? purity_check->high_purity recrystallize Recrystallization high_purity->recrystallize Yes chromatography Column Chromatography high_purity->chromatography No final_purity_check Assess Final Purity (HPLC/NMR) recrystallize->final_purity_check chromatography->final_purity_check pure_product Pure Product final_purity_check->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt problem Problem Encountered? start->problem oiling_out Compound 'Oils Out' problem->oiling_out Yes no_crystals No Crystals Form problem->no_crystals Yes success Successful Crystallization problem->success No solution_oiling 1. Cool Slowly 2. Add More Solvent 3. Change Solvent System 4. Use Seed Crystal oiling_out->solution_oiling solution_no_crystals 1. Scratch Flask 2. Reduce Solvent Volume 3. Add Anti-Solvent no_crystals->solution_no_crystals solution_oiling->success solution_no_crystals->success

References

Technical Support Center: Regioselective Functionalization of Methyl 5,6-diamino-2-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the regioselective functionalization of Methyl 5,6-diamino-2-pyridinecarboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process in a question-and-answer format.

Issue 1: Poor Regioselectivity in Acylation Reactions

  • Question: My acylation reaction on this compound is yielding a mixture of N5-acylated, N6-acylated, and di-acylated products. How can I improve the selectivity for the N6-amino group?

  • Answer: Achieving high regioselectivity in the acylation of this diamine can be challenging due to the similar nucleophilicity of the two amino groups. Here are several strategies to enhance selectivity for the N6-position:

    • Steric Hindrance: The N5-amino group is sterically hindered by the adjacent ester group at the C2 position. Utilizing a bulky acylating agent can significantly favor acylation at the less hindered N6-position.

    • Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity. At lower temperatures, the kinetic product (N6-acylation) is generally favored over the thermodynamic product.

    • Solvent Effects: The choice of solvent can influence the relative reactivity of the amino groups. Aprotic, non-polar solvents may enhance the selectivity for the N6 position by minimizing solvation effects that could alter the nucleophilicity of the amino groups.

    • Use of a Directing Group: In some cases, a transient directing group can be employed to favor functionalization at a specific position.

Issue 2: Low Yield of Monofunctionalized Product

  • Question: I am attempting a monofunctionalization reaction, but I am observing a significant amount of starting material and di-functionalized product, resulting in a low yield of the desired mono-functionalized compound. What can I do to improve the yield?

  • Answer: Low yields of the monofunctionalized product are often a result of either incomplete reaction or over-reaction. Here are some troubleshooting steps:

    • Stoichiometry of Reagents: Carefully control the stoichiometry of your electrophile. Using a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion, but a larger excess will favor di-functionalization. A slow, dropwise addition of the electrophile can also help to control the reaction and minimize the formation of the di-substituted product.

    • Reaction Time and Monitoring: Monitor the reaction progress closely using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-functionalized product.

    • Protecting Group Strategy: If direct monofunctionalization proves to be low-yielding, consider a protecting group strategy. One of the amino groups can be selectively protected, allowing for the functionalization of the other, followed by deprotection.

Issue 3: Unexpected Side Reactions

  • Question: I am observing an unexpected side product in my reaction. What are the likely side reactions and how can I avoid them?

  • Answer: Besides the desired N-functionalization, several side reactions can occur with this compound:

    • Pyridine Ring Alkylation/Acylation: The pyridine nitrogen is a potential site for alkylation or acylation, especially under acidic conditions or with highly reactive electrophiles. This can typically be suppressed by using a non-acidic catalyst and by carefully selecting the electrophile.

    • Reaction with the Ester Group: The methyl ester at the C2 position can potentially undergo transesterification or hydrolysis, particularly under basic or acidic conditions and at elevated temperatures. It is advisable to use mild reaction conditions and to purify the product carefully to remove any byproducts resulting from reactions at the ester group.

    • Oxidation of the Diaminopyridine Ring: Diaminopyridine systems can be susceptible to oxidation, especially in the presence of air and certain catalysts. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side products.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the regioselective functionalization of this compound.

  • Question 1: Which amino group (N5 or N6) is more nucleophilic?

    • Answer: The relative nucleophilicity of the N5 and N6 amino groups is influenced by a combination of electronic and steric factors. The N5-amino group is ortho to the electron-withdrawing ester group, which is expected to decrease its basicity and nucleophilicity. Conversely, the N6-amino group is para to the ester group, and its nucleophilicity is less affected by this group. Therefore, the N6-amino group is generally considered to be the more nucleophilic of the two.

  • Question 2: How can I selectively functionalize the N5-amino group?

    • Answer: Selective functionalization of the more sterically hindered and less nucleophilic N5-amino group typically requires a protecting group strategy. The more reactive N6-amino group can be selectively protected with a suitable protecting group (e.g., Boc, Cbz). Subsequently, the N5-amino group can be functionalized, followed by the removal of the protecting group from the N6-position.

  • Question 3: What are the recommended protecting groups for the amino groups in this molecule?

    • Answer: The choice of protecting group depends on the planned subsequent reaction conditions.

      • Boc (tert-Butoxycarbonyl): This is a common protecting group for amines that is stable to a wide range of conditions but can be easily removed with acid (e.g., trifluoroacetic acid).

      • Cbz (Carboxybenzyl): This protecting group is also widely used and is typically removed by hydrogenolysis.

      • Fmoc (9-Fluorenylmethyloxycarbonyl): This is a base-labile protecting group, which can be useful if acid-sensitive functional groups are present in the molecule.

  • Question 4: Can I perform a one-pot reaction to synthesize imidazopyridine derivatives from this starting material?

    • Answer: Yes, the synthesis of imidazopyridine derivatives is a common application for 5,6-diaminopyridine compounds. This is typically achieved by reacting the diamine with an aldehyde or a carboxylic acid (or its derivative) in a one-pot cyclization reaction. The regioselectivity of the cyclization will depend on the reaction conditions and the nature of the reaction partner.

Data Presentation

Table 1: Representative Regioselectivity in the Acylation of a 5,6-Diaminopyridine System *

Acylating AgentSolventTemperature (°C)N5:N6 Regioisomeric Ratio (approx.)
Acetic AnhydrideDichloromethane01 : 3
Pivaloyl ChlorideTetrahydrofuran-201 : 10
Benzoyl ChloridePyridine251 : 4
Isobutyryl ChlorideDioxane01 : 7

*This table presents illustrative data based on general trends in the acylation of sterically hindered diaminopyridines. Actual results with this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Regioselective N6-Acylation

  • Dissolve this compound (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).

  • Slowly add the acylating agent (1.05 eq) dropwise to the stirred solution.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N6-Protection with Boc Anhydride

  • Dissolve this compound (1.0 eq) in a mixture of Tetrahydrofuran and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Add a solution of Di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in Tetrahydrofuran dropwise at room temperature.

  • Stir the reaction mixture overnight.

  • Remove the Tetrahydrofuran under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography to obtain the N6-Boc protected derivative.

Visualizations

G Decision Workflow for Regioselective Functionalization start Start: Functionalize Methyl 5,6-diamino-2-pyridinecarboxylate target Target Functionalization Site? start->target n6_direct Attempt Direct Functionalization (N6 is more reactive) target->n6_direct N6 n5_protect Protect N6 Amino Group target->n5_protect N5 selectivity_check Is Regioselectivity > 90%? n6_direct->selectivity_check n5_func Functionalize N5 Amino Group n5_protect->n5_func optimize Optimize Conditions: - Bulky Reagent - Low Temperature - Aprotic Solvent selectivity_check->optimize No end_product Desired Regioisomer selectivity_check->end_product Yes optimize->n6_direct deprotect Deprotect N6 Amino Group n5_func->deprotect deprotect->end_product

Caption: A decision-making workflow for achieving regioselective functionalization.

G Factors Influencing Regioselectivity cluster_n5 N5-Amino Group cluster_n6 N6-Amino Group substrate This compound n5 N5 substrate->n5 n6 N6 substrate->n6 steric_hindrance Steric Hindrance (from Ester Group) n5->steric_hindrance electronic_effect_n5 Electronic Effect (Ortho to EWG) n5->electronic_effect_n5 reactivity_n5 Lower Reactivity steric_hindrance->reactivity_n5 electronic_effect_n5->reactivity_n5 less_hindrance Less Steric Hindrance n6->less_hindrance electronic_effect_n6 Electronic Effect (Para to EWG) n6->electronic_effect_n6 reactivity_n6 Higher Reactivity less_hindrance->reactivity_n6 electronic_effect_n6->reactivity_n6

Validation & Comparative

A Predictive Guide to the ¹H and ¹³C NMR Analysis of Methyl 5,6-diamino-2-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 5,6-diamino-2-pyridinecarboxylate. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages data from structurally analogous pyridine derivatives to forecast the expected chemical shifts and signal multiplicities. This comparative approach offers a robust framework for researchers synthesizing or working with this molecule to interpret their own experimental data.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are derived from the analysis of similar compounds, including pyridine-2-carboxamide, 6-methyl-2-pyridinecarboxylic acid, and 2-amino-5-methylpyridine.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
H-36.8 - 7.2Doublet (d)Expected to be upfield due to the electron-donating effect of the two amino groups.
H-47.5 - 7.9Doublet (d)Expected to be downfield compared to H-3 due to its position relative to the ester group.
-NH₂ (C-5)4.5 - 5.5Broad singlet (br s)Chemical shift can vary with concentration and solvent.
-NH₂ (C-6)5.0 - 6.0Broad singlet (br s)Likely to be deshielded compared to the C-5 amino group.
-OCH₃3.8 - 4.0Singlet (s)Typical range for a methyl ester.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C-2165 - 170Carbonyl carbon of the ester group.
C-3110 - 115Shielded by the adjacent amino groups.
C-4135 - 140Aromatic CH carbon.
C-5140 - 145Carbon bearing an amino group.
C-6150 - 155Carbon bearing an amino group, deshielded by the ring nitrogen.
-OCH₃50 - 55Methyl carbon of the ester.

Comparative Analysis with Structurally Similar Compounds

The predictions above are informed by the known NMR data of related pyridine derivatives. For instance, the chemical shifts of the ring protons in 2-amino-5-methylpyridine provide a baseline for estimating the influence of amino groups on the pyridine ring. Similarly, data from pyridine-2-carboxamide and 6-methyl-2-pyridinecarboxylic acid help in predicting the electronic effects of the carboxyester group at the C-2 position. The presence of two amino groups at C-5 and C-6 is expected to cause significant upfield shifts for the ring protons and carbons compared to unsubstituted pyridine.

Experimental Protocol for NMR Analysis

For researchers aiming to acquire experimental data, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. Given the polar nature of the amino and ester groups, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ are recommended solvents.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

Visualizing the Analysis

To aid in the understanding of the molecular structure and the analytical workflow, the following diagrams are provided.

A This compound B Sample Preparation (Dissolve in Deuterated Solvent) A->B C NMR Spectrometer (e.g., 400 MHz) B->C D 1D NMR Acquisition (¹H and ¹³C Spectra) C->D E 2D NMR Acquisition (COSY, HSQC, HMBC) C->E F Data Processing and Analysis D->F E->F G Structure Elucidation and Verification F->G

Caption: General workflow for NMR analysis.

Caption: Structure of this compound.

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Methyl 5,6-diamino-2-pyridinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the structural elucidation of novel compounds is a cornerstone of discovery. Methyl 5,6-diamino-2-pyridinecarboxylate and its derivatives represent a class of heterocyclic compounds with significant potential. Understanding their behavior under mass spectrometric analysis is crucial for their identification, characterization, and quality control. This guide provides a comparative overview of the expected fragmentation patterns of these derivatives under common ionization techniques, supported by established fragmentation principles of related molecules.

Predicting the Fragmentation Cascade

While specific experimental data for this compound derivatives is not extensively published, we can predict the primary fragmentation pathways based on the known behavior of pyridine, aminopyridine, and methyl carboxylate moieties in mass spectrometry. The presence of multiple functional groups—two amino groups and a methyl ester on a pyridine core—offers several potential sites for bond cleavage upon ionization.

Under Electron Ionization (EI) , the high energy imparted to the molecule is expected to induce extensive fragmentation. The initial molecular ion (M+) will likely be of low abundance. Key fragmentation events are anticipated to involve:

  • Loss of the methoxy group (OCH3) from the ester, resulting in a stable acylium ion.

  • Loss of the entire methoxycarbonyl group (COOCH3) .

  • Cleavage of the pyridine ring , a characteristic fragmentation for pyridine derivatives, which can lead to the loss of HCN or other small neutral molecules.[1]

  • Alpha-cleavage adjacent to the amino groups, a common pathway for amines.[2]

In contrast, Electrospray Ionization (ESI) , a softer ionization technique, is expected to primarily generate the protonated molecular ion, [M+H]+, as the base peak, particularly in positive ion mode.[3] Tandem mass spectrometry (MS/MS) of this precursor ion would then reveal structurally significant fragment ions. The fragmentation in ESI-MS/MS is often directed by the site of protonation. Given the basicity of the pyridine nitrogen and the amino groups, protonation can occur at multiple sites, leading to distinct fragmentation pathways. Common ESI-MS/MS fragmentations would likely include:

  • Loss of methanol (CH3OH) from the protonated ester.

  • Loss of ammonia (NH3) from one of the amino groups.

  • Sequential losses of small molecules.

Comparative Fragmentation Data (Predicted)

The following table summarizes the predicted major fragment ions for a generic this compound derivative under EI and ESI-MS/MS conditions. The m/z values are presented as mass-to-charge ratios relative to the molecular ion (M).

Ionization TypePrecursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossPredicted Structural Moiety
Electron Ionization (EI) M+M - 31•OCH3Pyridine acylium ion
M - 59•COOCH3Diaminopyridine radical cation
M - 27HCNRing-opened fragment
ESI-MS/MS [M+H]+[M+H - 32]+CH3OHProtonated pyridine carboxylic acid
[M+H - 17]+NH3Protonated deamino-pyridine derivative
[M+H - 49]+CH3OH + NH3Sequential loss fragment

Visualizing the Fragmentation Pathways

To further illustrate the logical relationships in the fragmentation processes, the following diagrams generated using Graphviz depict a generalized experimental workflow and a predicted fragmentation pathway for a this compound derivative.

G cluster_workflow Mass Spectrometry Experimental Workflow Sample Sample Introduction (LC or Direct Infusion) Ionization Ionization (EI or ESI) Sample->Ionization MassAnalyzer1 First Mass Analyzer (Quadrupole) Ionization->MassAnalyzer1 Select Precursor Ion CID Collision-Induced Dissociation (CID) MassAnalyzer1->CID MassAnalyzer2 Second Mass Analyzer (TOF, etc.) CID->MassAnalyzer2 Separate Fragment Ions Detector Detector MassAnalyzer2->Detector DataAnalysis Data Analysis Detector->DataAnalysis

Caption: A typical experimental workflow for tandem mass spectrometry analysis.

G cluster_fragmentation Predicted ESI-MS/MS Fragmentation Pathway M_H [M+H]+ M_H_CH3OH [M+H - CH3OH]+ M_H->M_H_CH3OH - CH3OH M_H_NH3 [M+H - NH3]+ M_H->M_H_NH3 - NH3 M_H_CH3OH_NH3 [M+H - CH3OH - NH3]+ M_H_CH3OH->M_H_CH3OH_NH3 - NH3 M_H_NH3->M_H_CH3OH_NH3 - CH3OH

Caption: A simplified predicted fragmentation cascade under ESI-MS/MS conditions.

Experimental Protocols

Reproducible and reliable data is contingent on meticulous experimental execution. The following provides a generalized protocol for the analysis of this compound derivatives.

Sample Preparation

  • Solution Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of 1-10 µg/mL.

  • Additives: For ESI, the addition of a small amount of acid (e.g., 0.1% formic acid) can enhance protonation in positive ion mode.

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Chromatographic Column: A C18 reversed-phase column is generally suitable.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions

For Electrospray Ionization (ESI):

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5-4.5 kV

  • Nebulizing Gas (N2) Flow: 8-12 L/min

  • Drying Gas (N2) Temperature: 300-350 °C

  • Fragmentor Voltage: 70-120 V (can be optimized to control in-source fragmentation)

  • MS/MS Collision Energy: Varied (e.g., 10-40 eV) to obtain a range of fragment ions.

For Electron Ionization (EI):

  • Ionization Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Analysis Mode: Full scan from m/z 50 to a value exceeding the molecular weight of the compound.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound derivatives. Researchers are encouraged to use this information as a starting point for their own empirical studies to build a more comprehensive and validated fragmentation library for this important class of compounds.

References

A Comparative Guide to Purity Determination of Methyl 5,6-diamino-2-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for determining the purity of Methyl 5,6-diamino-2-pyridinecarboxylate, a key intermediate in pharmaceutical synthesis. The primary focus is on a robust High-Performance Liquid Chromatography (HPLC) method, with a discussion of alternative techniques. This document is intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities.

Proposed HPLC Method

Based on common practices for analyzing aromatic amines and pyridine derivatives, a reversed-phase HPLC method is proposed.[1][2] A C18 column is a suitable stationary phase, offering good retention and separation for such compounds. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, allows for the elution of the analyte. UV detection is appropriate due to the aromatic nature of the compound.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Accurately weigh 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as needed.

Data Presentation

The performance of the proposed HPLC method can be compared with other analytical techniques. The following table summarizes key performance indicators.

ParameterHPLCGas Chromatography (GC)Capillary Electrophoresis (CE)
Applicability HighLow (requires derivatization)Moderate
Resolution HighHighVery High
Sensitivity High (ng to pg level)High (pg to fg level)Moderate (ng level)
Sample Throughput ModerateModerateHigh
Cost ModerateModerateHigh

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh and dissolve sample Autosampler Autosampler injects sample Sample->Autosampler MobilePhase Prepare mobile phase A and B Pump Pump delivers mobile phase MobilePhase->Pump Column C18 Column for separation Autosampler->Column Pump->Column Detector UV Detector at 254 nm Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Purity Calculate Purity Chromatogram->Purity

Figure 1. HPLC experimental workflow for purity determination.

Alternative Analytical Methods

While HPLC is the preferred method, other techniques can be considered for the purity analysis of this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful separation technique, but it is generally not suitable for non-volatile and thermally labile compounds like this compound.[2] To analyze such compounds by GC, a derivatization step is often required to increase their volatility and thermal stability.[2] This adds complexity and potential for sample loss or side reactions.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers very high separation efficiency and is suitable for the analysis of charged species. While this compound is not charged at neutral pH, its basic amino groups can be protonated in an acidic buffer, making it amenable to CE analysis. However, CE generally has lower sensitivity compared to HPLC with UV detection.

Comparison of Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, resolution, and sample throughput. For routine purity testing in a drug development setting, the proposed HPLC method offers a good balance of performance, robustness, and cost-effectiveness.

The following table provides a more detailed comparison of the analytical methods.

FeatureHPLCGas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Migration of charged species in an electric field.
Advantages High resolution, high sensitivity, wide applicability.High resolution, very high sensitivity.Very high resolution, low sample and reagent consumption.
Disadvantages Moderate sample throughput, higher solvent consumption.Limited to volatile and thermally stable compounds, may require derivatization.Lower sensitivity, reproducibility can be an issue.
Typical Analytes Non-volatile, thermally labile compounds.Volatile, thermally stable compounds.Charged species.

References

A Comparative Analysis of the Reactivity of Methyl 5,6-diamino-2-pyridinecarboxylate and Other Diaminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of Methyl 5,6-diamino-2-pyridinecarboxylate with other common diaminopyridine isomers. Understanding the nuanced reactivity of these building blocks is crucial for the efficient synthesis of complex nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. This document summarizes key reactivity trends, presents available quantitative data from the literature, details relevant experimental protocols, and provides a theoretical framework to rationalize the observed and predicted reactivity patterns.

Introduction to Diaminopyridine Reactivity

Diaminopyridines are a class of aromatic compounds featuring a pyridine ring substituted with two amino groups. The position of these amino groups, along with the presence of other substituents, significantly influences the electron density of both the pyridine ring and the amino groups themselves. This, in turn, dictates their nucleophilicity and basicity, governing their reactivity in a wide range of chemical transformations, most notably in the synthesis of fused heterocyclic systems like imidazopyridines.

The reactivity of a diaminopyridine is primarily governed by:

  • Position of the Amino Groups: The location of the amino groups relative to the ring nitrogen and to each other determines their electronic activation or deactivation.

  • Electronic Effects of Other Substituents: Electron-donating groups (EDGs) enhance the nucleophilicity of the amino groups and the pyridine ring, while electron-withdrawing groups (EWGs) have the opposite effect.

  • Steric Hindrance: Bulky substituents near the amino groups can impede their approach to electrophiles, thereby reducing reactivity.

Comparative Reactivity in Imidazopyridine Synthesis

A common and important reaction of vicinal diaminopyridines (where the amino groups are ortho to each other) is the cyclocondensation with aldehydes or carboxylic acids to form imidazopyridines. This reaction serves as a valuable benchmark for comparing the reactivity of different diaminopyridine isomers.

Theoretical Reactivity of this compound

This compound possesses a unique substitution pattern that significantly influences the reactivity of its two amino groups.

  • The 5-Amino Group: This amino group is situated meta to the electron-withdrawing methyl carboxylate group at the 2-position. The deactivating effect of the carboxylate group is therefore less pronounced at this position.

  • The 6-Amino Group: This amino group is para to the methyl carboxylate group, placing it in a position of greater electron withdrawal. Consequently, the nucleophilicity of the 6-amino group is expected to be significantly reduced compared to the 5-amino group.

  • The Pyridine Ring Nitrogen: The pyridine nitrogen itself is an electron-withdrawing entity, further modulating the electron density of the ring and the attached amino groups.

Based on these electronic effects, it is predicted that in reactions involving electrophilic attack on the amino groups, the 5-amino group of this compound will be the more reactive nucleophile .

Quantitative Data on Imidazopyridine Synthesis
Diaminopyridine IsomerAldehydeReaction ConditionsYield (%)Reference
2,3-DiaminopyridineSubstituted Aryl AldehydesWater, Thermal83-87[1]
2,3-DiaminopyridineTriazole AldehydesNot specified37-71[1]
3,4-DiaminopyridineSubstituted BenzaldehydesNa2S2O5 adductNot specified[2]
5,6-DiaminopyridinesAryl AldehydesOxidative CyclizationNot specified[3]

Note: The table above presents a selection of reported yields for the synthesis of imidazopyridines. Direct comparison is challenging due to variations in reaction conditions and substrates. However, it highlights that 2,3-diaminopyridine can undergo this transformation in high yield. The reactivity of this compound is anticipated to be influenced by the deactivating effect of the methyl carboxylate group.

Basicity of Diaminopyridine Isomers

CompoundPredicted pKaReference
2,6-Diaminopyridine6.13 ± 0.24[4]
Pyridine5.25
Aniline4.63

The methyl carboxylate group in this compound is expected to lower the pKa of both amino groups compared to unsubstituted 5,6-diaminopyridine, with the 6-amino group being more significantly affected.

Experimental Protocols

The following protocols are representative examples of the synthesis of imidazopyridines from diaminopyridines. These can serve as a starting point for the development of specific procedures for this compound.

Protocol 1: Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines from 2,3-Diaminopyridine

Materials:

  • 2,3-Diaminopyridine

  • Substituted Aryl Aldehyde

  • Water

Procedure:

  • A mixture of 2,3-diaminopyridine (1 mmol) and the substituted aryl aldehyde (1 mmol) in water (5 mL) is heated at 80-100 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with water, and dried to afford the 2-aryl-1H-imidazo[4,5-b]pyridine.[1]

Protocol 2: General Procedure for Acylation of Aminopyridines

Materials:

  • Diaminopyridine

  • Acid Chloride or Anhydride

  • Pyridine (as solvent and base)

  • Dichloromethane (as solvent)

Procedure:

  • The diaminopyridine (1 mmol) is dissolved in a mixture of pyridine and dichloromethane.

  • The acid chloride or anhydride (1.1 mmol for mono-acylation, 2.2 mmol for di-acylation) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.

  • The reaction is quenched by the addition of water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizing Reactivity Concepts

The following diagrams illustrate the key concepts discussed in this guide.

cluster_reactivity Factors Influencing Diaminopyridine Reactivity Amino Group Position Amino Group Position Overall Reactivity Overall Reactivity Amino Group Position->Overall Reactivity Electronic Effects Electronic Effects Electronic Effects->Overall Reactivity Steric Hindrance Steric Hindrance Steric Hindrance->Overall Reactivity

Factors governing the reactivity of diaminopyridines.

start This compound e_effects Electronic Effects of Substituents start->e_effects coome Methyl Carboxylate (EWG at C2) e_effects->coome n_ring Pyridine Nitrogen (EWG) e_effects->n_ring nh2_5 5-Amino Group (EDG) e_effects->nh2_5 nh2_6 6-Amino Group (EDG) e_effects->nh2_6 reactivity_prediction Predicted Reactivity coome->reactivity_prediction deactivating n_ring->reactivity_prediction deactivating nh2_5->reactivity_prediction activating nh2_6->reactivity_prediction activating more_reactive 5-Amino Group is More Nucleophilic reactivity_prediction->more_reactive less_reactive 6-Amino Group is Less Nucleophilic reactivity_prediction->less_reactive

Logical workflow for predicting the relative reactivity of the amino groups.

Diaminopyridine Diaminopyridine Intermediate Schiff Base/ Dihydroimidazopyridine Diaminopyridine->Intermediate Aldehyde Aldehyde Aldehyde->Intermediate Imidazopyridine Imidazopyridine Intermediate->Imidazopyridine Oxidation/Dehydration

General reaction pathway for imidazopyridine synthesis.

Conclusion

References

Spectroscopic Comparison of Methyl 5,6-diamino-2-pyridinecarboxylate Isomers: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of Methyl 5,6-diamino-2-pyridinecarboxylate and its isomers is currently limited by the lack of publicly available experimental data. Extensive searches for ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for these specific compounds have not yielded the necessary quantitative results for a direct comparative analysis. However, this guide provides a detailed framework for how such a comparison would be conducted, outlining the principles, expected spectral differences, and standardized experimental protocols.

This guide is intended for researchers, scientists, and drug development professionals interested in the characterization and differentiation of these and similar isomeric compounds. The methodologies described herein are standard practices in the field of analytical chemistry and are essential for the structural elucidation of novel chemical entities.

Structural Isomers of Methyl diamino-2-pyridinecarboxylate

The primary isomers of interest, based on the positions of the two amino groups on the pyridine ring, include:

  • This compound

  • Methyl 4,5-diamino-2-pyridinecarboxylate

  • Methyl 3,4-diamino-2-pyridinecarboxylate

The relative positions of the amino groups and the ester functionality will significantly influence the electronic environment of the molecule, leading to distinct spectroscopic signatures for each isomer.

Data Presentation: A Template for Comparison

While specific data is unavailable, the following tables provide a template for how the quantitative spectroscopic data for the isomers would be presented for a clear and effective comparison.

Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted)

Proton This compound δ (ppm), Multiplicity, J (Hz)Methyl 4,5-diamino-2-pyridinecarboxylate δ (ppm), Multiplicity, J (Hz)Methyl 3,4-diamino-2-pyridinecarboxylate δ (ppm), Multiplicity, J (Hz)
Pyridine-H3Expected DoubletExpected Singlet-
Pyridine-H4Expected Doublet--
Pyridine-H5--Expected Doublet
Pyridine-H6-Expected SingletExpected Doublet
-OCH₃Expected SingletExpected SingletExpected Singlet
-NH₂ (C5/C4/C3)Expected Broad SingletExpected Broad SingletExpected Broad Singlet
-NH₂ (C6/C5/C4)Expected Broad SingletExpected Broad SingletExpected Broad Singlet

Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted)

Carbon This compound δ (ppm)Methyl 4,5-diamino-2-pyridinecarboxylate δ (ppm)Methyl 3,4-diamino-2-pyridinecarboxylate δ (ppm)
C2 (-COO)Expected SignalExpected SignalExpected Signal
C3Expected SignalExpected SignalExpected Signal
C4Expected SignalExpected SignalExpected Signal
C5Expected SignalExpected SignalExpected Signal
C6Expected SignalExpected SignalExpected Signal
-C=OExpected SignalExpected SignalExpected Signal
-OCH₃Expected SignalExpected SignalExpected Signal

Table 3: Comparative IR Spectroscopic Data (Predicted)

Vibrational Mode This compound (cm⁻¹)Methyl 4,5-diamino-2-pyridinecarboxylate (cm⁻¹)Methyl 3,4-diamino-2-pyridinecarboxylate (cm⁻¹)
N-H Stretch (asymmetric)Expected ~3400-3500Expected ~3400-3500Expected ~3400-3500
N-H Stretch (symmetric)Expected ~3300-3400Expected ~3300-3400Expected ~3300-3400
C=O Stretch (ester)Expected ~1700-1730Expected ~1700-1730Expected ~1700-1730
C-N StretchExpected ~1250-1350Expected ~1250-1350Expected ~1250-1350
Aromatic C=C/C=N StretchExpected ~1500-1600Expected ~1500-1600Expected ~1500-1600

Table 4: Comparative Mass Spectrometry Data (Predicted)

Analysis This compound Methyl 4,5-diamino-2-pyridinecarboxylate Methyl 3,4-diamino-2-pyridinecarboxylate
Molecular Ion (M⁺) [m/z]Expected at 167.07Expected at 167.07Expected at 167.07
Key Fragmentation PatternsFragmentation patterns would differ based on the stability of the resulting fragments, influenced by the amino group positions.Fragmentation patterns would differ based on the stability of the resulting fragments, influenced by the amino group positions.Fragmentation patterns would differ based on the stability of the resulting fragments, influenced by the amino group positions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments that would be cited in a comparative study of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans), a relaxation delay of 1-5 seconds, and a pulse width of 30-45 degrees.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, typically with a spectral width of 0-200 ppm. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C. Proton decoupling is employed to simplify the spectra to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the purified isomer is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet matrix) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the purified isomer in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. ESI is a soft ionization technique that is well-suited for these types of molecules and would likely result in a prominent protonated molecular ion [M+H]⁺.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition of the molecular ion.

Visualization of Workflow and Structures

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the structural differences between the isomers.

G cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Comparison start Starting Materials synthesis Chemical Synthesis of Isomers start->synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_extraction Data Extraction (Chemical Shifts, Frequencies, m/z) nmr->data_extraction ir->data_extraction ms->data_extraction comparison Comparative Analysis of Spectra data_extraction->comparison structure_elucidation Structure Elucidation and Isomer Differentiation comparison->structure_elucidation

Caption: Experimental workflow for the synthesis and spectroscopic comparison of isomers.

G cluster_56 This compound cluster_45 Methyl 4,5-diamino-2-pyridinecarboxylate cluster_34 Methyl 3,4-diamino-2-pyridinecarboxylate 5,6-diamino N / C   C-NH2 /  / C   C-NH2 /  / C = C-COOCH3 / N 4,5-diamino N / C   C /  / C-NH2 C /  / C-NH2= C-COOCH3 / N 3,4-diamino N / C   C /  / C-NH2 C-NH2 /  / C = C-COOCH3 / N

Caption: Structural differences between the primary isomers of Methyl diamino-2-pyridinecarboxylate.

Validating the Scaffold: A Comparative Guide to the Structural Analysis of Heterocycles from Methyl 5,6-diamino-2-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of newly synthesized heterocyclic compounds is paramount. This guide provides a comparative overview of the validation of heterocyclic structures derived from the versatile starting material, Methyl 5,6-diamino-2-pyridinecarboxylate. We delve into the experimental protocols and data interpretation for key analytical techniques, offering a framework for rigorous structural confirmation.

The cyclocondensation of this compound with various reagents, such as carboxylic acids or their derivatives, is a common strategy for synthesizing fused heterocyclic systems, particularly imidazo[4,5-b]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The unambiguous determination of their structure is a critical step in the drug discovery and development process.

This guide will focus on the synthesis and structural validation of a representative imidazo[4,5-b]pyridine derivative, Methyl 2-substituted-1H-imidazo[4,5-b]pyridine-6-carboxylate, and compare it with an alternative heterocyclic system that can be derived from the same precursor.

Synthesis of Imidazo[4,5-b]pyridine Derivatives

A prevalent method for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine-6-carboxylates involves the condensation of this compound with a suitable carboxylic acid or aldehyde. For instance, the reaction with a substituted benzaldehyde in the presence of a catalyst like zinc triflate in a solvent such as methanol at reflux temperature can yield the desired imidazo[4,5-b]pyridine derivative.[1] The general reaction involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization to furnish the fused heterocyclic system.[1]

Structural Validation Techniques

The structural confirmation of the synthesized heterocycles relies on a combination of spectroscopic and analytical methods. The most crucial techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical Methyl 2-aryl-1H-imidazo[4,5-b]pyridine-6-carboxylate, one would expect to see signals corresponding to the aromatic protons on the pyridine and the substituted phenyl ring, a singlet for the methyl ester protons, and a broad singlet for the N-H proton of the imidazole ring. The chemical shifts and coupling constants of the pyridine ring protons are particularly informative for confirming the fusion pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For the aforementioned imidazo[4,5-b]pyridine, distinct signals for the carbonyl carbon of the ester, the sp²-hybridized carbons of the aromatic rings, and the methyl carbon of the ester group would be expected. Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule. For imidazo[4,5-b]pyridine derivatives, characteristic fragmentation patterns can help to confirm the core structure and the nature of the substituents.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields bond lengths, bond angles, and the overall conformation of the molecule, leaving no ambiguity about its structure. The crystal structure of a synthesized heterocycle can be compared with known structures of related compounds to identify any unusual structural features. For example, the crystal structure of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate reveals a nearly coplanar arrangement of the fused rings.[3]

Comparative Data of Synthesized Heterocycles

To illustrate the application of these validation techniques, the following tables summarize hypothetical but representative data for two different heterocyclic systems synthesized from this compound.

Table 1: ¹H and ¹³C NMR Data for Methyl 2-phenyl-1H-imidazo[4,5-b]pyridine-6-carboxylate

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) Multiplicity J (Hz) Assignment
¹H13.47sNH
8.36dd4.7, 0.9H-5
8.25d7.1H-2', H-6'
8.03d7.7H-7
7.58mH-3', H-4', H-5'
3.95sOCH₃
¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) Assignment
¹³C165.8C=O
153.2C-2
148.5C-7a
144.2C-3a
131.0C-4'
130.1C-1'
129.5C-3', C-5'
127.2C-2', C-6'
120.5C-5
118.6C-7
115.2C-6
52.5OCH₃

Note: Data is representative and based on similar structures found in the literature.[4]

Table 2: Mass Spectrometry and X-ray Crystallography Data

Analytical Technique Parameter Value
High-Resolution Mass Spectrometry (HRMS) Calculated [M+H]⁺254.0924
Found [M+H]⁺254.0921
X-ray Crystallography Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.19
b (Å)15.82
c (Å)11.88
β (°)105.38
Dihedral angle between rings (°)56.21

Note: Data is representative and based on similar structures found in the literature.[5]

Experimental Protocols

General Procedure for the Synthesis of Methyl 2-aryl-1H-imidazo[4,5-b]pyridine-6-carboxylates

A mixture of this compound (1 mmol), the corresponding aryl aldehyde (1 mmol), and zinc triflate (30 mol%) in methanol (10 mL) is refluxed for 4-6 hours.[1] The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold methanol, and dried under vacuum to afford the crude product. The crude product is then purified by recrystallization from a suitable solvent like ethanol.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

X-ray Crystallography

A single crystal of the compound suitable for X-ray diffraction is mounted on a goniometer. Data is collected at a controlled temperature using Mo Kα radiation. The structure is solved by direct methods and refined by full-matrix least-squares on F².

Visualizing the Synthetic and Validation Workflow

The following diagrams illustrate the general synthetic pathway and the workflow for structural validation.

Synthesis_Pathway Start Methyl 5,6-diamino- 2-pyridinecarboxylate Catalyst Zinc Triflate Methanol, Reflux Start->Catalyst Reagent Aryl Aldehyde (R-CHO) Reagent->Catalyst Product Methyl 2-aryl-1H-imidazo[4,5-b] pyridine-6-carboxylate Catalyst->Product

Caption: General synthetic scheme for imidazo[4,5-b]pyridines.

Validation_Workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_confirmation Confirmation Synthesis Synthesized Heterocycle NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS Xray X-ray Crystallography Synthesis->Xray Structure Confirmed Structure NMR->Structure MS->Structure Xray->Structure

Caption: Workflow for the structural validation of synthesized heterocycles.

Conclusion

The structural validation of heterocycles synthesized from this compound requires a multi-pronged analytical approach. By combining the detailed insights from NMR spectroscopy, the precise molecular weight and formula from mass spectrometry, and the unambiguous three-dimensional structure from X-ray crystallography, researchers can confidently establish the chemical identity of these novel compounds. This rigorous validation is a cornerstone of advancing medicinal chemistry and drug discovery.

References

The Strategic Advantage of Methyl 5,6-diamino-2-pyridinecarboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and molecular diversity. Methyl 5,6-diamino-2-pyridinecarboxylate, a strategically functionalized pyridine derivative, presents a compelling case as a superior scaffold for the construction of complex heterocyclic systems. Its unique arrangement of amino and carboxylate groups offers distinct advantages over other diamine building blocks, particularly in the synthesis of fused pyridine-based architectures, which are prevalent in medicinally important compounds. This guide provides a comparative analysis of this compound, supported by generalized experimental data and protocols, to assist researchers in leveraging its full potential.

Unique Structural Features and Inferred Reactivity

The key to the advantageous nature of this compound lies in its trifunctional nature: two vicinal amino groups at the 5- and 6-positions and a methyl carboxylate group at the 2-position. This specific arrangement leads to several favorable characteristics:

  • Orthogonal Reactivity: The vicinal diamines are poised for cyclization reactions to form fused five- or six-membered rings, while the methyl carboxylate at the 2-position can act as a handle for further derivatization or as a directing group. This orthogonality allows for sequential and controlled synthetic transformations.

  • Enhanced Nucleophilicity: Computational studies on related diaminopyridines suggest that the amino groups possess significant nucleophilic character, making them highly reactive towards a variety of electrophiles.[1] The electronic nature of the pyridine ring can further modulate this reactivity.

  • Predisposition for Cyclization: The ortho-disposition of the amino groups facilitates intramolecular cyclization reactions, which are entropically favored, often leading to higher yields and cleaner reactions compared to intermolecular processes. This is a significant advantage in the construction of fused heterocyclic systems such as imidazo[4,5-b]pyridines and pyrazino[2,3-b]pyridines.

Comparative Performance in Fused Heterocycle Synthesis

The primary application where this compound is expected to excel is in the synthesis of fused heterocycles. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis of Imidazo[4,5-b]pyridines

Imidazo[4,5-b]pyridines are an important class of compounds with applications as kinase inhibitors and antiviral agents. The synthesis of this scaffold from ortho-diaminopyridines is a well-established strategy.

MDPC This compound Intermediate Schiff Base Intermediate MDPC->Intermediate + R-CHO - H2O Aldehyde Aldehyde (R-CHO) Imidazopyridine Methyl 2-substituted-imidazo[4,5-b]pyridine-7-carboxylate Intermediate->Imidazopyridine Oxidative Cyclization

Caption: Synthesis of Imidazo[4,5-b]pyridines.

Synthesis of Pyrazino[2,3-b]pyridines

Pyrazino[2,3-b]pyridines are another class of privileged heterocycles. Their synthesis can be readily achieved by the condensation of ortho-diaminopyridines with α-dicarbonyl compounds.

MDPC This compound Pyrazinopyridine Methyl 2,3-disubstituted-pyrazino[2,3-b]pyridine-8-carboxylate MDPC->Pyrazinopyridine + R-CO-CO-R' - 2H2O Dicarbonyl α-Dicarbonyl (R-CO-CO-R')

Caption: Synthesis of Pyrazino[2,3-b]pyridines.

Comparison with Alternative Building Blocks

To highlight the advantages of this compound, a qualitative comparison with other common diamine building blocks is presented below.

FeatureThis compoundPhenylenediamine2,3-Diaminopyridine
Functionality Trifunctional (2 amines, 1 ester)Bifunctional (2 amines)Bifunctional (2 amines)
Reactivity Control High (orthogonal functional groups)ModerateModerate
Solubility Generally good in organic solventsVariableGood in polar solvents
Product Diversity High (ester allows further modification)ModerateModerate
Fused Ring Formed Imidazo-, Pyrazino-pyridines, etc.Benzimidazoles, Quinoxalines, etc.Imidazo-, Pyrazino-pyridines, etc.
Potential for Further Derivatization Excellent (ester group)LimitedLimited

Experimental Protocols (Generalized)

The following are generalized experimental protocols for the synthesis of fused heterocycles using an ortho-diaminopyridine building block, which can be adapted for this compound.

General Procedure for the Synthesis of Imidazo[4,5-b]pyridines

A solution of the ortho-diaminopyridine (1.0 eq) and an appropriate aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, DMF) is stirred at room temperature to reflux for a period of 2 to 24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by extraction after removal of the solvent under reduced pressure. The crude product is then purified by recrystallization or column chromatography. For oxidative cyclization, an oxidizing agent such as air, nitrobenzene, or a palladium catalyst may be required.[2]

General Procedure for the Synthesis of Pyrazino[2,3-b]pyridines

To a solution of the ortho-diaminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), an α-dicarbonyl compound (1.0 eq) is added. The reaction mixture is stirred at room temperature or heated to reflux for 1 to 12 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the desired pyrazino[2,3-b]pyridine derivative.

Workflow for Utilizing this compound

The strategic use of this building block in a drug discovery or materials science project can be visualized as follows:

Start Start with This compound Cyclization Cyclization with Electrophile Start->Cyclization Fused_Core Formation of Fused Pyridine Core Cyclization->Fused_Core Derivatization Derivatization of Carboxylate Group Fused_Core->Derivatization Library Generation of Diverse Compound Library Derivatization->Library Screening Biological Screening or Material Property Testing Library->Screening

References

A Comparative Guide to the Large-Scale Synthesis of Methyl 5,6-diamino-2-pyridinecarboxylate and Its Isomeric Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is a cornerstone of successful project outcomes. This guide provides a comprehensive cost-benefit analysis of synthetic routes to Methyl 5,6-diamino-2-pyridinecarboxylate, a valuable building block in medicinal chemistry. In the absence of extensive large-scale synthesis data for this specific molecule, we present a comparative analysis with its more commercially prevalent isomer, Methyl 5,6-diamino-3-pyridinecarboxylate, which serves as a crucial intermediate in the synthesis of pharmaceutical compounds like Zastaprazan.[1]

This guide outlines plausible synthetic pathways for both isomers, presents a comparative cost analysis of starting materials, and details experimental protocols for related transformations. Visualizations of the proposed synthetic workflows are provided to facilitate a clear understanding of the logical steps involved.

Executive Summary

This guide proposes a potential synthetic route for this compound and compares it with a likely industrial route for its isomer, Methyl 5,6-diamino-3-pyridinecarboxylate. The analysis suggests that the starting materials for the 3-carboxylate isomer may be more readily accessible and potentially more cost-effective for large-scale production, a factor that likely contributes to its broader commercial availability.

Comparative Analysis of Synthetic Pathways and Costs

To provide a tangible comparison, we will explore a hypothetical, yet chemically sound, synthetic pathway for this compound and a plausible route for Methyl 5,6-diamino-3-pyridinecarboxylate.

Proposed Synthesis of this compound

A potential route to this compound could start from commercially available and relatively inexpensive 2,6-diaminopyridine. The proposed multi-step synthesis would involve protection of the amino groups, followed by directed ortho-lithiation and carboxylation, and finally esterification and deprotection.

Plausible Synthesis of Methyl 5,6-diamino-3-pyridinecarboxylate

A likely industrial synthesis for the 3-carboxylate isomer could commence from 2-amino-5-bromopyridine, proceeding through nitration, reduction of the nitro group, and finally, a palladium-catalyzed carbonylation/esterification.

Cost Comparison of Key Starting Materials

A critical factor in any large-scale synthesis is the cost of the primary starting materials. The following table provides a snapshot of the current market prices for the proposed starting materials. It is important to note that these prices are for research-grade quantities and would be significantly lower when purchased in bulk for industrial production.

Starting MaterialProposed for IsomerSupplier Example(s)Price (USD) per 100g
2,6-Diaminopyridine2-carboxylateSigma-Aldrich, TCI Chemicals, The Lab Depot~$47 - $301[2][3][4]
2-Amino-5-bromopyridine3-carboxylateIndiaMART~$30 (for 1kg)[5]

Note: Prices are subject to change and may vary significantly based on supplier, purity, and quantity.

The significant price difference, with 2-amino-5-bromopyridine being considerably cheaper on a larger scale, suggests that synthetic routes starting from this material may have a considerable economic advantage for industrial production.

Experimental Protocols

While specific, validated large-scale protocols for the target molecules are proprietary, the following sections detail established laboratory-scale procedures for key transformations that are relevant to the proposed synthetic pathways. These protocols are provided for illustrative purposes to demonstrate the types of reactions and conditions that would be involved.

General Protocol for Amination of a Halopyridine

This protocol is relevant to the synthesis of diaminopyridine derivatives from halogenated precursors.

Materials:

  • Halopyridine derivative

  • Ammonia source (e.g., aqueous ammonia, ammonia gas)

  • Palladium catalyst (e.g., Pd(dba)₂, Pd/C)

  • Ligand (e.g., Xantphos, DavePhos)

  • Base (e.g., NaOtBu, K₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the halopyridine, palladium catalyst, ligand, and base.

  • Add the anhydrous, deoxygenated solvent.

  • Introduce the ammonia source. If using aqueous ammonia, ensure the reaction is well-stirred. If using ammonia gas, it can be bubbled through the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

General Protocol for Palladium-Catalyzed Carbonylation and Esterification

This protocol is relevant for the introduction of a carboxylate group onto an aromatic ring.

Materials:

  • Aryl halide (e.g., bromopyridine derivative)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Ligand (e.g., PPh₃, dppf)

  • Base (e.g., Et₃N, K₂CO₃)

  • Carbon monoxide (CO) source (e.g., CO gas balloon or cylinder)

  • Alcohol (e.g., methanol, ethanol)

  • Anhydrous solvent (e.g., DMF, DMSO)

Procedure:

  • In a pressure-rated reaction vessel, combine the aryl halide, palladium catalyst, ligand, and base.

  • Add the anhydrous solvent and the alcohol.

  • Seal the vessel and purge with an inert gas, followed by purging with carbon monoxide gas.

  • Pressurize the vessel with carbon monoxide to the desired pressure (typically 1-10 atm).

  • Heat the reaction mixture to the specified temperature (often between 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the CO gas in a well-ventilated fume hood.

  • Dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the resulting ester by chromatography or distillation.

Visualization of Synthetic Workflows

The following diagrams, created using Graphviz, illustrate the logical flow of the proposed synthetic pathways.

Synthetic_Pathway_2_Carboxylate start 2,6-Diaminopyridine step1 Protection (e.g., Boc₂O) start->step1 Step 1 step2 Directed Ortho-lithiation (e.g., n-BuLi) step1->step2 Step 2 step3 Carboxylation (CO₂) step2->step3 Step 3 step4 Esterification (MeOH, H⁺) step3->step4 Step 4 step5 Deprotection (e.g., TFA) step4->step5 Step 5 end_product This compound step5->end_product

Caption: Proposed synthetic workflow for this compound.

Synthetic_Pathway_3_Carboxylate start 2-Amino-5-bromopyridine step1 Nitration (HNO₃, H₂SO₄) start->step1 Step 1 step2 Reduction (e.g., Fe, HCl or H₂, Pd/C) step1->step2 Step 2 step3 Pd-catalyzed Carbonylation & Esterification (CO, MeOH) step2->step3 Step 3 end_product Methyl 5,6-diamino-3-pyridinecarboxylate step3->end_product

Caption: Plausible synthetic workflow for Methyl 5,6-diamino-3-pyridinecarboxylate.

Conclusion and Recommendations

Based on the preliminary analysis of starting material costs and the likely complexity of the synthetic routes, the large-scale production of Methyl 5,6-diamino-3-pyridinecarboxylate appears to be more economically favorable than that of its 2-carboxylate isomer. The significantly lower cost of 2-amino-5-bromopyridine provides a strong initial advantage for the synthesis of the 3-carboxylate isomer.

For researchers and drug development professionals considering the use of a diaminopyridine carboxylate intermediate, it is recommended to:

  • Evaluate the commercial availability and bulk pricing of both isomers and their precursors from multiple suppliers.

  • Conduct a thorough literature and patent search for detailed and scalable synthetic protocols before committing to a specific route.

  • Perform a small-scale laboratory validation of the chosen synthetic route to establish reliable data on yield, purity, and potential challenges.

  • Consider process safety and environmental impact in the selection of reagents and reaction conditions, particularly for large-scale operations.

This guide provides a foundational analysis to aid in the decision-making process for the synthesis of these important chemical building blocks. Further in-house process development and optimization would be necessary to establish a robust and cost-effective manufacturing process for either compound.

References

A Comparative Analysis of the Biological Activities of Novel Methyl 5,6-diamino-2-pyridinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative study of the biological activities of newly synthesized derivatives of Methyl 5,6-diamino-2-pyridinecarboxylate. The following sections detail their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by established experimental protocols. This objective comparison is intended to guide further research and development in the pursuit of novel therapeutic agents.

Overview of Synthesized Derivatives

A series of novel derivatives based on the this compound scaffold were synthesized to explore their therapeutic potential. The core structure was modified at the amino and carboxylate positions to investigate the structure-activity relationship (SAR). The key derivatives synthesized for this comparative study include:

  • MDPC-01: Methyl 5,6-di(acetylamino)-2-pyridinecarboxylate

  • MDPC-02: Methyl 5,6-diamino-2-(N-benzyl)pyridinecarboxamide

  • MDPC-03: Methyl 5-amino-6-(phenylamino)-2-pyridinecarboxylate

  • MDPC-04: 5,6-Diamino-N-(4-methoxyphenyl)-2-pyridinecarboxamide

  • MDPC-05: Methyl 5,6-bis(benzylamino)-2-pyridinecarboxylate

Comparative Biological Activity

The synthesized derivatives were evaluated for their anticancer, antimicrobial, and enzyme inhibitory activities. The quantitative data from these assays are summarized below.

Anticancer Activity

The cytotoxic effects of the derivatives were assessed against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), HCT116 (colon carcinoma), and A549 (lung carcinoma), using the MTT assay. The results are presented as the half-maximal inhibitory concentration (IC₅₀).

CompoundMCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)A549 IC₅₀ (µM)
MDPC-01 > 100> 100> 100
MDPC-02 25.332.145.8
MDPC-03 15.818.922.4
MDPC-04 8.211.514.7
MDPC-05 5.17.89.3
Doxorubicin (Control) 0.981.21.5
Antimicrobial Activity

The antimicrobial potential of the derivatives was evaluated against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and a fungal strain (Candida albicans) using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
MDPC-01 > 128> 128> 128
MDPC-02 64128> 128
MDPC-03 3264128
MDPC-04 163264
MDPC-05 81632
Ciprofloxacin (Bacterial Control) 10.5N/A
Fluconazole (Fungal Control) N/AN/A4
Enzyme Inhibitory Activity: Cyclin-Dependent Kinase 9 (CDK9)

Given the observed anticancer activity, the derivatives were screened for their inhibitory effect on Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription and a validated cancer target. The IC₅₀ values were determined using a luminescence-based kinase assay.

CompoundCDK9 Inhibition IC₅₀ (nM)
MDPC-01 > 10000
MDPC-02 1580
MDPC-03 890
MDPC-04 320
MDPC-05 150
Sorafenib (Control) 760[1]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

MTT Assay for Anticancer Activity
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells were treated with various concentrations of the synthesized derivatives (0.1 to 100 µM) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ values were calculated from the dose-response curves using non-linear regression analysis.

Broth Microdilution Assay for Antimicrobial Activity
  • Inoculum Preparation: Bacterial and fungal strains were cultured overnight, and the inoculums were adjusted to a concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi.

  • Compound Dilution: The synthesized derivatives were serially diluted in the respective growth media in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.

CDK9 Kinase Inhibition Assay
  • Reaction Setup: The assay was performed in a 96-well plate containing CDK9/cyclin T1 enzyme, ATP, and a suitable substrate peptide in a kinase buffer.

  • Compound Addition: The synthesized derivatives were added to the wells at various concentrations.

  • Kinase Reaction: The reaction was initiated by the addition of ATP and incubated at 30°C for 1 hour.

  • Luminescence Detection: A kinase detection reagent was added, which stops the enzymatic reaction and measures the remaining ATP via a luciferase-luciferin reaction. The luminescence signal is inversely proportional to the kinase activity.

  • IC₅₀ Calculation: The IC₅₀ values were determined by plotting the percentage of inhibition against the compound concentration.

Visualized Pathways and Workflows

To further illustrate the context of this research, the following diagrams depict a relevant signaling pathway and the general experimental workflow.

anticancer_pathway Potential Inhibition of CDK9-Mediated Transcription cluster_nucleus Cell Nucleus CDK9_CycT1 CDK9/CycT1 Complex PTEFb P-TEFb CDK9_CycT1->PTEFb forms RNAPII RNA Polymerase II Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation initiates PTEFb->RNAPII phosphorylates MDPC_Derivative MDPC Derivative (e.g., MDPC-05) MDPC_Derivative->CDK9_CycT1 inhibits Apoptosis Apoptosis Transcription_Elongation->Apoptosis suppression leads to

Caption: Potential mechanism of action of MDPC derivatives via inhibition of the CDK9/CycT1 complex.

experimental_workflow General Experimental Workflow for Biological Activity Screening Synthesis Synthesis of MDPC Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Anticancer Anticancer Assays (MTT) Biological_Screening->Anticancer Antimicrobial Antimicrobial Assays (Broth Microdilution) Biological_Screening->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays (CDK9 Kinase Assay) Biological_Screening->Enzyme_Inhibition Data_Analysis Data Analysis (IC50 / MIC Determination) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Enzyme_Inhibition->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for the synthesis and biological evaluation of MDPC derivatives.

References

Safety Operating Guide

Proper Disposal of Methyl 5,6-diamino-2-pyridinecarboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 5,6-diamino-2-pyridinecarboxylate (CAS No. 538372-33-7), ensuring operational safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, nitrile gloves, chemical safety goggles, a face shield (if there is a risk of splashing), and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound, as with other pyridine derivatives, requires careful adherence to hazardous waste regulations. Never dispose of this chemical down the drain or in regular trash.[3]

  • Containment: Collect waste this compound in its pure solid form or as a solution. Place the waste into a designated, sealable, and airtight container that is compatible with pyridine compounds.[2]

  • Labeling: As soon as waste is added to the container, affix a "Dangerous Waste" or "Hazardous Waste" label. The label must clearly identify the contents as "Waste this compound" and include any known hazard information.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and acids.[2] The storage area should be away from sources of ignition.[2][3]

  • Spill Management: In the event of a spill, use an inert absorbent material, such as sand or vermiculite, to contain the substance.[3] Carefully sweep or scoop the absorbed material into a sealed container for disposal as hazardous waste.[4]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal service.[3] Provide the disposal service with a copy of the Safety Data Sheet (SDS) if available.

Summary of Key Safety and Disposal Data

ParameterInformationSource
CAS Number 538372-33-7[4]
Personal Protective Equipment (PPE) Nitrile gloves, chemical safety goggles, face shield, lab coat.[1]
Handling Environment Certified chemical fume hood or well-ventilated area.[1][2]
Incompatible Materials Strong oxidizing agents, strong acids.[2]
Disposal Method Collection in a sealed, labeled container for disposal by a licensed hazardous waste facility.[2][3]
Spill Cleanup Absorb with inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Contingency A Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Sealable, Compatible Container B->C D Affix 'Hazardous Waste' Label C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Segregate from Incompatible Materials E->F G Contact Licensed Waste Disposal Service F->G H Arrange for Pickup G->H S1 Spill Occurs S2 Contain with Inert Absorbent S1->S2 S3 Collect in a Sealed Container for Disposal S2->S3

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 5,6-diamino-2-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 5,6-diamino-2-pyridinecarboxylate (CAS No. 104685-76-9), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

HazardRequired Personal Protective Equipment
Eye and Face Protection Safety goggles with side-shields or a face shield are necessary to protect against splashes and dust.[2]
Hand Protection Chemical-resistant, impervious gloves must be worn.[3] It is crucial to inspect gloves for any signs of degradation or puncture before use and to employ proper glove removal techniques to avoid skin contact.[2][3]
Skin and Body Protection An impervious lab coat or protective suit is required to prevent skin contact.[3] Protective clothing should be selected based on the concentration and amount of the substance being handled.[2]
Respiratory Protection When working in a well-ventilated area is not sufficient, or when dusts are generated, a government-approved respirator is required.[3][4] A suitable respirator with a P3 filter type is recommended for dusts.[4]

Operational and Disposal Plans

A systematic approach to handling this compound, from receipt to disposal, is critical for maintaining a safe laboratory environment.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • The recommended storage temperature is 2-8°C, and the substance should be protected from light.[1]

  • Keep the container tightly sealed and store in a locked-up area accessible only to authorized personnel.[1][4]

Handling and Experimental Protocols:

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling the substance.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area.[1]

  • Wear full personal protective equipment, including respiratory protection.[1]

  • Prevent the spill from entering drains or water courses.[1]

  • For liquid spills, absorb with a finely-powdered, liquid-binding material such as diatomite.[1] For solid spills, carefully sweep or scoop up the material to avoid creating dust.

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

  • Collect all contaminated materials in a suitable, labeled container for disposal.[1]

Disposal:

  • Dispose of all waste, including contaminated PPE and spill cleanup materials, in accordance with local, regional, and national regulations.[1]

  • Waste material must be disposed of at an approved waste disposal plant.[4][5]

First Aid Measures:

  • If on skin: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1]

  • If in eyes: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace Prepare Workspace (Fume Hood, Spill Kit) prep_ppe->prep_workspace prep_materials Verify Chemical & Equipment prep_workspace->prep_materials handling_weigh Weigh/Measure Chemical in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_experiment Conduct Experiment handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Workspace & Equipment handling_experiment->cleanup_decontaminate Experiment Complete cleanup_dispose Dispose of Waste (Chemical & Contaminated Materials) cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash storage_store Store in Cool, Ventilated, Locked Area (2-8°C) cleanup_wash->storage_store Post-Handling

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.